Product packaging for Gadovist(Cat. No.:CAS No. 770691-21-9)

Gadovist

Cat. No.: B1197821
CAS No.: 770691-21-9
M. Wt: 604.7 g/mol
InChI Key: ZPDFIIGFYAHNSK-CTHHTMFSSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gadovist, with the generic name Gadobutrol, is a gadolinium-based magnetic resonance imaging (MRI) contrast agent formulated exclusively for research applications. It is distinguished as the only approved 1.0 molar gadolinium chelate, providing a double concentration compared to traditional 0.5 molar agents . This higher concentration, combined with its macrocyclic molecular structure, offers researchers significant advantages in experimental design and image quality . The core mechanism of action of this compound, like other gadolinium-based agents, is the shortening of longitudinal (T1) relaxation times of nearby water protons due to the paramagnetic properties of the gadolinium ion . This effect produces a marked increase in signal intensity on T1-weighted images, thereby improving the contrast between normal and pathological tissues . The macrocyclic chelate structure of Gadobutrol provides high thermodynamic stability and kinetic inertness, which is a critical feature for minimizing the release of free gadolinium ions in biological systems . In research settings, this compound has demonstrated particular utility in several specialized areas. Its 1.0 molar formulation allows for the injection of a tighter contrast bolus, which is highly beneficial for first-pass imaging techniques. This includes dynamic magnetic resonance angiography (MRA) for high-resolution vascular mapping and myocardial perfusion imaging to assess coronary artery disease . In neurological research, Gadobutrol has shown superiority in detecting brain metastases and is highly effective in perfusion imaging of the brain to study ischemia and infarction . Furthermore, its application in characterizing late gadolinium enhancement (LGE) in cardiac studies provides a powerful tool for non-invasive detection and quantification of myocardial scar tissue in models of chronic infarction . This product is For Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31GdN4O9 B1197821 Gadovist CAS No. 770691-21-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobutrol shortens the T1 and T2 relaxation times. The extent of decrease of T1 and T2 relaxation times, and therefore the amount of signal enhancement obtained from gadobutrol, is based upon several factors including the concentration of gadobutrol in the tissue, the field strength of the MRI system, and the relative ratio of the longitudinal and transverse relaxation times. At the recommended dose, the T1 shortening effect is observed with the greatest sensitivity in T1-weighted magnetic resonance sequences. In T2*-weighted sequences, the induction of local magnetic field inhomogeneities by the large magnetic moment of gadolinium and at high concentrations (during bolus injection) leads to a signal decrease.

CAS No.

770691-21-9

Molecular Formula

C18H31GdN4O9

Molecular Weight

604.7 g/mol

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1

InChI Key

ZPDFIIGFYAHNSK-CTHHTMFSSA-K

SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3]

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]

density

1.3 g/mL at 37 °C

Origin of Product

United States

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of Gadovist® (Gadobutrol) in Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gadovist® (gadobutrol) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI). Its primary mechanism of action revolves around the paramagnetic properties of the gadolinium ion (Gd³⁺), which dramatically shortens the T1 relaxation time of adjacent water protons. This effect generates significant signal enhancement in T1-weighted images, improving the visualization of anatomical structures and pathological processes. In the context of molecular imaging, this compound serves as a powerful tool for assessing physiological and pathophysiological parameters such as tissue perfusion, microvascular permeability, and extracellular space volume. Although it is a non-targeted extracellular agent, its pharmacokinetic behavior provides deep insights into the molecular-level changes characteristic of diseases like cancer and inflammation. This guide details the physicochemical properties, core mechanism, quantitative parameters, and experimental applications of this compound in a molecular imaging framework.

Core Mechanism of Action

The contrast-enhancing effect of this compound is mediated by its active component, gadobutrol (B1674391). Gadobutrol is a neutral, stable complex formed between the paramagnetic gadolinium ion (Gd³⁺) and the macrocyclic ligand butrol (B126436) (10-(2,3-dihydroxy-1-hydroxymethylpropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).[1][2]

Key Principles:

  • Paramagnetism of Gd³⁺: The gadolinium ion possesses seven unpaired electrons, creating a large magnetic moment. When placed in the strong external magnetic field of an MRI scanner, this moment induces local magnetic field fluctuations.[3]

  • T1 and T2 Relaxation: These fluctuations create an efficient pathway for energy exchange with surrounding water protons. This interaction significantly accelerates the rate at which protons return to their equilibrium state after radiofrequency excitation, a process known as relaxation. Specifically, this compound shortens both the longitudinal (T1) and transverse (T2) relaxation times.[1][2][4]

  • Dominant T1 Effect: At the standard clinical doses (typically 0.1 mmol/kg), the T1-shortening effect is dominant.[4][5] Tissues where this compound accumulates will have a shorter T1, leading to a much brighter signal (hyperintensity) on T1-weighted imaging sequences. This positive contrast is crucial for differentiating pathological tissue from healthy tissue.[3]

  • Role of the Macrocyclic Chelate: The butrol ligand encases the Gd³⁺ ion in a stable, cage-like structure.[6] This macrocyclic design provides high thermodynamic and kinetic stability, minimizing the release of toxic, free Gd³⁺ ions into the body.[6][7][8] this compound is classified among the GBCAs with the lowest risk for nephrogenic systemic fibrosis (NSF).[7]

G Core Mechanism of T1 Signal Enhancement by this compound cluster_agent Contrast Agent cluster_body Biological Environment cluster_process Physical Interaction cluster_outcome MRI Signal Outcome This compound This compound Injection (Gadobutrol) Gd_ion Paramagnetic Gd³⁺ Ion This compound->Gd_ion Carries Interaction Dipole-Dipole Interaction (Energy Transfer) Gd_ion->Interaction Water Water Protons (¹H) in Tissue Water->Interaction T1 T1 Relaxation Time Shortened Interaction->T1 Signal Increased Signal Intensity on T1-Weighted Image T1->Signal

Caption: this compound's paramagnetic Gd³⁺ ion interacts with water protons, shortening T1 relaxation and enhancing MRI signal.

Physicochemical and Pharmacokinetic Properties

This compound's unique physicochemical profile dictates its behavior in vivo and its efficacy as a contrast agent. A key feature is its formulation at a 1.0 mol/L concentration, twice that of many other GBCAs.[9] This allows for a more compact bolus injection, reducing the injection volume by half, which can improve dynamic imaging studies.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: Physicochemical Properties of this compound (1.0 M Solution)

Property Value Reference
Molecular Weight 604.72 g/mol [4][10]
Concentration 1.0 mmol/mL [9][11]
Osmolality (37°C) 1603 mOsm/kg H₂O [10]
Viscosity (37°C) 4.96 mPa·s [10]

| Thermodynamic Stability (log Ktherm) | 21.8 |[10] |

Table 2: T1 Relaxivity (r1) of Gadobutrol Relaxivity (r1) is the measure of a contrast agent's efficiency in shortening T1 relaxation, measured in L·mmol⁻¹·s⁻¹.

Medium Magnetic Field r1 Value (L·mmol⁻¹·s⁻¹) Reference
Human Plasma 1.5 T 4.78 ± 0.12 [12]
Human Plasma 3.0 T 4.97 ± 0.59 [12]
Human Plasma 7.0 T 3.83 ± 0.24 [12]

| Human Blood | 3.0 T | 3.47 ± 0.16 |[12] |

Note: Gadobutrol consistently shows significantly higher r1 relaxivity compared to other macrocyclic agents like gadoteridol (B1662839) and gadoterate (B1198928) across various field strengths.[12][13]

Table 3: Pharmacokinetic Parameters in Healthy Adults

Parameter Value Reference
Distribution Rapidly into extracellular space [9][14]
Protein Binding Minimal/Negligible [9][10]
Elimination Half-Life ~1.8 hours [4][14]
Route of Elimination Renal (Glomerular Filtration) [2][4]
Excretion Rate >90% of dose within 12 hours [4][14]

| Metabolism | Not metabolized; excreted unchanged |[2][14] |

Application in Molecular Imaging: DCE-MRI

While this compound is an extracellular fluid space agent and does not target specific molecular markers, it is a cornerstone of Dynamic Contrast-Enhanced MRI (DCE-MRI). DCE-MRI is a functional imaging technique that provides quantitative insights into tissue microvasculature, which is often altered at a molecular level in disease.

By tracking the influx and efflux of this compound in a region of interest over time, pharmacokinetic models can be applied to calculate parameters that reflect underlying biology:

  • Ktrans (Volume Transfer Constant): Reflects the leakage of the contrast agent from the blood plasma into the extravascular extracellular space (EES). It is influenced by both blood flow and endothelial permeability. In tumors, high Ktrans often indicates neovascularization and leaky vessels.[15][16]

  • Ve (EES Fractional Volume): Represents the volume of the extravascular extracellular space per unit volume of tissue.[15][16]

  • Vp (Plasma Volume Fraction): Represents the volume of blood plasma per unit volume of tissue.

G DCE-MRI Pharmacokinetic Modeling Workflow cluster_input Data Acquisition cluster_processing Signal Processing & Modeling cluster_output Quantitative Output Acquisition Dynamic T1-Weighted Image Series SignalToInt Signal Intensity Curve (Voxel-wise) Acquisition->SignalToInt AIF Arterial Input Function (AIF) (Measure of [CA] in blood) PK_Model Apply Pharmacokinetic Model (e.g., Tofts Model) AIF->PK_Model ConcCurve Convert to [CA] Concentration Curve SignalToInt->ConcCurve ConcCurve->PK_Model Ktrans Ktrans (Permeability) PK_Model->Ktrans Ve Ve (EES Volume) PK_Model->Ve Vp Vp (Plasma Volume) PK_Model->Vp G Generalized Preclinical DCE-MRI Experimental Workflow Model 1. Prepare Animal Model (e.g., Tumor Xenograft) Setup 2. Anesthetize & Position Animal in MRI Scanner Model->Setup PreScan 3. Acquire Pre-Contrast Baseline T1/T2 Scans Setup->PreScan Inject 4. Administer this compound Bolus (e.g., 0.1 mmol/kg IV) PreScan->Inject PostScan 5. Acquire Dynamic T1-Weighted Image Series (5-15 min) Inject->PostScan Analysis 6. Perform Image Registration & ROI Analysis PostScan->Analysis Modeling 7. Apply Pharmacokinetic Model to Derive Ktrans, Ve, etc. Analysis->Modeling

References

An In-depth Technical Guide to the Physicochemical Properties of Gadobutrol for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of gadobutrol (B1674391), a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA). The information presented is intended to support research and development activities by providing detailed data and methodologies for the characterization of this widely used MRI contrast agent.

Core Physicochemical Characteristics

Gadobutrol's unique structure, a gadolinium (Gd³⁺) ion chelated with the macrocyclic ligand dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol), imparts it with high stability and favorable physicochemical properties for clinical and research applications.[1][2]

Chemical Identity and Solubility

Gadobutrol is a highly water-soluble and hydrophilic compound.[3][4] Its solubility in other solvents is limited, being very slightly soluble in methanol (B129727) and ethanol, and practically insoluble in chloroform (B151607) and acetone.

PropertyValueReference
Chemical Name gadolinium(III) 2,2',2''-(10-((2R,3S)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate[5]
Molecular Formula C₁₈H₃₁GdN₄O₉[1][6]
Molecular Weight 604.72 g/mol [1][6]
Solubility in Water Freely soluble[7]
Physical Properties of 1.0 M Solution

Gadobutrol is uniquely formulated at a high concentration of 1.0 mmol/mL, which influences its physical properties such as viscosity and osmolality.[3]

Property (at 37 °C)ValueReference
Viscosity 4.96 mPa·s[6][8][9]
Osmolality 1603 mOsm/kg H₂O[6][8][9]
Osmolarity 1117 mOsm/L[6][10]
pH 6.6 - 8.0[6]
Lipophilicity and Stability

The lipophilicity of a contrast agent can influence its biodistribution. Gadobutrol is a highly hydrophilic molecule, as indicated by its low partition coefficient (Log P).[10] The macrocyclic structure of gadobutrol contributes to its high thermodynamic and kinetic stability, minimizing the release of free gadolinium ions.[3]

PropertyValueReference
Partition Coefficient (Log P) -5.4 (n-octanol/water at 25 °C)[4][10]
Thermodynamic Stability (log K) 21.8[3][11]
Relaxivity

Relaxivity is a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons, which is the basis of its contrast-enhancing effect in MRI. The r1 and r2 relaxivities of gadobutrol have been determined in various media and at different magnetic field strengths.

Relaxivity (in plasma at 37 °C)1.5 T3.0 T7.0 TReference
r1 (L·mmol⁻¹·s⁻¹) 5.24.973.83[2][12]
r2 (L·mmol⁻¹·s⁻¹) 6.1--[2]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of gadobutrol.

Determination of Lipophilicity (Log P) by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (Log P) of gadobutrol.

Methodology:

  • Preparation of Phases: Prepare a phosphate (B84403) buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Accurately weigh a sufficient amount of gadobutrol and dissolve it in the pre-saturated phosphate buffer to create a stock solution of known concentration.

  • Partitioning: In a glass flask, combine a precise volume of the gadobutrol stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and n-octanol phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of gadobutrol in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the gadolinium content.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of gadobutrol in the n-octanol phase to its concentration in the aqueous phase. The Log P is the base-10 logarithm of P.

Determination of Longitudinal (r1) and Transverse (r2) Relaxivity

Objective: To measure the r1 and r2 relaxivities of gadobutrol in a relevant medium (e.g., human plasma).

Methodology:

  • Phantom Preparation:

    • Prepare a series of dilutions of gadobutrol in human plasma to achieve a range of concentrations (e.g., 0, 0.25, 0.5, 1.0, and 2.0 mmol/L).

    • Transfer each concentration into separate, identically sized tubes (e.g., 5 mm NMR tubes) to create a phantom.

    • Allow the phantom to equilibrate to the desired temperature (e.g., 37 °C) within the MRI scanner.

  • MRI Acquisition:

    • T1 Measurement (for r1 relaxivity): Employ an inversion-recovery spin-echo (IR-SE) or a similar pulse sequence with multiple inversion times (TI) to accurately measure the T1 relaxation time of each sample.

    • T2 Measurement (for r2 relaxivity): Utilize a multi-echo spin-echo (MESE) pulse sequence with multiple echo times (TE) to determine the T2 relaxation time of each sample.

  • Data Analysis:

    • For each concentration, calculate the T1 and T2 relaxation times by fitting the signal intensity data from the respective pulse sequences to the appropriate exponential recovery or decay functions.

    • Convert the relaxation times (T1 and T2 in seconds) to relaxation rates (R1 = 1/T1 and R2 = 1/T2 in s⁻¹).

    • Plot the relaxation rates (R1 and R2) as a function of the gadobutrol concentration (in mmol/L).

    • The slopes of the resulting linear plots represent the r1 and r2 relaxivities (in L·mmol⁻¹·s⁻¹).

Stability Assessment by UPLC

Objective: To evaluate the stability of gadobutrol under various stress conditions using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method.

Methodology:

  • UPLC System and Conditions:

    • Column: A suitable reversed-phase column (e.g., Acquity UPLC CSH Phenyl-Hexyl, 150 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 3.8) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: A typical flow rate of 0.5 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 195 nm) where gadobutrol exhibits absorbance.

  • Forced Degradation Studies:

    • Expose solutions of gadobutrol to various stress conditions, including:

      • Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal degradation: Heat at 80 °C for 48 hours.

      • Photodegradation: Exposure to UV light (254 nm) for 24 hours.

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Inject the stressed samples, along with a non-degraded control sample, into the UPLC system.

    • Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the intact gadobutrol.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental characterization of gadobutrol.

G Mechanism of Action of Gadobutrol as a T1 Contrast Agent cluster_mri MRI Scanner cluster_body Biological System Magnetic Field Magnetic Field Water Protons Water Protons Magnetic Field->Water Protons Aligns Proton Spins RF Pulse RF Pulse RF Pulse->Water Protons Excites Protons Signal Detection Signal Detection Brighter Signal (T1-weighted Image) Brighter Signal (T1-weighted Image) Signal Detection->Brighter Signal (T1-weighted Image) Water Protons->Signal Detection Relaxation and Signal Emission Gadobutrol Gadobutrol Gadobutrol->Water Protons Accelerates T1 Relaxation

Gadobutrol's paramagnetic effect on water proton relaxation.

G Experimental Workflow for Physicochemical Characterization cluster_experiments Physicochemical Property Determination Gadobutrol Sample Gadobutrol Sample Lipophilicity (Log P) Lipophilicity (Log P) Gadobutrol Sample->Lipophilicity (Log P) Shake-Flask Method Relaxivity (r1, r2) Relaxivity (r1, r2) Gadobutrol Sample->Relaxivity (r1, r2) MRI Phantom Study Stability (UPLC) Stability (UPLC) Gadobutrol Sample->Stability (UPLC) Forced Degradation Viscosity Viscosity Gadobutrol Sample->Viscosity Viscometer Measurement Osmolality Osmolality Gadobutrol Sample->Osmolality Osmometer Measurement Data Analysis & Reporting Data Analysis & Reporting Lipophilicity (Log P)->Data Analysis & Reporting Relaxivity (r1, r2)->Data Analysis & Reporting Stability (UPLC)->Data Analysis & Reporting Viscosity->Data Analysis & Reporting Osmolality->Data Analysis & Reporting

Workflow for the analysis of gadobutrol's physicochemical properties.

References

Gadovist (Gadobutrol) T1 and T2 Relaxivity in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the T1 and T2 relaxivity of Gadovist (gadobutrol), a second-generation macrocyclic gadolinium-based contrast agent (GBCA), in preclinical models. Understanding the relaxivity of this compound is crucial for optimizing imaging protocols and accurately interpreting contrast-enhanced magnetic resonance imaging (MRI) data in a research and drug development setting. This document summarizes key quantitative data, details experimental methodologies, and visualizes important concepts to facilitate a deeper understanding of this compound's properties.

Introduction to this compound and Relaxivity

This compound, with the active substance gadobutrol (B1674391), is a non-ionic, macrocyclic GBCA.[1][2] Its molecular structure contributes to its high stability and favorable safety profile.[3][4] The contrast-enhancing effect of this compound is mediated by the paramagnetic gadolinium ion (Gd3+), which shortens the T1 (spin-lattice) and T2 (spin-spin) relaxation times of water protons in its vicinity.[5][6]

Relaxivity (r1 and r2) is a measure of a contrast agent's efficiency in shortening these relaxation times and is expressed in units of L mmol⁻¹ s⁻¹.[6][7] Higher r1 relaxivity generally leads to greater signal enhancement on T1-weighted images, which is often desirable for improved lesion detection and characterization.[1][8] The relaxivity of a GBCA is not a fixed value but is influenced by several factors, including the magnetic field strength, temperature, and the composition of the surrounding medium.[9][10]

Quantitative Relaxivity Data

The following tables summarize the T1 (r1) and T2 (r2) relaxivity values of this compound reported in various preclinical and in vitro studies. These studies have characterized this compound's relaxivity across different magnetic field strengths and in various media relevant to preclinical research.

Table 1: T1 Relaxivity (r1) of this compound in Different Media and Magnetic Field Strengths

Magnetic Field Strength (T)MediumTemperature (°C)r1 (L mmol⁻¹ s⁻¹)Reference
0.2Human Plasma375.5 ± 0.3[6]
0.47Water40~3.58[11]
1.5Human Plasma374.78 ± 0.12[7][12]
1.5Human Plasma374.7 ± 0.2[6]
1.5Human Whole Blood37Not specified[10][13]
3Human Plasma374.97 ± 0.59[7][12]
3Human Plasma373.6 ± 0.2[6]
3Human Blood373.47 ± 0.16[7]
7Human Plasma373.83 ± 0.24[7][12]
9.4Aqueous Solution373.576[14]

Table 2: T2 Relaxivity (r2) of this compound in Different Media and Magnetic Field Strengths

Magnetic Field Strength (T)MediumTemperature (°C)r2 (L mmol⁻¹ s⁻¹)Reference
0.2Human Plasma3710.1 ± 0.3[6]
0.47Water40~3.99[11]
1.5Human Plasma376.8 ± 0.2[6]
3Human Plasma376.3 ± 0.3[6]

Note: The variability in reported relaxivity values can be attributed to differences in experimental setup, phantom composition, and data analysis methods across studies.

Experimental Protocols for Relaxivity Measurement

The determination of T1 and T2 relaxivity typically involves phantom studies where the relaxation times of solutions with varying concentrations of the contrast agent are measured.

Phantom Preparation

A standard approach involves preparing a series of phantoms with known concentrations of this compound.

  • Medium: The choice of solvent is critical and can range from deionized water to more biologically relevant media such as human plasma or whole blood.[6][7][12]

  • Concentration Range: A range of concentrations is prepared to establish a linear relationship between the relaxation rate (1/T) and the contrast agent concentration. For example, concentrations can range from 0 to 10 mM or higher.[15]

  • Temperature Control: Phantoms are typically maintained at a physiological temperature, such as 37°C, to mimic in vivo conditions.[7][12]

MRI Acquisition

Phantoms are scanned using an MRI scanner at the desired magnetic field strength.

  • T1 Measurement: Inversion recovery (IR) sequences, such as an inversion recovery turbo spin echo (IR-TSE), are commonly used to accurately measure T1 relaxation times.[7][12] Images are acquired at multiple inversion times (TI) to map the T1 recovery curve.

  • T2 Measurement: Multi-echo spin-echo (MESE) sequences are typically employed to measure T2 relaxation times by acquiring images at multiple echo times (TE).

Data Analysis

The relaxivity is calculated from the measured T1 and T2 values.

  • Relaxation Time Calculation: T1 and T2 values for each phantom concentration are determined by fitting the signal intensity data from the respective MRI sequences to the appropriate signal decay or recovery equations.[7][12]

  • Relaxation Rate Calculation: The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated for each concentration.

  • Linear Regression: The relaxation rates (R1 and R2) are plotted against the concentration of this compound. The slope of the resulting linear regression line represents the relaxivity (r1 or r2).[16]

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important relationships and experimental workflows related to this compound relaxivity.

G Factors Influencing this compound Relaxivity cluster_factors Influencing Factors Magnetic Field Strength Magnetic Field Strength This compound Relaxivity (r1, r2) This compound Relaxivity (r1, r2) Magnetic Field Strength->this compound Relaxivity (r1, r2) Temperature Temperature Temperature->this compound Relaxivity (r1, r2) Medium Composition Medium Composition Medium Composition->this compound Relaxivity (r1, r2)

Caption: Key factors that influence the T1 and T2 relaxivity of this compound.

G Workflow for Determining Relaxivity Phantom Preparation Phantom Preparation MRI Scanning MRI Scanning Phantom Preparation->MRI Scanning T1/T2 Measurement T1/T2 Measurement MRI Scanning->T1/T2 Measurement Data Analysis Data Analysis T1/T2 Measurement->Data Analysis Relaxivity Calculation Relaxivity Calculation Data Analysis->Relaxivity Calculation

Caption: A typical experimental workflow for determining the relaxivity of a contrast agent.

Implications for Preclinical Research

The relaxivity of this compound has significant implications for the design and interpretation of preclinical MRI studies.

  • Dose Optimization: Knowledge of relaxivity allows for the optimization of the injected dose to achieve the desired level of contrast enhancement for specific applications.[17]

  • Quantitative Imaging: In quantitative MRI techniques, such as dynamic contrast-enhanced MRI (DCE-MRI), accurate relaxivity values are essential for converting signal intensity changes into meaningful physiological parameters like tissue perfusion and permeability.

  • Cross-Platform Comparability: Understanding the dependence of relaxivity on magnetic field strength is crucial when comparing results from different MRI systems.[9][18] As a general trend, T1 relaxivity tends to decrease slightly with increasing magnetic field strength.[18][19]

Conclusion

This technical guide has summarized the key T1 and T2 relaxivity data for this compound in preclinical models, detailed the experimental protocols for their measurement, and provided visualizations of important concepts. This compound exhibits high relaxivity, making it an effective contrast agent for a wide range of preclinical MRI applications.[8][20] A thorough understanding of its relaxivity properties is paramount for researchers and scientists to ensure the acquisition of high-quality, quantitative, and reproducible data in their drug development and biomedical research endeavors.

References

Gadobutrol: A Technical Guide to Chelation Stability in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol (B1674391), a nonionic macrocyclic gadolinium-based contrast agent (GBCA), is widely utilized in magnetic resonance imaging (MRI) to enhance image contrast. Its safety and efficacy are intrinsically linked to the stability of the chelate, which sequesters the potentially toxic gadolinium ion (Gd³⁺) within a ligand cage. This technical guide provides an in-depth analysis of the stability and chelation of gadobutrol in biological systems, focusing on quantitative data, experimental methodologies, and the dynamics of potential transmetalation reactions.

Physicochemical Properties and Chelation of Gadobutrol

Gadobutrol's stability is largely attributed to its macrocyclic structure. The gadolinium ion is tightly coordinated by the octadentate ligand, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol). This pre-organized macrocyclic ring forms a highly stable complex with Gd³⁺, minimizing the release of free gadolinium ions into the biological environment.[1][2] The hydrophilic nature of gadobutrol ensures its distribution within the extracellular space and subsequent renal excretion.[3]

Chemical Structure of Gadobutrol

The chemical structure of gadobutrol, with the gadolinium ion chelated by the butrol (B126436) ligand, is a key determinant of its stability.

Gadobutrol Chemical Structure
Chelation Process

The chelation of Gd³⁺ by the butrol ligand is a critical process that ensures the safety of the contrast agent. The macrocyclic ligand encapsulates the gadolinium ion, forming a stable complex that prevents the release of free, toxic Gd³⁺.

Chelation_Process cluster_reactants Reactants cluster_product Product Gd_ion Free Gd³⁺ Ion (Toxic) Chelation Chelation Process Butrol_ligand Butrol Ligand (Macrocycle) Gadobutrol Gadobutrol Complex (Stable and Non-toxic) Chelation->Gadobutrol Forms Stable Complex

Gadobutrol Chelation Process

Quantitative Stability Data

The stability of gadobutrol can be quantified through thermodynamic and kinetic parameters. Thermodynamic stability refers to the equilibrium state of the complex, while kinetic stability (or inertness) describes the rate at which the complex dissociates. For macrocyclic GBCAs like gadobutrol, kinetic inertness is considered a more relevant predictor of in vivo stability.[4]

Thermodynamic and Kinetic Stability
ParameterValueConditionsReference(s)
Thermodynamic Stability Constant (log K) 21.8pH 7.4
Dissociation Half-Life 14.1 hourspH 1.2, 37°C[1]
Dissociation Half-Life 18 hourspH 1.2, 37°C[5]
Gadolinium Release in Human Plasma
TimePercent Gd³⁺ ReleasedConditionsReference(s)
15 days0.12%pH 7.4, 37°C[6]
21 daysBelow Limit of QuantificationpH 7.4, 37°C[7]

Experimental Protocols for Stability Assessment

The stability of gadobutrol is assessed through various in vitro and in vivo experimental protocols. These methods are crucial for comparing the stability of different GBCAs and for regulatory approval.

Determination of Dissociation Kinetics (Acidic Conditions)

This method assesses the kinetic inertness of the gadolinium chelate by measuring its dissociation rate under harsh acidic conditions, which accelerate the dissociation process.

Principle: The gadolinium-based contrast agent is incubated in a highly acidic solution (e.g., pH 1.2) at a controlled temperature (e.g., 37°C). At various time points, aliquots are taken, and the concentration of the intact chelate is measured, typically using a complexometric assay or chromatographic methods coupled with elemental detection.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of gadobutrol at a known concentration (e.g., 1 mM) in deionized water.

    • Prepare a hydrochloric acid solution with a pH of 1.2.

  • Incubation:

    • Add a precise volume of the gadobutrol stock solution to the acidic solution to achieve the desired final concentration.

    • Incubate the mixture in a temperature-controlled water bath at 37°C.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Analysis:

    • The concentration of the remaining intact gadobutrol is determined. A common method is to use a complexometric titration with a competing ligand (e.g., xylenol orange) and a spectrophotometer to detect the endpoint.

  • Data Analysis:

    • Plot the natural logarithm of the gadobutrol concentration versus time. The slope of the resulting linear plot corresponds to the negative of the pseudo-first-order rate constant (k).

    • The dissociation half-life (t₁/₂) is calculated using the formula: t₁/₂ = ln(2) / k.

Dissociation_Kinetics_Workflow start Prepare Gadobutrol and Acidic Solutions incubate Incubate at 37°C start->incubate sample Take Aliquots at Time Intervals incubate->sample analyze Analyze Intact Chelate Concentration (e.g., Complexometric Assay) sample->analyze plot Plot ln[Gadobutrol] vs. Time analyze->plot calculate Calculate Dissociation Rate and Half-Life plot->calculate end Results calculate->end

Workflow for Dissociation Kinetics
Gadolinium Speciation Analysis in Biological Matrices (HPLC-ICP-MS)

This highly sensitive technique is used to separate and quantify the intact gadolinium chelate from any released (free) gadolinium in biological samples like serum or plasma.

Principle: High-performance liquid chromatography (HPLC) is used to separate the different gadolinium species based on their chemical properties. The eluent from the HPLC is then introduced into an inductively coupled plasma mass spectrometer (ICP-MS), which provides highly sensitive and element-specific detection of gadolinium.

Detailed Methodology:

  • Sample Preparation:

    • Incubate gadobutrol in human serum or plasma at a specific concentration (e.g., 1 mmol/L) at physiological pH (7.4) and temperature (37°C).

    • At various time points, take aliquots of the incubated sample.

    • To separate the protein-bound fraction, ultrafiltration may be performed.

  • HPLC Separation:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 or an anion-exchange column).

    • Use a mobile phase that effectively separates the intact gadobutrol from potential free Gd³⁺ and transmetalated species. The mobile phase composition will depend on the chosen column and the specific separation requirements.

  • ICP-MS Detection:

    • The eluent from the HPLC is directly introduced into the nebulizer of the ICP-MS.

    • The ICP-MS is tuned to monitor the isotopes of gadolinium (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the different gadolinium species.

    • The area under each peak is proportional to the concentration of that species.

    • Quantification is achieved by comparing the peak areas to those of known standards for both intact gadobutrol and free Gd³⁺.

HPLC_ICPMS_Workflow sample Biological Sample (e.g., Serum with Gadobutrol) hplc HPLC Separation sample->hplc Injection icpms ICP-MS Detection hplc->icpms Eluent Transfer data Data Analysis (Chromatogram) icpms->data results Quantification of Intact and Free Gd data->results

HPLC-ICP-MS Workflow for Speciation

Transmetalation in Biological Systems

Transmetalation is a process where the gadolinium ion in the chelate is replaced by an endogenous metal ion, such as zinc (Zn²⁺) or copper (Cu²⁺). The high kinetic stability of macrocyclic agents like gadobutrol makes them significantly less susceptible to transmetalation compared to linear GBCAs.

Transmetalation with Endogenous Ions

In vitro studies have shown that gadobutrol exhibits negligible transmetalation with zinc and copper ions under physiological conditions. This is in stark contrast to linear GBCAs, which can show significant gadolinium release in the presence of these endogenous metals.

Transmetalation_Concept cluster_gadobutrol High Stability cluster_linear Lower Stability Gadobutrol Gadobutrol (Gd³⁺-Butrol) No_Reaction Stable Complex Remains Gadobutrol->No_Reaction Negligible Transmetalation Zn_ion1 Endogenous Zn²⁺ Linear_GBCA Linear GBCA (Gd³⁺-Ligand) Reaction Free Gd³⁺ + Zn-Ligand Linear_GBCA->Reaction Transmetalation Occurs Zn_ion2 Endogenous Zn²⁺

Transmetalation Comparison
Experimental Protocol for Transmetalation Assessment (Relaxometry)

Principle: The relaxivity of a gadolinium complex is highly dependent on its chemical environment. When transmetalation occurs and Gd³⁺ is released, the longitudinal relaxation rate (R₁ = 1/T₁) of water protons in the solution changes. By monitoring R₁ over time in the presence of a competing metal ion, the rate of transmetalation can be determined.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a solution of gadobutrol at a known concentration (e.g., 2.5 mmol/L) in a buffer solution at physiological pH (e.g., pH 7 phosphate (B84403) buffer).

    • Prepare a solution of a competing metal ion, such as zinc chloride (ZnCl₂), at a relevant concentration (e.g., 2.5 mmol/L).

  • Relaxivity Measurement:

    • Mix the gadobutrol and zinc chloride solutions.

    • Immediately measure the initial longitudinal relaxation time (T₁) of the solution at 37°C using a relaxometer (e.g., at 0.47 T).

    • Continue to measure T₁ at regular intervals over an extended period (e.g., several days).

  • Data Analysis:

    • Calculate the longitudinal relaxation rate (R₁) at each time point (R₁ = 1/T₁).

    • A decrease in R₁ over time indicates the release of Gd³⁺ from the chelate due to transmetalation.

    • The rate of transmetalation can be quantified by analyzing the kinetics of the R₁ change.

Conclusion

Gadobutrol's macrocyclic structure confers high thermodynamic and, more importantly, kinetic stability in biological systems. Quantitative data from dissociation and plasma stability studies consistently demonstrate a very low propensity for the release of free gadolinium ions. Furthermore, gadobutrol exhibits exceptional resistance to transmetalation by endogenous metal ions. The robust experimental methodologies outlined in this guide provide a framework for the continued evaluation of the safety and stability of gadolinium-based contrast agents. For researchers and professionals in drug development, a thorough understanding of these principles is paramount for the informed use and future development of safe and effective MRI contrast agents.

References

Preclinical Safety and Toxicology of Gadovist™ (Gadobutrol): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadovist™ (gadobutrol) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI). Its molecular structure is designed to ensure high kinetic and thermodynamic stability, minimizing the release of potentially toxic free gadolinium (Gd³⁺) ions. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of gadobutrol (B1674391), drawing from a range of non-clinical studies. The document details findings from acute and repeated-dose toxicity, reproductive and developmental toxicity, genotoxicity, and carcinogenicity assessments. Experimental protocols for key studies are described, and quantitative data are summarized in tabular format for clarity and comparative analysis. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological assessment of gadobutrol.

Introduction

The diagnostic efficacy of gadolinium-based contrast agents is intrinsically linked to their safety profile. The primary safety concern associated with GBCAs is the potential for in vivo dissociation of the gadolinium ion from its chelating ligand. Free Gd³⁺ can interfere with various biological processes and has been associated with conditions such as Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal impairment. Gadobutrol's macrocyclic structure provides a high level of stability, which is a key factor in its favorable safety profile. This guide delves into the extensive preclinical investigations that have characterized the toxicological properties of gadobutrol.

Acute Toxicity

Single-dose toxicity studies have been conducted in various animal species to determine the acute lethal dose (LD50) of gadobutrol. These studies indicate a high safety margin between the standard clinical dose (0.1 mmol/kg body weight) and the doses at which lethality is observed.[1][2]

Data Presentation: Acute Toxicity
SpeciesStrainRoute of AdministrationLD50 (mmol/kg)Reference
MouseHan:NMRI (SPF)Intravenous (iv)> 25[2]
Oral> 25[2]
RatHan:Wistar (SPF)Intravenous (iv)> 20[2]
Oral> 20[2]
Rat (weanlings)Han:Wistar (SPF)Intravenous (iv)> 15
DogBeagleIntravenous (iv)> 6
Experimental Protocols: Acute Toxicity Study

A standardized acute toxicity study protocol involves the administration of a single dose of gadobutrol to rodents.

G cluster_protocol Acute Toxicity Experimental Workflow Animal Selection Animal Selection Dose Administration Dose Administration Animal Selection->Dose Administration Single Dose Observation Period Observation Period Dose Administration->Observation Period Up to 14 days Endpoint Assessment Endpoint Assessment Observation Period->Endpoint Assessment Clinical signs, mortality

Acute Toxicity Study Workflow

The study typically includes multiple dose groups and a control group. Animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days post-administration. The LD50 is then calculated using appropriate statistical methods.

Repeated-Dose Toxicity

Subchronic toxicity studies in both rats and dogs have been performed to evaluate the effects of repeated daily administration of gadobutrol over a period of 4 weeks. The primary finding in these studies was vacuolization of the renal tubular epithelium, a known class effect for GBCAs, which occurred without a concomitant impact on kidney function.[1]

Data Presentation: Repeated-Dose Toxicity
SpeciesDurationRoute of AdministrationNOAEL (mmol/kg/day)Key FindingsReference
Rat4 weeksIntravenous1.2 (male) / 1.2 (female)Vacuolization of renal tubular epithelium[1]
Dog4 weeksIntravenous1.0 (male) / 1.0 (female)Vacuolization of renal tubular epithelium[1]

NOAEL: No Observed Adverse Effect Level

Experimental Protocols: Repeated-Dose Toxicity Study

In a typical 4-week repeated-dose toxicity study, gadobutrol is administered intravenously to rats and dogs on a daily basis.

G cluster_protocol Repeated-Dose Toxicity Experimental Workflow Animal Groups Animal Groups Daily Dosing Daily Dosing Animal Groups->Daily Dosing 4 weeks In-life Monitoring In-life Monitoring Daily Dosing->In-life Monitoring Clinical signs, body weight, food consumption Terminal Procedures Terminal Procedures In-life Monitoring->Terminal Procedures Hematology, clinical chemistry, urinalysis, histopathology

Repeated-Dose Toxicity Study Workflow

Multiple dose groups, including a high dose, a low dose, and a control group, are utilized. Throughout the study, animals are monitored for clinical signs, body weight changes, and food consumption. At the end of the treatment period, blood and urine samples are collected for hematological, clinical chemistry, and urinalysis assessments. A comprehensive histopathological examination of organs and tissues is also performed.

Reproductive and Developmental Toxicity

The potential effects of gadobutrol on fertility, embryo-fetal development, and pre- and postnatal development have been investigated in rats, rabbits, and monkeys. While gadobutrol was not found to be teratogenic, repeated high doses did lead to a retardation of embryonal development and an increase in embryolethality.[1][3][4]

Data Presentation: Reproductive and Developmental Toxicity
Study TypeSpeciesDosing PeriodNOAEL (mmol/kg/day)Findings at Higher DosesReference
Fertility and Early Embryonic DevelopmentRatPremating and early gestationNot specifiedNo impairment of fertility[3]
Embryo-Fetal DevelopmentRatGestation Days 6-172.5Retardation of embryonal development, increased embryolethality[3][4]
Embryo-Fetal DevelopmentRabbitGestation Days 6-182.5Retardation of embryonal development, increased embryolethality[3][4]
Embryo-Fetal DevelopmentMonkeyGestation Days 20-502.5Increased embryolethality[3]
Experimental Protocols: Embryo-Fetal Developmental Toxicity Study

This study design aims to assess the potential adverse effects of a substance on the developing fetus when administered to the pregnant female during the period of organogenesis.

G cluster_protocol Embryo-Fetal Developmental Toxicity Experimental Workflow Mated Females Mated Females Dosing during Organogenesis Dosing during Organogenesis Mated Females->Dosing during Organogenesis e.g., Gestation Days 6-18 Maternal Evaluation Maternal Evaluation Dosing during Organogenesis->Maternal Evaluation Clinical signs, body weight Fetal Examination Fetal Examination Dosing during Organogenesis->Fetal Examination External, visceral, and skeletal evaluation

Embryo-Fetal Developmental Toxicity Study Workflow

Pregnant animals are dosed daily during the critical period of organ formation. Dams are monitored for signs of toxicity. Near the end of gestation, the fetuses are delivered by caesarean section and examined for any external, visceral, and skeletal abnormalities.

Genotoxicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of gadobutrol. The collective evidence from conventional studies indicates that gadobutrol does not pose a genotoxic hazard for humans.[1] However, some in vitro studies using high concentrations have reported potential genotoxic effects, such as increased chromosomal aberrations and DNA damage in the comet assay.[5]

Data Presentation: Genotoxicity Assays
Assay TypeSystemResultReference
Bacterial Reverse Mutation Assay (Ames test)S. typhimurium, E. coliNegative
In vitro Chromosomal Aberration TestHuman LymphocytesNegative in standard assays; some positive findings at high concentrations in other studies[3]
In vitro Mammalian Cell Gene Mutation Test (HPRT)Chinese Hamster V79 CellsNegative
In vivo Micronucleus TestMouse Bone MarrowNegative[3]
Experimental Protocols: In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal damage in cultured mammalian cells.

G cluster_protocol In Vitro Chromosomal Aberration Test Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment With and without metabolic activation Metaphase Arrest Metaphase Arrest Treatment->Metaphase Arrest Harvesting and Staining Harvesting and Staining Metaphase Arrest->Harvesting and Staining Microscopic Analysis Microscopic Analysis Harvesting and Staining->Microscopic Analysis Scoring for aberrations

In Vitro Chromosomal Aberration Test Workflow

Human peripheral blood lymphocytes are cultured and treated with various concentrations of gadobutrol, both with and without an external metabolic activation system (S9 mix). After a suitable treatment period, the cells are treated with a metaphase-arresting agent, harvested, and stained. The chromosomes are then examined microscopically for structural aberrations.

Carcinogenicity

Long-term carcinogenicity studies have not been performed with gadobutrol. This is in line with regulatory guidelines for diagnostic agents that are intended for single or infrequent use and have not shown evidence of genotoxicity.

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for gadolinium-based contrast agents is the release of free Gd³⁺ ions. The high stability of the macrocyclic chelate in gadobutrol significantly minimizes this risk. However, should free gadolinium be released, it can interfere with cellular processes by competing with calcium ions (Ca²⁺) and affecting various signaling pathways.

G cluster_pathway Potential Signaling Pathways Affected by Free Gadolinium Free Gd3+ Free Gd3+ Ca2+ Channels Ca2+ Channels Free Gd3+->Ca2+ Channels Competition with Ca2+ MAPK/ERK Pathway MAPK/ERK Pathway Ca2+ Channels->MAPK/ERK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Ca2+ Channels->PI3K/Akt Pathway Cellular Stress Cellular Stress MAPK/ERK Pathway->Cellular Stress PI3K/Akt Pathway->Cellular Stress Apoptosis Apoptosis Cellular Stress->Apoptosis Inflammation Inflammation Cellular Stress->Inflammation

Potential Signaling Pathways Affected by Free Gd³⁺

Studies have suggested that free gadolinium can impact signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. These pathways are crucial for regulating cell proliferation, survival, and inflammation. Disruption of these pathways can lead to cellular stress and apoptosis.

Conclusion

The comprehensive preclinical safety evaluation of this compound™ (gadobutrol) has demonstrated a favorable toxicology profile. The high stability of the macrocyclic chelate minimizes the release of free gadolinium, which is the primary driver of toxicity for this class of compounds. Acute and repeated-dose toxicity studies have established high safety margins. While reproductive toxicity was observed at high, maternally toxic doses, gadobutrol was not found to be teratogenic. The weight of evidence from a standard battery of genotoxicity tests indicates a lack of genotoxic potential. The overall preclinical data support the safe clinical use of this compound™ for its approved indications in diagnostic imaging. Continuous monitoring and further research are essential to ensure the long-term safety of all contrast agents.

References

An In-depth Technical Guide on the Impact of Gadovist® Concentration on Signal Enhancement in Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the influence of Gadovist® (gadobutrol) concentration on signal enhancement in Magnetic Resonance Imaging (MRI). This compound®, a second-generation, extracellular macrocyclic gadolinium-based contrast agent (GBCA), is distinguished by its unique 1.0 M concentration of gadobutrol (B1674391), which is twice that of many other GBCAs. This higher concentration, coupled with its high T1 relaxivity, plays a crucial role in its efficacy in contrast-enhanced MRI (CE-MRI) and MR Angiography (MRA).[1]

The contrast-enhancing effect of this compound® is mediated by gadobutrol, a neutral complex of gadolinium (III) and the macrocyclic ligand dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol).[2] In T1-weighted MRI sequences, gadobutrol shortens the spin-lattice relaxation time (T1) of surrounding water protons, leading to an increased signal intensity and consequently, enhanced contrast of tissues.[2] This guide will delve into the quantitative aspects of this signal enhancement, supported by data from phantom, preclinical, and clinical studies, and provide detailed experimental methodologies for key investigations.

Quantitative Data on this compound® Relaxivity and Signal Enhancement

The efficacy of a GBCA is fundamentally linked to its relaxivity, which is a measure of its ability to shorten the T1 and T2 relaxation times of water protons.[3] The higher the T1 relaxivity (r1), the greater the T1 shortening for a given concentration, resulting in a brighter signal on T1-weighted images.[3]

Table 1: T1 and T2 Relaxivity of this compound® (Gadobutrol) in Various Media and Magnetic Field Strengths

Magnetic Field Strength (Tesla)MediumT1 Relaxivity (r1) (L mmol⁻¹ s⁻¹)T2 Relaxivity (r2) (L mmol⁻¹ s⁻¹)Citation
1.5 THuman Plasma (37°C)4.78 ± 0.12-[3]
3 THuman Plasma (37°C)4.97 ± 0.59-[3]
7 THuman Plasma (37°C)3.83 ± 0.24-[3]
3 THuman Blood (37°C)3.47 ± 0.16-[3]
1.5 TPhantom4.15.7[4]
1.5 TPlasma (37°C)5.26.1[5]
0.2 THuman Blood Plasma--[6]
3 THuman Blood Plasma--[6]

Note: Relaxivity can be influenced by the medium, temperature, and magnetic field strength.

Gadobutrol consistently demonstrates high T1 relaxivity, which is significantly higher than some other macrocyclic GBCAs like gadoteridol (B1662839) and gadoterate (B1198928).[3] This inherent property contributes to its strong signal enhancement capabilities.

A phantom study investigating the impact of different gadobutrol concentrations on signal intensity in human plasma at 1.5T and 3T found that gadobutrol exhibited the highest signal intensity of the three tested macrocyclic GBCAs up to a concentration of 2 mM.[7] In dilution series mimicking first-pass bolus imaging, gadobutrol also showed the highest signal intensity.[7]

Table 2: Optimal Concentrations of this compound® for Maximum Contrast-to-Noise Ratio (CNR) in a Phantom Study at 1.5 T

T1-Weighted Pulse SequenceMeasured Optimal Concentration (mM)Simulated Optimal Concentration (mM)Citation
2D Spoiled Gradient Echo (2DSPGR)1013.5[4]
3D Fast Spoiled Gradient Echo (3DFSPGR)2022.8[4]
Conventional Spin Echo (CSE)2.52.0[4]
Inversion Recovery (IR)2.52.7[4]

These findings highlight that the optimal concentration for achieving maximum signal enhancement is dependent on the specific MRI pulse sequence being utilized.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Phantom Study for Optimal Concentration Determination

  • Objective: To determine the optimal concentrations of this compound® for various T1-weighted pulse sequences.[4]

  • Phantom Preparation: A phantom was constructed using 21 test tubes containing various concentrations of this compound®, ranging from 0 to 160 mM.[4]

  • MRI Scanner: A 1.5-T clinical whole-body scanner was used for all imaging.[4]

  • Pulse Sequences: Four T1-weighted pulse sequences were employed:

    • Two-dimensional spoiled gradient echo (2DSPGR)[4]

    • Three-dimensional fast spoiled gradient echo (3DFSPGR)[4]

    • Conventional spin echo (CSE)[4]

    • Inversion recovery (IR)[4]

  • Data Analysis:

    • Regions of interest (ROIs) were drawn on the images of all test tubes to calculate the contrast-to-noise ratio (CNR) values.[4]

    • The optimal concentration for each pulse sequence was determined based on the maximum CNR.[4]

    • T1 and T2 relaxation times of the phantom were measured to calculate the relaxivities (r1 and r2).[4]

    • Computer simulations were performed using the measured r1 and r2 values to obtain simulated optimal concentrations.[4]

Experimental Protocol 2: Comparative In Vivo Animal Study of Signal Enhancement

  • Objective: To compare the signal enhancement (SE) and enhancement kinetics of gadobutrol with other macrocyclic GBCAs in various body regions.[8]

  • Animal Model: Fifteen healthy male New Zealand white rabbits were randomly divided into three groups (n=5 per group), each receiving a different GBCA (gadobutrol, gadoteridol, or gadoterate meglumine).[8]

  • Imaging: MRI was performed to measure signal enhancement over time in various tissues.[8]

  • Tissue Analysis: Thirty minutes post-injection, the animals were euthanized, and tissue samples were collected. Gadolinium (Gd) concentrations in these tissues were determined using inductively coupled plasma optical emission spectrometry.[8]

  • Data Analysis: The Gd tissue concentrations were correlated with the respective signal enhancement measurements in each tissue to determine the enhancement efficacy (SE per Gd concentration).[8] A linear correlation between SE and Gd concentration was observed for all three agents.[8]

Visualizing the Impact of this compound® Concentration

The following diagrams illustrate key concepts and workflows related to the impact of this compound® concentration on MRI signal enhancement.

G cluster_0 Mechanism of T1 Signal Enhancement This compound (Gadobutrol) This compound (Gadobutrol) Water Protons Water Protons This compound (Gadobutrol)->Water Protons interacts with T1 Relaxation Time T1 Relaxation Time Water Protons->T1 Relaxation Time shortens Signal Intensity Signal Intensity T1 Relaxation Time->Signal Intensity increases

Diagram 1: Simplified pathway of T1 signal enhancement by this compound®.

G cluster_1 Experimental Workflow: Phantom Study A Phantom Preparation (Varying this compound® Concentrations) B MRI Acquisition (Multiple T1w Sequences) A->B C Image Analysis (CNR Calculation) B->C D Determination of Optimal Concentration C->D

Diagram 2: Workflow for determining optimal this compound® concentration in a phantom study.

G cluster_2 Relationship between Concentration and Signal Intensity node1 This compound® Concentration Low Optimal High node2 Signal Intensity (T1w) Increasing Peak Decreasing (T2* effects) node1->node2 determines

Diagram 3: Conceptual relationship between this compound® concentration and signal intensity.

Conclusion

The concentration of this compound® is a critical determinant of its signal enhancement properties in MRI. Its unique 1.0 M formulation, combined with high T1 relaxivity, allows for a compact bolus injection and significant signal enhancement, which can be particularly advantageous in dynamic contrast-enhanced imaging and MRA.[1] As demonstrated by quantitative data from phantom and preclinical studies, the relationship between concentration and signal intensity is complex and dependent on the specific imaging parameters employed. Understanding these relationships, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to optimize imaging protocols and accurately interpret the results of studies utilizing this compound®. The provided experimental protocols offer a foundation for designing and executing further investigations into the applications and efficacy of this high-concentration contrast agent.

References

Gadovist (Gadobutrol): A Technical Guide to Interactions with Biological Macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interactions between Gadovist (gadobutrol) and various biological macromolecules. This compound, a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA), is designed for high stability and minimal interaction with the biological environment, contributing to its favorable safety profile.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying principles and workflows pertinent to its interaction profile.

Quantitative Analysis of Macromolecular Interactions

The defining characteristic of this compound is its extremely low propensity for interacting with biological macromolecules. This is attributed to its neutral charge and stable macrocyclic structure, which encases the gadolinium ion, and its high hydrophilicity.[3][4] The quantitative data available underscores this minimal interaction.

Interaction with Plasma and Serum Proteins

This compound exhibits negligible binding to plasma proteins, a crucial feature that ensures its rapid distribution in the extracellular space and efficient renal excretion.[2][5][6] This minimizes the potential for altering the biological function of proteins or the pharmacokinetic profile of the agent.

Table 1: Quantitative Data on this compound Interaction with Plasma Proteins

MacromoleculeMethodParameterValueSource
Plasma ProteinsNot SpecifiedProtein Binding~2.7%[3]
Human Serum AlbuminProton RelaxivityEffect on r1No significant effect[7]
Interaction with Extracellular Matrix Components

While plasma protein binding is minimal, some weak interactions with components of the extracellular matrix, such as collagen, have been investigated. These studies are relevant for understanding the long-term retention of GBCAs in tissues.

Table 2: Quantitative Data on this compound Interaction with Type I Collagen

MacromoleculeMethodFindingComparative RankingSource
Type I CollagenUltrafiltration & DialysisSimilar affinity to other macrocyclic GBCAsMaximum adsorbed amount: Gadoterate meglumine (B1676163) > Gadobutrol > Gadoteridol[1][5][8][9]
Interaction with Enzymes

This compound's interaction with enzymes is also exceptionally low, indicating it does not significantly interfere with their catalytic activity.

Table 3: Quantitative Data on this compound Interaction with Enzymes

MacromoleculeMethodParameterValueSource
LysozymeEnzyme Inhibition AssayI50 (50% inhibition conc.)> 300 mM[3]

Experimental Protocols for Assessing Interactions

Several biophysical techniques are employed to quantify the weak interactions between contrast agents like this compound and macromolecules. The following sections detail the generalized methodologies for key experimental approaches.

Ultrafiltration

Ultrafiltration is a pressure-driven method used to separate free from protein-bound ligands based on molecular size.[10][11][12] A semipermeable membrane retains the larger macromolecule-ligand complex while allowing the smaller, unbound ligand to pass through into the ultrafiltrate.

Methodology:

  • Device Preparation: Select an appropriate ultrafiltration device with a molecular weight cut-off (MWCO) that retains the macromolecule of interest (e.g., 10-30 kDa for serum albumin) but allows free passage of this compound.

  • Pre-conditioning (Optional but Recommended): To minimize non-specific binding, the membrane may be pre-treated by filtering a solution of a non-interfering protein or surfactant, followed by washing with the assay buffer.[11]

  • Sample Preparation: Prepare a solution containing the macromolecule (e.g., human serum albumin) at a known concentration in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation: Add this compound to the macromolecule solution at the desired concentration and incubate the mixture at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.

  • Centrifugation: Transfer the incubated sample to the upper chamber of the ultrafiltration device. Centrifuge at a specified force and duration (e.g., 2,000 x g for 30 minutes) to collect the protein-free ultrafiltrate in the lower chamber.

  • Quantification: Accurately measure the concentration of this compound in the initial solution and in the collected ultrafiltrate. This is typically done using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the gadolinium content.

  • Calculation: The percentage of bound this compound is calculated using the formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100 Where the "Free Concentration" is the concentration measured in the ultrafiltrate.

Equilibrium Dialysis

Equilibrium dialysis is considered a "gold standard" method for measuring protein binding.[13][14] It involves two chambers separated by a semipermeable membrane. The unbound drug diffuses across the membrane until its concentration is at equilibrium in both chambers, while the protein and any bound drug remain in the original chamber.

Methodology:

  • Apparatus Setup: Prepare an equilibrium dialysis unit, which consists of two chambers separated by a dialysis membrane with an appropriate MWCO (e.g., 12-14 kDa).[13]

  • Sample Loading:

    • In the "plasma" or "protein" chamber, add the macromolecule solution (e.g., human plasma) spiked with a known concentration of this compound.

    • In the "buffer" chamber, add an equal volume of the corresponding protein-free buffer.

  • Equilibration: Seal the unit and incubate it with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient period to ensure equilibrium is reached (typically 4-24 hours). The time to reach equilibrium should be determined empirically.

  • Sample Collection: After incubation, carefully collect aliquots from both the protein chamber and the buffer chamber.

  • Quantification: Determine the concentration of this compound in the aliquots from both chambers using a sensitive analytical method like ICP-MS.

  • Calculation:

    • The concentration in the buffer chamber represents the unbound (free) concentration of this compound at equilibrium.

    • The percentage of protein binding is calculated as: % Bound = [(Conc. in Protein Chamber - Conc. in Buffer Chamber) / Conc. in Protein Chamber] * 100

NMR Relaxometry

Nuclear Magnetic Resonance (NMR) relaxometry measures the relaxation rates (R1 = 1/T1) of water protons in a solution. The presence of a paramagnetic agent like this compound significantly increases this relaxation rate. While this compound's relaxivity is not strongly affected by the presence of plasma proteins, this technique is highly sensitive to changes in the molecular environment and can be used to detect even weak binding events, which would alter the rotational correlation time of the agent and thus its relaxivity.[15][16][17]

Methodology:

  • Sample Preparation: Prepare a series of samples:

    • Buffer solution (control).

    • Macromolecule (e.g., human serum albumin) in buffer.

    • This compound at a known concentration in buffer.

    • This compound at the same concentration in the macromolecule solution.

  • T1 Measurement: Using an NMR spectrometer or a relaxometer, measure the longitudinal relaxation time (T1) of water protons for each sample at a specific magnetic field strength (e.g., 1.5 T or 3 T) and controlled temperature (e.g., 37°C).

  • Relaxivity Calculation:

    • Calculate the relaxation rate (R1) for each sample (R1 = 1/T1).

    • The relaxivity (r1) of this compound in the absence of protein is calculated as: r1_buffer = (R1_Gd_in_buffer - R1_buffer) / [this compound]

    • The relaxivity (r1) of this compound in the presence of the macromolecule is calculated as: r1_protein = (R1_Gd_in_protein_solution - R1_protein_solution) / [this compound]

  • Analysis: A significant difference between r1_buffer and r1_protein would indicate an interaction between this compound and the macromolecule. For this compound, this difference is known to be minimal, confirming low protein binding.[7]

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the fundamental principles governing this compound's interaction profile.

G Ultrafiltration Workflow for Binding Assessment cluster_prep 1. Sample Preparation cluster_uf 2. Ultrafiltration cluster_analysis 3. Analysis p1 Prepare Macromolecule Solution in Buffer (e.g., HSA in PBS) p2 Add this compound to Solution at Known Concentration p1->p2 p3 Incubate at 37°C to Reach Equilibrium p2->p3 u1 Load Sample into Ultrafiltration Device (e.g., 10 kDa MWCO) p3->u1 u2 Centrifuge (e.g., 2000 x g, 30 min) u1->u2 u3 Collect Protein-Free Ultrafiltrate u2->u3 a1 Measure [Gd] in Initial Sample and Ultrafiltrate via ICP-MS u3->a1 a2 Calculate Free vs. Bound Fraction a1->a2

Caption: Workflow for determining macromolecule binding of this compound using ultrafiltration.

G Equilibrium Dialysis Workflow for Binding Assessment cluster_setup 1. Setup & Loading cluster_eq 2. Equilibration cluster_analysis 3. Analysis s1 Prepare Dialysis Unit (2 Chambers, Semipermeable Membrane) s2 Load Chamber A: Macromolecule + this compound Load Chamber B: Buffer s1->s2 e1 Incubate with Agitation (e.g., 37°C, 4-24 hours) s2->e1 e2 Unbound this compound Diffuses Until [Free] is Equal in Both Chambers e1->e2 a1 Collect Aliquots from Chamber A and Chamber B e2->a1 a2 Measure [Gd] in Both Aliquots via ICP-MS a1->a2 a3 Calculate Free and Bound Percentage a2->a3

Caption: Workflow for determining macromolecule binding of this compound using equilibrium dialysis.

G Logical Framework for this compound's Low Interaction Profile cluster_props Key Physicochemical Properties This compound This compound (Gadobutrol) prop1 Stable Macrocyclic Ligand Structure This compound->prop1 prop2 Neutral (Non-ionic) Charge This compound->prop2 prop3 High Hydrophilicity This compound->prop3 consequence Minimal Interaction with Biological Macromolecules prop1->consequence prop2->consequence prop3->consequence outcome High Biocompatibility & Favorable Safety Profile consequence->outcome

Caption: Physicochemical basis for this compound's minimal interaction with macromolecules.

References

In Vitro Cellular Dynamics of Gadovist: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cellular uptake and retention of Gadovist (gadobutrol), a widely used gadolinium-based contrast agent in magnetic resonance imaging (MRI). Understanding the cellular interactions of this compound is crucial for advancing drug delivery systems, assessing potential cytotoxicity, and developing novel diagnostic and therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows to offer a comprehensive resource for professionals in the field.

This compound, in its standard formulation, is a hydrophilic molecule that generally remains in the extracellular space and does not readily cross intact cell membranes under normal physiological conditions[1]. However, various in vitro studies have explored mechanisms to facilitate its intracellular delivery, particularly for applications in cancer cell imaging and therapy. These investigations have yielded valuable quantitative data on the extent of cellular uptake and retention under different experimental conditions.

Quantitative Analysis of Cellular Uptake and Retention

The cellular uptake of this compound is most commonly quantified by measuring the intracellular concentration of gadolinium (Gd) using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES). The following tables summarize the quantitative data from various in vitro studies.

Cell LineFormulationIncubation TimeGd Concentration per CellReference
KB (human oral cancer)Gadobutrol-ALGD-G2 (nano-formulation)Not Specified~71% cellular uptake of the nano-formulation[2]
CHO (Chinese hamster ovary)Gadobutrol with electroporation25 minIncreased Gd uptake with electric fields from 0.6 to 1.4 kV/cm[3]
White Blood Cells (ex vivo)Gd-DOTA (similar macrocyclic structure)60 min126-211 ag/cell[4]
L929 (fibroblast)Gadopentetate dimeglumine in chitosan (B1678972) nanoparticles12 h18.0 ± 2.7 µg Gd / 10^6 cells[5]
B16F10 (melanoma)Gadopentetate dimeglumine in chitosan nanoparticles12 h27.1 ± 2.9 µg Gd / 10^6 cells[5]
SCC-VII (squamous cell carcinoma)Gadopentetate dimeglumine in chitosan nanoparticles12 h59.8 ± 9.8 µg Gd / 10^6 cells[5]
F98, LN229 (glioma)Gadolinium-DTPA in liposomes1-24 hSignificant uptake, dependent on liposome (B1194612) composition[6][7]
J774A.1 (murine macrophage)GadonanotubesNot Specified0.44 ± 0.09 pg Gd per cell[8]
HT 29 (human colon adenocarcinoma)Glycosylated Silica (B1680970) Nanoprobe with Gd3+Not Specified0.7 ± 0.009 pg Gd3+ per cell[9]
MCF7, HEPG2, DU145, H460, MiaPaCa2, U87 (cancer cell lines)Dotarem (gadoterate meglumine)24 hVaried uptake, with MCF7 and HEPG2 showing high uptake (e.g., 151.4 ± 0.3 x 10^-15 g/cell for MCF7 at 2 mM)[10][11][12]

Note: Data for agents other than this compound are included to provide a broader context for gadolinium-based contrast agent uptake.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections outline the key experimental protocols used to assess the cellular uptake and retention of this compound in vitro.

Cell Culture and Exposure

A variety of cell lines have been utilized in the in vitro assessment of this compound, including normal and cancerous cells such as HEK-293 (human embryonic kidney), KB (human oral cancer), MCF-7 (human breast adenocarcinoma), and CHO (Chinese hamster ovary) cells[2][3][13].

General Protocol:

  • Cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

  • For uptake experiments, cells are seeded in culture plates and allowed to adhere and reach a specific confluency (e.g., 80%).

  • The culture medium is then replaced with fresh medium containing the this compound formulation at the desired concentration.

  • Incubation is carried out for a specified period (e.g., 4, 24 hours).

Quantification of Cellular Uptake by ICP-MS/AES

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Emission Spectroscopy (ICP-AES) are highly sensitive techniques used to determine the elemental composition of a sample. They are the gold standard for quantifying the amount of gadolinium within cells.

Protocol:

  • Following incubation with the gadolinium-containing agent, the cells are washed multiple times with a buffered solution (e.g., DPBS) to remove any extracellular agent.

  • The cells are then harvested, typically by trypsinization, and counted to determine the cell number.

  • The cell pellet is lysed and digested, often using strong acids (e.g., nitric acid) and heat, to release the intracellular contents.

  • The digested sample is diluted and analyzed by ICP-MS or ICP-AES to measure the gadolinium concentration.

  • The amount of gadolinium per cell is calculated by dividing the total measured gadolinium mass by the number of cells in the pellet[3][14].

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cells are seeded in a 96-well plate and exposed to different concentrations of the this compound formulation for a specified duration (e.g., 24 hours).

  • After incubation, the treatment medium is removed, and a solution of MTT is added to each well.

  • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage relative to untreated control cells[13].

Cellular Retention Studies

To evaluate the retention of this compound within cells, a "wash-out" or "egress" experiment is performed.

Protocol:

  • Cells are incubated with the this compound formulation for a defined period to allow for uptake.

  • The medium containing the agent is then removed, and the cells are washed multiple times with fresh, agent-free medium.

  • The cells are then incubated in fresh medium for various time points (e.g., 1, 4, 24 hours).

  • At each time point, both the cells and the surrounding medium are collected.

  • The amount of gadolinium in the cells and in the medium is quantified using ICP-MS to determine the rate and extent of efflux[14].

Visualizing Experimental Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and logical relationships.

Experimental_Workflow_for_Cellular_Uptake_Quantification cluster_cell_prep Cell Preparation cluster_processing Sample Processing cluster_analysis Analysis cell_culture Cell Seeding & Culture incubation Incubation with this compound cell_culture->incubation Adherence washing Washing (e.g., 3x DPBS) incubation->washing harvesting Cell Harvesting & Counting washing->harvesting digestion Lysis & Acid Digestion harvesting->digestion icpms ICP-MS/AES Analysis digestion->icpms quantification Data Quantification (Gd mass/cell) icpms->quantification

Workflow for quantifying this compound cellular uptake.

Cellular_Retention_Assay_Workflow cluster_timepoints Time Points cluster_analysis Analysis at Each Time Point start Cells Incubated with this compound wash Wash Cells (3x) with Fresh Medium start->wash reincubate Re-incubate in Agent-Free Medium wash->reincubate t1 Time = 1h reincubate->t1 t2 Time = 4h reincubate->t2 t_n Time = 24h reincubate->t_n collect_cells Collect Cells t1->collect_cells collect_medium Collect Medium t1->collect_medium t2->collect_cells t2->collect_medium t_n->collect_cells t_n->collect_medium analyze_cells ICP-MS of Cells collect_cells->analyze_cells analyze_medium ICP-MS of Medium collect_medium->analyze_medium end Determine Efflux Rate analyze_cells->end analyze_medium->end

Workflow for assessing cellular retention of this compound.

As no specific endogenous signaling pathways for this compound uptake have been identified, the focus remains on externally facilitated transport mechanisms. Future research may elucidate specific protein interactions or transport channels that could be involved in the uptake of modified or nano-formulated this compound.

References

Methodological & Application

Application Notes and Protocols for Gadovist-Enhanced DCE-MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) using Gadovist® (gadobutrol). The information is tailored for research and drug development applications, focusing on quantitative analysis of tissue microvascular characteristics.

Introduction to this compound for DCE-MRI

This compound (gadobutrol) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA).[1] Its formulation at a 1.0 mmol/mL concentration, twice that of many other GBCAs, allows for a more compact bolus injection.[2] This property, combined with its high T1 relaxivity, can be advantageous for dynamic imaging applications by providing a strong signal enhancement.[3]

DCE-MRI is a non-invasive imaging technique that involves the rapid acquisition of T1-weighted images before, during, and after the administration of a contrast agent.[4][5] By analyzing the signal intensity changes over time, it is possible to quantify physiological parameters related to blood flow, vessel permeability, and tissue volume fractions.[6][7] These quantitative biomarkers are valuable in oncology, neurology, and cardiology for assessing disease status, treatment response, and drug effects.

Quantitative Data Summary

The following tables summarize key quantitative properties of this compound and typical pharmacokinetic parameter ranges observed in DCE-MRI studies.

Table 1: Physicochemical Properties and Relaxivity of this compound (Gadobutrol)
PropertyValueNotes
Concentration 1.0 mmol/mLHigher concentration compared to many other GBCAs.
T1 Relaxivity (r1) in Human Plasma at 37°C 4.78 ± 0.12 L/(mmol·s) at 1.5T4.97 ± 0.59 L/(mmol·s) at 3TRelaxivity is a measure of the agent's ability to increase the T1 relaxation rate of water protons.[8]
T1 Relaxivity (r1) in Human Blood at 37°C 3.47 ± 0.16 L/(mmol·s) at 3TRelaxivity can vary depending on the biological medium.[8]
Recommended Dose 0.1 mmol/kg body weightThis is the standard dose for most indications. Higher doses up to 0.3 mmol/kg may be used in specific scenarios like CNS imaging.[9]
Molecular Structure Macrocyclic, non-ionicMacrocyclic agents are considered to have high kinetic and thermodynamic stability.
Table 2: Common Pharmacokinetic Parameters from DCE-MRI using the Tofts Model
ParameterSymbolDescriptionTypical Units
Volume Transfer Constant KtransReflects the rate of contrast agent transfer from the blood plasma to the extravascular extracellular space (EES). It is influenced by both blood flow and vessel permeability.[6]min-1
Rate Constant kepRepresents the rate of contrast agent transfer from the EES back to the blood plasma.[6]min-1
Extravascular Extracellular Volume Fraction veThe volume of the EES per unit volume of tissue.[6]Dimensionless (0-1)
Plasma Volume Fraction vpThe volume of blood plasma per unit volume of tissue. This parameter is included in the extended Tofts model.[6]Dimensionless (0-1)

Experimental Protocols

Quantitative DCE-MRI requires a meticulous experimental workflow. The following sections detail the key steps from patient preparation to data analysis.

Subject Preparation and Contrast Administration
  • Informed Consent: Obtain informed consent from the subject, explaining the procedure and potential risks.

  • Screening: Screen subjects for contraindications to GBCAs, such as severe renal impairment (eGFR < 30 mL/min/1.73m²) or a history of allergic reactions to contrast media.

  • IV Access: Establish intravenous access, preferably with a 20-gauge or larger catheter, typically in an antecubital vein.

  • Positioning: Position the subject comfortably within the MRI scanner to minimize motion during the dynamic acquisition.

  • This compound Administration:

    • Dose Calculation: Calculate the required volume of this compound based on the subject's body weight (standard dose: 0.1 mL/kg).

    • Injection: Administer this compound as a bolus injection using a power injector. The injection rate can be tailored to the specific application, but is typically in the range of 2-4 mL/s.[10]

    • Saline Flush: Immediately follow the contrast injection with a saline flush (e.g., 20-30 mL) at the same injection rate to ensure the complete delivery of the contrast bolus.

MRI Data Acquisition

A typical quantitative DCE-MRI protocol involves three main acquisition stages:

  • Pre-contrast T1 Mapping: Essential for converting signal intensity to contrast agent concentration. The Variable Flip Angle (VFA) method is commonly used.[11]

  • Dynamic T1-Weighted Imaging: A series of fast T1-weighted images are acquired before, during, and after contrast administration.

  • Anatomical Imaging: High-resolution T2-weighted and post-contrast T1-weighted images are acquired for anatomical reference.

SequenceT1 Mapping (VFA)Dynamic Scan (DCE)T2-Weighted (Anatomical)
Technique 3D Spoiled Gradient Echo (SPGR/FLASH)3D Spoiled Gradient Echo (SPGR/FLASH)2D Turbo Spin Echo (TSE)
Repetition Time (TR) ~9.1 ms~4.0 ms~3800 ms
Echo Time (TE) ~3.1 ms~1.4 ms~120 ms
Flip Angle (FA) Multiple (e.g., 2°, 5°, 10°, 15°, 20°)10-15°90°
Matrix Size 128 x 256160 x 256376 x 358
Field of View (FOV) 26 x 26 cm26 x 26 cm30 x 30 cm
Slice Thickness 5-6 mm5-6 mm1.5 mm
Temporal Resolution N/A4-5 secondsN/A
Scan Duration ~2-3 minutes~5-9 minutes~3-4 minutes

Note: These parameters are illustrative and should be optimized for the specific scanner and research question.

SequenceT1 Mapping (VFA)Dynamic Scan (DCE)Post-Contrast T1 (Anatomical)
Technique 3D Spoiled Gradient Echo (SPGR/FLASH)3D Spoiled Gradient Echo (SPGR/FLASH)3D Magnetization Prepared Rapid Gradient Echo (MPRAGE)
Repetition Time (TR) ~5.1 ms~5.1 - 8.4 ms~2300 ms
Echo Time (TE) ~2.3 ms~3.0 ms~2.98 ms
Flip Angle (FA) 5°, 10°, 15°13-15°
Matrix Size 160 x 160256 x 256256 x 256
Field of View (FOV) 240 x 220 mm175 x 175 mm256 x 256 mm
Slice Thickness 5 mm5 mm1 mm
Temporal Resolution N/A~4-15 secondsN/A
Scan Duration ~2 minutes~8-16 minutes~5 minutes

Note: These parameters are illustrative and should be optimized for the specific scanner and research question.[12][13]

SequenceStress Perfusion (DCE)Rest Perfusion (DCE)Late Gadolinium Enhancement (LGE)
Technique Saturation Recovery TurboFLASHSaturation Recovery TurboFLASHInversion Recovery Gradient Echo
Repetition Time (TR) ~2.2 ms~2.2 ms~3.5 ms
Echo Time (TE) ~1.07 ms~1.07 ms~1.2 ms
Flip Angle (FA) ~12°~12°~25°
Matrix Size 192 x 108192 x 108256 x 192
Field of View (FOV) 330 x 440 mm330 x 440 mm360 x 270 mm
Slice Thickness 8 mm8 mm8 mm
Temporal Resolution 1 image per heartbeat1 image per heartbeatN/A
Scan Duration ~50 dynamics~50 dynamics~5-10 minutes post-contrast

Note: For cardiac perfusion, the this compound dose is often split, with 0.05 mmol/kg for the stress portion and another 0.05 mmol/kg for the rest portion.[10]

Data Analysis Workflow

The quantitative analysis of DCE-MRI data is a multi-step process that transforms the raw imaging data into meaningful physiological parameters.

  • Image Pre-processing:

    • Motion Correction: Register all dynamic images to a reference frame to correct for subject motion.

    • Co-registration: Spatially align the T1 map with the dynamic image series.

  • T1 Map Calculation: Using the data from the VFA sequence, calculate the pre-contrast T1 values for each voxel.

  • Arterial Input Function (AIF) Determination: The AIF, which represents the time-concentration curve of the contrast agent in the arterial blood supplying the tissue of interest, is a critical component for pharmacokinetic modeling.[14]

    • Manual Selection: An experienced operator manually places a region of interest (ROI) over a large feeding artery within the imaging volume (e.g., the internal carotid artery for brain studies, the descending aorta for breast studies).[12][14] The average signal intensity within this ROI over time is used to derive the AIF.

  • Signal to Concentration Conversion: Convert the T1-weighted signal intensity-time curve for each voxel into a contrast agent concentration-time curve using the pre-contrast T1 map and the relaxivity of this compound.

  • Pharmacokinetic Modeling: Fit the tissue concentration-time curve of each voxel to a pharmacokinetic model, most commonly the Tofts model or the extended Tofts model, to estimate parameters such as Ktrans, kep, and ve.[6][15][16]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Subject Preparation cluster_acq MRI Acquisition cluster_analysis Data Analysis p1 Informed Consent p2 Screening p1->p2 p3 IV Access p2->p3 p4 Positioning p3->p4 a1 Pre-contrast T1 Mapping (VFA) p4->a1 Start Scan a2 Dynamic T1w Scan Start a1->a2 a3 This compound Injection a2->a3 a4 Dynamic T1w Scan End a3->a4 a5 Anatomical Scans a4->a5 d1 Motion Correction a5->d1 Process Data d2 AIF Determination d1->d2 d3 Signal to Concentration Conversion d2->d3 d4 Pharmacokinetic Modeling d3->d4 d5 Generate Parameter Maps (Ktrans, etc.) d4->d5 quantitative_analysis_flow T1_map Pre-contrast T1 Map Signal_to_Conc Signal to Concentration Conversion T1_map->Signal_to_Conc Dynamic_Images Dynamic T1w Images Dynamic_Images->Signal_to_Conc AIF_ROI Arterial Input Function (AIF) ROI AIF_Curve AIF Concentration Curve AIF_ROI->AIF_Curve Relaxivity This compound Relaxivity (r1) Relaxivity->Signal_to_Conc Tissue_Conc_Curve Tissue Concentration Curve Signal_to_Conc->Tissue_Conc_Curve PK_Model Pharmacokinetic Modeling (e.g., Tofts Model) PK_Maps Quantitative Parameter Maps (Ktrans, ve, kep) PK_Model->PK_Maps Tissue_Conc_Curve->PK_Model AIF_Curve->PK_Model tofts_model cluster_blood Blood Plasma cluster_tissue Tissue Plasma Contrast Agent in Plasma (Cp) EES Contrast Agent in EES (Ce) Plasma->EES Ktrans EES->Plasma kep

References

Application Notes and Protocols for Blood-Brain Barrier Disruption Studies Using Gadovist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Gadovist (gadobutrol) in preclinical research to assess blood-brain barrier (BBB) disruption. Detailed protocols for imaging and analysis are outlined to ensure robust and reproducible results in various models of neurological disease.

Introduction

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of the BBB is a key pathological feature in a multitude of neurological disorders, including stroke, traumatic brain injury, multiple sclerosis, and brain tumors.

This compound (gadobutrol) is a gadolinium-based contrast agent (GBCA) with a macrocyclic, non-ionic structure. Due to its size and hydrophilic nature, this compound does not cross the intact BBB.[1] However, in instances of BBB breakdown, this compound will extravasate from the vasculature into the brain parenchyma. This property makes it an excellent tool for the in vivo visualization and quantification of BBB permeability using magnetic resonance imaging (MRI).[2][3]

Principle of Method

The assessment of BBB disruption using this compound relies on T1-weighted MRI and, more quantitatively, Dynamic Contrast-Enhanced MRI (DCE-MRI).

  • T1-Weighted MRI: Gadolinium shortens the T1 relaxation time of surrounding water protons. On T1-weighted images, this results in a hyperintense (bright) signal in areas where this compound has accumulated. A comparison of pre- and post-contrast T1-weighted images provides a qualitative or semi-quantitative measure of BBB disruption.[3]

  • Dynamic Contrast-Enhanced MRI (DCE-MRI): This technique involves the rapid acquisition of a series of T1-weighted images before, during, and after the bolus injection of this compound. The change in signal intensity over time is used to model the pharmacokinetics of the contrast agent as it passes through the tissue. From this data, the volume transfer constant (Ktrans) can be calculated. Ktrans reflects the rate of transfer of the contrast agent from the blood plasma to the extravascular, extracellular space, providing a quantitative measure of BBB permeability.[4][5]

Data Presentation: Quantitative Analysis of BBB Permeability

The following tables summarize quantitative data from preclinical studies that have utilized gadolinium-based contrast agents to assess BBB permeability in different models of neurological disease. These values can serve as a reference for expected outcomes.

Table 1: BBB Permeability in a Rat Model of Ischemic Stroke (tMCAO)

GroupKtrans (min⁻¹)kₑₚ (min⁻¹)
Control (Sham)0.09 ± 0.010.03 ± 0.05
tMCAO (3h reperfusion)0.15 ± 0.030.60 ± 0.20

Data adapted from a study using this compound in a transient middle cerebral artery occlusion (tMCAO) model in rats.[6] Ktrans represents the volume transfer constant, and kₑₚ is the rate constant of transfer from the extravascular extracellular space back to the plasma.

Table 2: BBB Permeability in a Mouse Glioblastoma Model

Tumor RegionKtrans (min⁻¹)
Low Permeability Tumors< 0.10
High Permeability Tumors> 0.10

Data adapted from a study in an orthotopic mouse glioblastoma model.[7] The median Ktrans value of 0.10 min⁻¹ was used to differentiate tumors with lower versus higher BBB disruption.

Experimental Protocols

General Protocol for Preclinical BBB Disruption Imaging

This protocol provides a general framework for assessing BBB permeability in rodent models (mice and rats) of neurological disease (e.g., stroke, neuroinflammation, brain tumors) using this compound.

Materials:

  • This compound (1.0 mmol/mL)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Animal monitoring equipment (respiration, temperature)

  • MRI system (e.g., 7T preclinical scanner) with a suitable animal coil

  • Catheter for intravenous injection (e.g., tail vein catheter)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance in medical air/O₂).

    • Place the animal on a heated bed to maintain body temperature.

    • Secure the animal in a stereotactic frame or animal holder compatible with the MRI coil.

    • Insert a catheter into the tail vein for intravenous administration of this compound.

    • Monitor respiration and body temperature throughout the imaging session.

  • Pre-Contrast MRI:

    • Acquire anatomical T2-weighted images to identify the region of interest (ROI).

    • Acquire a pre-contrast T1-weighted scan using a spin-echo or gradient-echo sequence. These images will serve as a baseline.

  • This compound Administration:

    • Prepare a solution of this compound diluted in sterile saline if necessary, depending on the required injection volume.

    • The recommended dose is 0.1 mmol/kg body weight.

    • For DCE-MRI, the this compound solution should be administered as a rapid bolus injection.

  • Post-Contrast MRI:

    • For qualitative assessment: Immediately following this compound administration, acquire a series of T1-weighted images identical to the pre-contrast sequence.

    • For quantitative DCE-MRI: Begin the dynamic T1-weighted sequence just before the bolus injection of this compound and continue for a predefined period (e.g., 10-15 minutes) to capture the influx and washout of the contrast agent.

  • Data Analysis:

    • Qualitative/Semi-quantitative: Compare the signal intensity of the pre- and post-contrast T1-weighted images in the ROI.

    • Quantitative (DCE-MRI):

      • Perform motion correction on the dynamic image series.

      • Convert the signal intensity-time course to a concentration-time course.

      • Define an arterial input function (AIF) from a major blood vessel.

      • Fit the tissue concentration-time course to a pharmacokinetic model (e.g., the Tofts model) to derive Ktrans and other permeability parameters.

Example MRI Sequence Parameters for a 7T Preclinical Scanner
  • T2-Weighted Anatomical Scan:

    • Sequence: TurboRARE (Rapid Acquisition with Relaxation Enhancement)

    • Repetition Time (TR): 2500 ms

    • Echo Time (TE): 33 ms

    • Field of View (FOV): 20 x 20 mm

    • Matrix Size: 256 x 256

    • Slice Thickness: 1 mm

  • T1-Weighted Pre- and Post-Contrast Scan:

    • Sequence: Spin-Echo (SE)

    • TR/TE: 500/10 ms

    • FOV: 20 x 20 mm

    • Matrix Size: 128 x 128

    • Slice Thickness: 1 mm

  • DCE-MRI T1-Weighted Dynamic Scan:

    • Sequence: Fast Low Angle Shot (FLASH) or Spoiled Gradient-Recalled Echo (SPGR)

    • TR/TE: 13.2/6.5 ms

    • Flip Angle: 15°

    • Temporal Resolution: 10-15 seconds per frame

    • Total Scan Time: 10-15 minutes

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Neuroinflammation-Induced BBB Disruption

The following diagram illustrates a simplified signaling cascade that can lead to BBB breakdown in the context of neuroinflammation, such as that induced by lipopolysaccharide (LPS) or in models of experimental autoimmune encephalomyelitis (EAE).

G cluster_blood Blood Vessel cluster_endothelium Endothelial Cell cluster_parenchyma Brain Parenchyma LPS LPS / Inflammatory Stimuli TLR4 TLR4 Activation LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces MMPs MMP Upregulation NFkB->MMPs Induces Cytokines->MMPs Stimulates TJ Tight Junction Degradation MMPs->TJ Degrades BBB_Disruption BBB Disruption TJ->BBB_Disruption Leads to This compound This compound Extravasation BBB_Disruption->this compound Allows

Inflammatory cascade leading to BBB disruption.
Experimental Workflow for BBB Permeability Assessment

This diagram outlines the typical workflow for a preclinical study investigating BBB disruption using this compound-enhanced MRI.

G start Start animal_prep Animal Preparation (Anesthesia, Catheterization) start->animal_prep pre_mri Pre-Contrast MRI (T1w, T2w Scans) animal_prep->pre_mri bbb_disruption Induce BBB Disruption (e.g., LPS, MCAO, FUS) pre_mri->bbb_disruption gadovist_admin This compound Administration (0.1 mmol/kg, IV Bolus) bbb_disruption->gadovist_admin dce_mri Dynamic Contrast-Enhanced MRI gadovist_admin->dce_mri post_mri Post-Contrast T1w Scan dce_mri->post_mri analysis Data Analysis (Ktrans Calculation) post_mri->analysis results Results & Interpretation analysis->results

Preclinical workflow for this compound-enhanced MRI.

Conclusion

This compound is a valuable tool for the assessment of BBB disruption in preclinical research. When used in conjunction with T1-weighted and DCE-MRI, it allows for both the qualitative visualization and quantitative measurement of BBB permeability. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust studies to investigate the role of BBB dysfunction in neurological diseases and to evaluate the efficacy of novel therapeutic interventions.

References

Application Notes and Protocols for Gadovist in Rodent Models of Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Gadovist (gadobutrol) as a magnetic resonance imaging (MRI) contrast agent in rodent models of glioblastoma. The information is intended to guide researchers in designing and executing preclinical imaging studies to assess tumor characteristics, therapeutic efficacy, and to aid in the development of novel diagnostic and therapeutic agents.

Introduction to this compound in Neuro-Oncology Imaging

This compound is a gadolinium-based contrast agent (GBCA) widely used in clinical and preclinical MRI. Its macrocyclic, non-ionic structure offers high stability, which is a critical safety consideration. In the context of glioblastoma, a highly aggressive primary brain tumor, this compound enhances the visualization of tumor vasculature and areas of blood-brain barrier (BBB) disruption. This enhancement is crucial for delineating tumor margins, assessing tumor volume, and monitoring response to treatment. In rodent models, this compound allows for longitudinal studies of tumor growth and physiology, providing valuable insights into tumor biology and the effectiveness of novel therapies.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound in rodent models of glioblastoma.

Table 1: this compound Dosage and Imaging Parameters in Rodent Glioblastoma Models

Animal ModelGlioblastoma Cell LineThis compound (Gadobutrol) DoseMagnetic Field StrengthImaging SequenceKey FindingsReference
RatGlioma Cells0.1 mmol/kg (Standard)1.5 T & 3 TT1-weightedSuperior lesion enhancement compared to gadodiamide (B1674392).[1]
RatGlioma CellsHalf-dose of standard3 TT1-weightedNo significant difference in CNR or CE compared to full dose at 1.5 T.[1]
MouseU-87 MG18.14 mg/kg7.0 TT1-weighted Turbo Spin EchoUsed as a positive control for comparison with a novel dual-modality contrast agent.[2][3]
RatF981 mmol/kgNot SpecifiedContrast-Enhanced T1-weightedUtilized for visualization of intracranial tumors.[4]
RatC6/lacZ Glioma Cells0.1 mmol/kg1.5 T & 3 TT1-weightedAs effective as a 1.5-fold higher dose of gadoterate (B1198928) meglumine.[5]

Table 2: Comparative Enhancement Data of Gadobutrol (B1674391) in a Rat Glioma Model [1]

ParameterMagnetic Field StrengthImprovement with Gadobutrol vs. Gadodiamide
Signal-to-Noise Ratio (SNR) 3 T11.8% to 16.0%
1.5 T7.0% to 11.1%
Contrast-to-Noise Ratio (CNR) 3 T30.5% to 35.4%
1.5 T27.1% to 35.8%
Contrast Enhancement (CE) 3 T27.1% to 31.5%
1.5 T23.8% to 29.5%

Experimental Protocols

Orthotopic Glioblastoma Model Generation in Rats

This protocol describes the stereotactic implantation of glioma cells into the rat brain to establish an orthotopic glioblastoma model.

Materials:

  • Glioblastoma cell line (e.g., F98, C6)

  • Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Anesthetic (e.g., isoflurane)

  • Stereotactic frame for rats

  • Hamilton syringe with a 26-gauge needle

  • Surgical drill

  • Suture kit

  • Analgesics

Procedure:

  • Cell Preparation: Culture glioblastoma cells to 70-80% confluency. On the day of surgery, harvest the cells and prepare a single-cell suspension at the desired concentration (e.g., 1 x 10^5 cells/µL) in a suitable medium.

  • Animal Anesthesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2% for maintenance) in oxygen.

  • Surgical Preparation: Shave the surgical site and secure the animal in a stereotactic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Craniotomy: Create a midline scalp incision to expose the skull. Using a surgical drill, create a small burr hole at the desired stereotactic coordinates (e.g., relative to bregma).

  • Cell Implantation: Slowly lower the Hamilton syringe needle through the burr hole to the target depth in the brain (e.g., striatum). Inject the cell suspension over several minutes to minimize backflow.

  • Closure: After injection, leave the needle in place for a few minutes before slowly retracting it. Seal the burr hole with bone wax and suture the scalp incision.

  • Post-operative Care: Administer analgesics as prescribed. Monitor the animal closely during recovery. Allow the tumor to grow for a predetermined period (e.g., 10-14 days) before imaging.

MRI Data Acquisition with this compound

This protocol outlines the procedure for performing contrast-enhanced MRI in a rodent glioblastoma model.

Materials:

  • MRI scanner (e.g., 1.5T, 3T, or 7T) with a dedicated rodent coil

  • Anesthetic (e.g., isoflurane)

  • Catheter for tail vein injection

  • This compound (gadobutrol) solution

  • Saline flush

Procedure:

  • Animal Preparation: Anesthetize the animal with isoflurane and place it on the MRI scanner bed. Secure the head to minimize motion artifacts.

  • Catheterization: Place a catheter in the tail vein for the administration of the contrast agent.

  • Pre-contrast Imaging: Acquire anatomical T2-weighted images to localize the tumor. Following this, acquire T1-weighted images of the tumor region before contrast administration.

  • This compound Administration: Administer a bolus injection of this compound at the desired dose (e.g., 0.1 mmol/kg body weight) through the tail vein catheter.

  • Saline Flush: Immediately follow the this compound injection with a saline flush to ensure complete delivery of the contrast agent.

  • Post-contrast Imaging: Acquire a series of T1-weighted images at multiple time points after contrast administration (e.g., 1, 3, 5, 7, and 9 minutes) to capture the dynamics of contrast enhancement.[1]

  • Animal Recovery: After imaging, discontinue anesthesia and monitor the animal until it has fully recovered.

Visualizations

Experimental Workflow

G cluster_0 Tumor Model Generation cluster_1 MRI Acquisition cluster_2 Data Analysis Cell Culture Cell Culture Stereotactic Implantation Stereotactic Implantation Cell Culture->Stereotactic Implantation Tumor Growth Tumor Growth Stereotactic Implantation->Tumor Growth Animal Preparation Animal Preparation Tumor Growth->Animal Preparation Pre-contrast Scan Pre-contrast Scan Animal Preparation->Pre-contrast Scan This compound Injection This compound Injection Pre-contrast Scan->this compound Injection Post-contrast Scan Post-contrast Scan This compound Injection->Post-contrast Scan Image Processing Image Processing Post-contrast Scan->Image Processing Quantitative Analysis Quantitative Analysis Image Processing->Quantitative Analysis

Caption: Experimental workflow for this compound-enhanced MRI in rodent glioblastoma models.

Rationale for Dose Selection

G Standard Dose (0.1 mmol/kg) Standard Dose (0.1 mmol/kg) Superior Enhancement vs. Other Agents Superior Enhancement vs. Other Agents Standard Dose (0.1 mmol/kg)->Superior Enhancement vs. Other Agents Established Efficacy Established Efficacy Standard Dose (0.1 mmol/kg)->Established Efficacy Dose Adjustment Considerations Dose Adjustment Considerations Higher Field Strength (e.g., 3T) Higher Field Strength (e.g., 3T) Dose Adjustment Considerations->Higher Field Strength (e.g., 3T) Specific Research Question Specific Research Question Dose Adjustment Considerations->Specific Research Question Potential for Dose Reduction Potential for Dose Reduction Higher Field Strength (e.g., 3T)->Potential for Dose Reduction

Caption: Decision tree for this compound dose selection in preclinical glioblastoma imaging.

References

Application Notes and Protocols for Quantitative Perfusion Imaging with Gadovist in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Gadovist® (gadobutrol) for quantitative perfusion imaging in oncological research. This compound is a high-concentration, macrocyclic, gadolinium-based contrast agent (GBCA) that offers advantages in dynamic contrast-enhanced (DCE) and dynamic susceptibility contrast (DSC) magnetic resonance imaging (MRI) for the assessment of tumor microvasculature.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key concepts and workflows.

Introduction to Quantitative Perfusion Imaging with this compound

Quantitative perfusion MRI techniques provide non-invasive biomarkers to characterize the pathophysiology of tumor microenvironments.[2][3] These methods assess parameters such as blood flow, blood volume, and vascular permeability, which are crucial for understanding tumor angiogenesis, evaluating treatment response, and predicting outcomes.[2][4]

This compound, with its 1.0 M concentration of gadobutrol, provides a compact bolus with high relaxivity, which can lead to improved signal-to-noise and contrast-to-noise ratios in perfusion imaging.[3][5] These characteristics are particularly advantageous for accurately quantifying perfusion parameters.

Key Quantitative Perfusion MRI Techniques

Dynamic Contrast-Enhanced MRI (DCE-MRI)

DCE-MRI is a T1-weighted technique that tracks the influx and efflux of a contrast agent into the extravascular extracellular space (EES) of tissues.[6] By applying pharmacokinetic models, such as the Tofts model, quantitative parameters reflecting vascular permeability and tissue volume can be derived.[7][8][9]

Dynamic Susceptibility Contrast MRI (DSC-MRI)

DSC-MRI is a T2*-weighted technique that measures the signal loss caused by the first pass of a concentrated bolus of contrast agent through the vasculature.[10] This method is primarily used to assess hemodynamic parameters like cerebral blood volume (CBV) and cerebral blood flow (CBF).[10]

Data Presentation: Quantitative Perfusion Parameters with this compound

The following tables summarize key quantitative parameters obtained from perfusion imaging studies using this compound in various oncological applications.

Table 1: Quantitative DCE-MRI Parameters in Breast Cancer [11][12][13]

ParameterDescriptionTypical Values in Malignant LesionsTypical Values in Benign Lesions/Normal Tissue
Ktrans (min-1) Volume transfer constant between blood plasma and EES. Reflects blood flow and permeability.[7]HigherLower
kep (min-1) Rate constant for reflux from EES to plasma.[7]Higher in more aggressive tumorsLower
ve Fractional volume of the EES.[7]Variable, can be increased in tumorsLower
vp Fractional plasma volume.Higher in highly vascular tumorsLower
AUC Area under the concentration-time curve.HigherLower

Table 2: Quantitative DCE-MRI Parameters in Prostate Cancer [14][15][16]

ParameterDescriptionTypical Values in Prostate CancerTypical Values in Normal Prostatic Tissue
Ktrans (min-1) Volume transfer constant.Significantly HigherLower
kep (min-1) Reflux rate constant.Significantly HigherLower
ve EES fractional volume.VariableLower
Wash-in Rate Initial rate of signal enhancement.FasterSlower
Wash-out Rate Rate of signal decay after peak.FasterSlower

Table 3: Quantitative DSC-MRI Parameters in High-Grade Gliomas [17][18][19]

ParameterDescriptionTypical Values in High-Grade GliomasTypical Values in Low-Grade Gliomas/Normal Brain
rCBV Relative Cerebral Blood Volume.Significantly HigherLower
rCBF Relative Cerebral Blood Flow.Significantly HigherLower
MTT (s) Mean Transit Time.Shorter or VariableLonger
PSR (%) Percent Signal Recovery.Lower (due to leakage)Higher

Experimental Protocols

General Preparation and this compound Administration
  • Patient/Subject Preparation: Ensure the subject is well-hydrated. Obtain informed consent and screen for contraindications to GBCAs.[20]

  • This compound Dosage: The standard recommended dose is 0.1 mmol/kg body weight (equivalent to 0.1 mL/kg of the 1.0 M solution).[21][22][23][24]

  • Administration: Administer this compound as a bolus injection using a power injector at a rate of 2-5 mL/s, followed by a 20 mL saline flush.[17][21][22] For dynamic studies, the use of a power injector is recommended to ensure a consistent and rapid bolus.[22]

Detailed Protocol: DCE-MRI for Breast Cancer Research
  • Pre-contrast Imaging:

    • Acquire T2-weighted and T1-weighted anatomical images.

    • Perform T1 mapping (e.g., using multiple flip angles) to determine the baseline T1 relaxation time of the tissue.

  • Dynamic Scan Acquisition:

    • Use a 3D T1-weighted spoiled gradient-echo sequence.

    • Temporal Resolution: < 15 seconds per dynamic scan.

    • Scan Duration: 5-10 minutes to capture the full wash-in and wash-out kinetics.

  • Contrast Administration:

    • Start the dynamic scan acquisition.

    • After 2-3 baseline scans, inject this compound (0.1 mmol/kg) at 2 mL/s followed by a saline flush.

  • Post-processing and Analysis:

    • Perform motion correction on the dynamic series.

    • Convert the signal intensity-time course to a concentration-time course using the baseline T1 map and the known relaxivity of this compound.

    • Fit the concentration-time data to a pharmacokinetic model (e.g., Tofts model) to derive Ktrans, kep, and ve.[8][9]

Detailed Protocol: DSC-MRI for Brain Tumor Research
  • Pre-contrast Imaging:

    • Acquire anatomical images (T1-weighted, T2-weighted, FLAIR).

  • Preload Dose (Optional but Recommended):

    • Administer a small preload dose of this compound (e.g., 0.02-0.03 mmol/kg) 5-10 minutes before the dynamic scan to reduce T1 leakage effects.

  • Dynamic Scan Acquisition:

    • Use a T2*-weighted gradient-echo echo-planar imaging (EPI) sequence.

    • Temporal Resolution: 1-2 seconds per whole-brain volume.

    • Scan Duration: At least 90 seconds to capture the full first pass of the contrast agent.

  • Contrast Administration:

    • Begin the dynamic scan acquisition.

    • After 5-10 baseline scans, inject the main bolus of this compound (0.1 mmol/kg) at a rapid rate (4-5 mL/s) followed by a saline flush.

  • Post-processing and Analysis:

    • Perform motion correction.

    • Convert the signal intensity-time curve to a change in relaxation rate (ΔR2*) curve.

    • Apply leakage correction algorithms.

    • Deconvolve the tissue concentration curve with an arterial input function (AIF) to generate maps of rCBV, rCBF, and MTT.

Visualizations

Signaling Pathways and Experimental Workflows

Tumor_Angiogenesis_and_Gadovist_Perfusion cluster_0 Tumor Microenvironment cluster_1 Vascular Response cluster_2 This compound-Enhanced Perfusion MRI Tumor_Cells Tumor Cells Hypoxia Hypoxia (HIF-1α) Tumor_Cells->Hypoxia High metabolic rate Pro_Angiogenic_Factors Pro-Angiogenic Factors (VEGF, bFGF, PDGF) Hypoxia->Pro_Angiogenic_Factors Upregulates Endothelial_Cell_Activation Endothelial Cell Activation & Proliferation Pro_Angiogenic_Factors->Endothelial_Cell_Activation Stimulate Increased_Permeability Increased Vascular Permeability Endothelial_Cell_Activation->Increased_Permeability Abnormal_Vasculature Abnormal, Leaky Tumor Vasculature Increased_Permeability->Abnormal_Vasculature Gadovist_Extravasation This compound Extravasation into EES Abnormal_Vasculature->Gadovist_Extravasation Facilitates Gadovist_Injection IV Bolus Injection of this compound Gadovist_Injection->Gadovist_Extravasation Enters leaky vasculature Signal_Change T1 or T2* Signal Change Detected by MRI Gadovist_Extravasation->Signal_Change Quantitative_Parameters Quantitative Perfusion Maps (Ktrans, rCBV, etc.) Signal_Change->Quantitative_Parameters Pharmacokinetic/ Hemodynamic Modeling

Caption: Tumor angiogenesis and its assessment with this compound perfusion MRI.

DCE_MRI_Workflow Start Start Pre_Contrast_Scan 1. Pre-contrast Imaging (Anatomical Scans, T1 Mapping) Start->Pre_Contrast_Scan Dynamic_Scan_Start 2. Start Dynamic T1-w Scan Pre_Contrast_Scan->Dynamic_Scan_Start Gadovist_Admin 3. Administer this compound Bolus (0.1 mmol/kg @ 2 mL/s) Dynamic_Scan_Start->Gadovist_Admin Dynamic_Scan_Continue 4. Continue Dynamic Scanning (5-10 min total) Gadovist_Admin->Dynamic_Scan_Continue Post_Processing 5. Post-processing (Motion Correction, Signal to Concentration) Dynamic_Scan_Continue->Post_Processing Pharmacokinetic_Modeling 6. Pharmacokinetic Modeling (e.g., Tofts Model) Post_Processing->Pharmacokinetic_Modeling Quantitative_Maps 7. Generate Quantitative Maps (Ktrans, kep, ve) Pharmacokinetic_Modeling->Quantitative_Maps End End Quantitative_Maps->End

Caption: Standardized workflow for quantitative DCE-MRI with this compound.

DSC_MRI_Workflow Start Start Pre_Contrast_Scan 1. Pre-contrast Anatomical Imaging Start->Pre_Contrast_Scan Preload_Dose 2. Optional: Administer Preload Dose Pre_Contrast_Scan->Preload_Dose Dynamic_Scan_Start 3. Start Dynamic T2*-w EPI Scan Preload_Dose->Dynamic_Scan_Start Gadovist_Bolus 4. Administer this compound Bolus (0.1 mmol/kg @ 4-5 mL/s) Dynamic_Scan_Start->Gadovist_Bolus Dynamic_Scan_Continue 5. Continue Dynamic Scanning (~90 sec total) Gadovist_Bolus->Dynamic_Scan_Continue Post_Processing 6. Post-processing (Motion & Leakage Correction) Dynamic_Scan_Continue->Post_Processing Hemodynamic_Modeling 7. Hemodynamic Modeling (AIF Deconvolution) Post_Processing->Hemodynamic_Modeling Quantitative_Maps 8. Generate Quantitative Maps (rCBV, rCBF, MTT) Hemodynamic_Modeling->Quantitative_Maps End End Quantitative_Maps->End

Caption: Standardized workflow for quantitative DSC-MRI with this compound.

References

Application Notes and Protocols for High-Resolution Magnetic Resonance Angiography with Gadovist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Gadovist (gadobutrol) in high-resolution magnetic resonance angiography (MRA). This compound is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) formulated at a higher concentration (1.0 mmol/mL) than many other GBCAs, which can improve dynamic image enhancement by providing a narrower contrast bolus.[1] Its high T1 relaxivity also contributes to increased signal on T1-weighted images, enhancing tissue visualization and image quality.

I. Overview of this compound for High-Resolution MRA

This compound is indicated for contrast-enhanced MRA to evaluate known or suspected supra-aortic or renal artery disease in adult and pediatric patients, including term neonates.[2][3] It is also utilized for MRA of other vascular territories, including peripheral and coronary arteries. The higher concentration and relaxivity of this compound facilitate excellent image quality, characterized by high signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR), which are crucial for the visualization of small vessels and detailed vascular morphology.[4][5]

II. General Administration and Imaging Guidelines

For optimal results in contrast-enhanced MRA, the imaging acquisition should be synchronized with the peak arterial concentration of this compound.[6] This is typically achieved through techniques such as a test bolus or automated bolus tracking.

Dosage: The recommended dose for MRA in adult and pediatric patients is 0.1 mL/kg body weight (0.1 mmol/kg).[2]

Injection: A power injector is recommended for consistent and accurate delivery of the contrast agent. The injection is typically followed by a saline flush to ensure the complete administration of the contrast bolus.[6]

III. Experimental Protocols

A. High-Resolution MRA of the Supra-Aortic Arteries

This protocol is adapted from a study performed on a 3T MR imaging system.[2]

Patient Preparation:

  • No specific patient preparation is required.

  • Ensure patient has no contraindications for MRI or gadolinium-based contrast agents.[2]

Equipment:

  • 3T MRI scanner

  • 16-channel head and neck coil

  • Automatic power injector

Contrast Administration:

  • Contrast Agent: this compound (1.0 mmol/mL)

  • Dosage: 0.1 mmol/kg body weight[2]

  • Injection Rate: 3 mL/s[2]

  • Saline Flush: 20 mL[2]

Imaging Sequence: 3D Contrast-Enhanced MRA (CE-MRA) [2]

  • Repetition Time (TR): 4.5 ms (B15284909)

  • Echo Time (TE): 1.5 ms

  • Flip Angle: 30°

  • Field of View (FOV): 300 mm

  • Matrix: 448 x 256

  • Section Thickness: 1.2 mm (interpolated to 0.6 mm)

  • Bandwidth: 83.33 kHz

Image Acquisition Workflow: A time-resolved MRA (TR-MRA) can be performed prior to the high-resolution CE-MRA for dynamic assessment.[2] The high-resolution CE-MRA is initiated with bolus tracking to ensure optimal arterial phase imaging.

G cluster_prep Preparation cluster_imaging Imaging patient_prep Patient Preparation & Screening iv_access Establish IV Access patient_prep->iv_access positioning Patient Positioning & Coil Setup iv_access->positioning pre_contrast Acquire Pre-contrast Sequences positioning->pre_contrast power_injector Setup Power Injector with this compound & Saline pre_contrast->power_injector bolus_tracking Initiate Bolus Tracking Sequence power_injector->bolus_tracking injection Start this compound Injection bolus_tracking->injection ce_mra Acquire High-Resolution CE-MRA injection->ce_mra post_processing Image Post-processing (MIP, VR) ce_mra->post_processing

Workflow for High-Resolution CE-MRA.
B. High-Resolution Peripheral MRA

This protocol is based on a study comparing different contrast agents for peripheral MRA.

Patient Preparation:

  • Patients should be instructed to remain still during the examination to minimize motion artifacts.

Equipment:

  • 1.5T or 3T MRI scanner

  • Peripheral vascular coil array

  • Power injector

Contrast Administration:

  • Contrast Agent: this compound (1.0 mmol/mL)

  • Dosage: 0.1 mmol/kg body weight

  • Injection Rate: Adjusted to the acquisition time of each station (e.g., 0.5 mL/s)

  • Saline Flush: 25-30 mL at the same flow rate

Imaging Sequence: 3D Gradient Echo

  • Repetition Time (TR): Shortest possible (e.g., < 5 ms)

  • Echo Time (TE): Shortest possible (e.g., < 2 ms)

  • Flip Angle: 21°

  • Matrix: 384 x 312

  • Slices per slab: 88

  • Bandwidth: 1000 Hz/pixel

  • Orientation: Coronal

Image Acquisition Workflow: For peripheral MRA covering a large field of view (e.g., from the abdomen to the feet), a multi-station approach is often used. This involves acquiring images at different anatomical stations as the contrast bolus progresses.

G start Start Examination injection Inject this compound & Saline Flush start->injection station1 Acquire Station 1 (Pelvis/Thighs) injection->station1 table_move1 Move Table to Station 2 station1->table_move1 station2 Acquire Station 2 (Knees/Calves) table_move1->station2 table_move2 Move Table to Station 3 station2->table_move2 station3 Acquire Station 3 (Ankles/Feet) table_move2->station3 end End Examination station3->end

Multi-station peripheral MRA workflow.
C. Whole-Heart Coronary MRA

This protocol involves a combined bolus and slow infusion of this compound to enable multiple cardiac imaging sequences in a single study.[7][8]

Patient Preparation:

  • Fasting for 4-6 hours prior to the scan is recommended.

  • Administer 5 mg of sublingual isosorbide (B1672297) dinitrate before contrast injection to dilate coronary arteries.[9]

Equipment:

  • 1.5T or 3T MRI scanner

  • Cardiac phased-array coil

  • MR-compatible infusion pump

Contrast Administration:

  • Initial Bolus (for time-resolved MRA): 0.1 mmol/kg this compound[7][8]

  • Slow Infusion (for 3D whole-heart imaging): 0.1 mmol/kg this compound diluted with saline and infused at a rate of 0.02-0.03 mL/s.[7][8]

Imaging Sequence: 3D Inversion Recovery Balanced Steady-State Free Precession (IR bSSFP) [7]

  • Repetition Time (TR) / Echo Time (TE): 3.7 / 1.86 ms

  • Flip Angle: 70°

  • Field of View (FOV): 320 x 320 x 120 mm

  • Voxel Size: 1.5 x 1.5 x 1.5 mm

  • Inversion Time (TI): 220 ms (systole) or 240 ms (diastole)

IV. Quantitative Data

The use of this compound in high-resolution MRA has been shown to yield excellent quantitative image quality metrics.

ParameterThis compoundComparatorArtery ImagedMagnetic Field StrengthReference
Signal-to-Noise Ratio (SNR) 208.3Gadoterate meglumine (B1676163) (191.1)Intracranial VesselsNot Specified[10]
Contrast-to-Noise Ratio (CNR) 178.7Gadoterate meglumine (162.3)Intracranial VesselsNot Specified[10]
SNR Significantly HigherGadodiamide (B1674392)Rat Brain Glioma1.5T & 3T[11]
CNR 30.5% - 35.4% higherGadodiamideRat Brain Glioma3T[11]
SNR >70% increaseMagnevistPelvic ArteriesNot Specified[12]
CNR >70% increaseMagnevistPelvic ArteriesNot Specified[12]

V. Data Interpretation and Quality Assessment

Image quality for MRA can be assessed both qualitatively and quantitatively.

Qualitative Assessment: A scoring system is often used to rate various aspects of image quality:

  • Overall Image Quality: Rated on a scale (e.g., 1-5, poor to excellent).

  • Vessel Delineation: Clarity of the vessel borders.

  • Venous Contamination: Degree of venous overlap, which can obscure arterial anatomy.[2]

  • Stenosis Rating: Graded assessment of luminal narrowing.[2]

Quantitative Assessment:

  • Signal-to-Noise Ratio (SNR): The ratio of the signal intensity within a vessel to the standard deviation of the background noise.

  • Contrast-to-Noise Ratio (CNR): The difference in signal intensity between the vessel and adjacent tissue (e.g., muscle), divided by the standard deviation of the background noise.

VI. Conclusion

High-resolution MRA with this compound provides a robust and reliable method for the detailed evaluation of various vascular territories. The unique properties of this compound, particularly its high concentration and relaxivity, contribute to superior image quality, which is essential for accurate diagnosis and treatment planning in the research and clinical settings. The protocols provided in these application notes offer a foundation for developing standardized imaging procedures, which can be further optimized based on the specific research question and available imaging hardware.

References

Application Notes and Protocols for Longitudinal Studies in Animal Models Using Gadovist™

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadovist™ (gadobutrol) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). Its high stability and concentration (1.0 mmol/mL) make it a valuable tool for enhancing the visualization of vasculature and lesions with disrupted blood-brain barriers in preclinical research.[1][2] Longitudinal studies, involving repeated imaging of the same animal over time, are crucial for monitoring disease progression, treatment efficacy, and the long-term effects of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in longitudinal MRI studies in animal models.

Properties of this compound

This compound's key properties make it suitable for longitudinal studies:

  • High Stability: The macrocyclic structure securely chelates the gadolinium ion, minimizing the risk of gadolinium release and deposition in tissues, a critical consideration for repeated administrations.[1]

  • High Concentration: The 1.0 mmol/mL concentration allows for a smaller injection volume, which is advantageous for small animal models.[1][2]

  • Extracellular Distribution: this compound rapidly distributes into the extracellular space and is excreted unchanged via the kidneys.[3]

Applications in Longitudinal Animal Studies

This compound-enhanced MRI is a powerful tool for the longitudinal assessment of various conditions in animal models, including:

  • Oncology: Monitoring tumor growth, vascularity, and response to therapy.[4][5]

  • Neurological Diseases: Visualizing lesions, inflammation, and blood-brain barrier disruption in models of multiple sclerosis, stroke, and brain tumors.[4][6]

  • Cardiovascular Disease: Assessing myocardial perfusion and infarction.

  • Kidney Disease: Evaluating renal perfusion and function.[7]

Data Presentation: Quantitative Data from Preclinical Longitudinal Studies

The following tables summarize quantitative data from preclinical studies involving repeated administration of gadobutrol.

Animal ModelContrast Agent(s)Dosing RegimenTissueTime PointMean Gadolinium Concentration (nmol/g)Reference
Sprague-Dawley Rats (Subtotally Nephrectomized)Gadobutrol0.6 mmol/kg, 4 times/week for 4 weeksCerebellum28 days post-treatment0.81 ± 0.23[7]
Cerebellum56 days post-treatment0.27 ± 0.10[7]
Kidney28 days post-treatment991 ± 153[7]
Kidney56 days post-treatment265 ± 82[7]
Sprague-Dawley RatsGadobutrol0.6 mmol/kg, 4 times/week for 5 weeksCerebellum1 week post-injection1.011[8]
Cerebellum5 weeks post-injection0.297[8]

Experimental Protocols

General Considerations for Longitudinal Studies
  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Anesthesia and physiological monitoring are critical to ensure animal well-being during imaging.

  • Anesthesia: Isoflurane is a commonly used anesthetic for small animal imaging as it allows for rapid induction and recovery.

  • Physiological Monitoring: It is essential to monitor the animal's heart rate, respiration, and body temperature throughout the imaging procedure.

  • Interval Between Injections: To allow for clearance of the contrast agent, a minimum interval of 7 days between this compound administrations is recommended, particularly in animals with immature or impaired renal function.[6][9]

Protocol 1: Longitudinal Monitoring of Intracranial Tumors in a Murine Model

This protocol is adapted from a study that successfully performed weekly MRI scans for 5 weeks to monitor glioma growth.[4][10]

1. Animal Model and Tumor Induction:

  • Use an appropriate mouse model for intracranial tumor studies (e.g., immunodeficient mice for xenografts).
  • Intracranially implant tumor cells (e.g., U87 human malignant astrocytoma cells) into the desired brain region.

2. Imaging Schedule:

  • Perform baseline MRI prior to or shortly after tumor cell implantation.
  • Conduct subsequent MRI scans at regular intervals (e.g., weekly) to monitor tumor progression.

3. This compound Administration:

  • Dosage: 0.1 mmol/kg body weight.[6]
  • Route: Intravenous (IV) bolus injection, typically via the tail vein.
  • Timing: Administer this compound and begin post-contrast imaging sequences. Optimal signal enhancement for central nervous system (CNS) indications is typically observed within 15 minutes after injection.[6][9]

4. MRI Acquisition:

  • Scanner: A high-field small-animal MRI scanner (e.g., 7T) is recommended for high-resolution imaging.[4]
  • Coil: Use a dedicated mouse head coil.
  • Sequences:
  • Pre-contrast: T2-weighted (for tumor localization and edema) and T1-weighted sequences.
  • Post-contrast: T1-weighted sequences acquired shortly after this compound injection to visualize contrast enhancement. Three-dimensional imaging is recommended for accurate tumor volume assessment.[4]

5. Image Analysis:

  • Measure tumor volume on sequential scans to determine growth kinetics.
  • Assess changes in contrast enhancement patterns as an indicator of vascular changes and treatment response.

Protocol 2: Dynamic Contrast-Enhanced (DCE)-MRI for Assessing Tumor Vascularity

DCE-MRI provides quantitative information about vascular perfusion and permeability.

1. Animal and Tumor Model:

  • Prepare the tumor-bearing animal as described in Protocol 1.

2. Imaging Schedule:

  • Perform DCE-MRI at baseline and at various time points following therapeutic intervention to assess early treatment response.[5]

3. This compound Administration for DCE-MRI:

  • Dosage: 0.1 mmol/kg body weight.[11]
  • Route and Rate: Administer as a rapid IV bolus using a power injector at a rate of approximately 2 mL/s, followed by a saline flush.[12]
  • Timing: Start the dynamic scan acquisition immediately before the this compound injection and continue for several minutes to capture the influx and washout of the contrast agent.

4. MRI Acquisition for DCE-MRI:

  • Scanner and Coil: As described in Protocol 1.
  • Sequences:
  • T1 Mapping: Acquire a pre-contrast T1 map of the tumor region using methods like variable flip angle (VFA).
  • Dynamic Scan: Use a fast T1-weighted gradient-echo sequence to acquire a series of images with high temporal resolution before, during, and after contrast injection.

5. Data Analysis:

  • Generate time-signal intensity curves (TICs) for the tumor tissue.
  • Use pharmacokinetic modeling to derive quantitative parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular space volume fraction).[13]
  • The area under the curve (AUC) from the TIC can also be used as a semi-quantitative measure of contrast enhancement.[5]

Visualization of Experimental Workflows

Experimental_Workflow_Longitudinal_Tumor_Monitoring cluster_setup Experimental Setup cluster_imaging_cycle Longitudinal Imaging Cycle (Weekly) cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Mouse with Glioma) Tumor_Induction Tumor Induction Anesthesia Anesthesia & Monitoring Tumor_Induction->Anesthesia Pre_Contrast_MRI Pre-Contrast MRI (T1w, T2w) Anesthesia->Pre_Contrast_MRI Gadovist_Injection This compound Injection (0.1 mmol/kg IV) Pre_Contrast_MRI->Gadovist_Injection Post_Contrast_MRI Post-Contrast MRI (T1w) Gadovist_Injection->Post_Contrast_MRI Post_Contrast_MRI->Anesthesia Repeat Weekly Image_Processing Image Processing Post_Contrast_MRI->Image_Processing Quantitative_Analysis Quantitative Analysis (Tumor Volume, Enhancement) Image_Processing->Quantitative_Analysis Statistical_Analysis Statistical Analysis Quantitative_Analysis->Statistical_Analysis

Caption: Workflow for longitudinal tumor monitoring using this compound-enhanced MRI.

DCE_MRI_Workflow cluster_preparation Preparation cluster_acquisition Image Acquisition cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, IV Line) T1_Mapping Pre-Contrast T1 Mapping Animal_Prep->T1_Mapping Start_Dynamic_Scan Start Dynamic T1w Scan T1_Mapping->Start_Dynamic_Scan Gadovist_Bolus This compound Bolus Injection (0.1 mmol/kg) Continue_Dynamic_Scan Continue Dynamic Scan (Capture Wash-in/Wash-out) Start_Dynamic_Scan->Continue_Dynamic_Scan Inject during scan Generate_TICs Generate Time-Intensity Curves Continue_Dynamic_Scan->Generate_TICs Pharmacokinetic_Modeling Pharmacokinetic Modeling Generate_TICs->Pharmacokinetic_Modeling Derive_Parameters Derive Parameters (Ktrans, ve, AUC) Pharmacokinetic_Modeling->Derive_Parameters

Caption: Workflow for Dynamic Contrast-Enhanced (DCE)-MRI using this compound.

Disclaimer: These protocols provide a general framework. Specific parameters, including animal models, imaging sequences, and analysis methods, should be optimized for the particular research question and available equipment. Always consult the latest safety information and product monograph for this compound.

References

Application Notes and Protocols: Gadovist in Musculoskeletal Cartilage Imaging

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Gadovist (gadobutrol) in musculoskeletal cartilage imaging. The focus is on the principles and practical application of quantitative MRI techniques to assess cartilage health.

Introduction to Quantitative Cartilage Imaging with Gadolinium

Delayed Gadolinium-Enhanced MRI of Cartilage (dGEMRIC) is a non-invasive imaging technique used to quantify the glycosaminoglycan (GAG) content in articular cartilage, a key indicator of cartilage health and early-stage osteoarthritis.[1][2][3] The principle of dGEMRIC relies on the electrostatic interaction between a charged gadolinium-based contrast agent (GBCA) and the negatively charged GAG molecules within the cartilage matrix.[4] Healthy cartilage, rich in GAGs, will repel a negatively charged GBCA, leading to a lower concentration of the agent and consequently a longer T1 relaxation time. In contrast, degenerated cartilage with depleted GAG content will show a higher concentration of the GBCA and a shorter T1 relaxation time.

This compound (Gadobutrol) for Cartilage Imaging

This compound (gadobutrol) is a second-generation, nonionic, macrocyclic gadolinium-based contrast agent. Its nonionic nature is a critical factor to consider for dGEMRIC-type applications. Traditional dGEMRIC protocols were developed using negatively charged GBCAs, such as Gd-DTPA2-, to maximize the electrostatic repulsion from GAGs.

A comparative study on different GBCAs for dGEMRIC found that agents with a double negative charge, like gadopentetate dimeglumine (Gd-DTPA2-) and gadobenate dimeglumine (Gd-BOPTA2-), provided better contrast between normal and degenerated cartilage compared to nonionic agents like gadobutrol.[5][6] The study concluded that the difference in the rate of change of R1 (ΔR, where R1 = 1/T1) over time between healthy and enzyme-depleted (degenerated) cartilage was significantly smaller with gadobutrol.[6]

While this compound may not be the optimal agent for traditional charge-based dGEMRIC, its high stability and relaxivity can still be leveraged for quantitative T1 mapping to assess cartilage structure and water content. The change in T1 values pre- and post-contrast can still provide valuable information, although the sensitivity to GAG concentration may be reduced.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in musculoskeletal cartilage imaging.

Table 1: this compound (Gadobutrol) Dosage and Administration

Parameter Recommendation Source(s)
Dosage 0.1 mmol/kg body weight [7][8][9]
Equivalent Volume 0.1 mL/kg body weight [7][8][9]
Administration Intravenous bolus injection [10][11]
Injection Rate Approximately 2 mL/second [10]

| Post-injection Flush | Normal saline flush to ensure complete administration |[10] |

Table 2: Comparative Performance of GBCAs in dGEMRIC (ex vivo model) This table presents the difference in the estimated slopes of the time ΔR curves between control and trypsin-treated (degenerated) porcine cartilage. A larger difference indicates better differentiation between healthy and diseased tissue.

Gadolinium-Based Contrast Agent (GBCA) Charge Difference in Estimated Slopes (ΔR/min) Source(s)
Gadobenate Dimeglumine (Gd-BOPTA2-) Double Negative 0.037 [5][6]
Gadopentetate Dimeglumine (Gd-DTPA2-) Double Negative 0.022 [5][6]
Gadoterate Meglumine (Gd-DOTA-) Single Negative 0.018 [5][6]

| Gadobutrol (this compound) | Nonionic | 0.011 | [5][6] |

Table 3: Example T1 Mapping Parameters for Cartilage Imaging (General) Note: These are general parameters and may require optimization for specific scanners and patient populations. These are not specific to this compound but represent typical values used in cartilage T1 mapping studies.

Parameter Value Source(s)
Scanner Strength 1.5T / 3T [12][13]
Sequence 3D Variable Flip Angle Spoiled Gradient Echo (VFA-SPGR) or Inversion Recovery Fast Spin Echo (IR-FSE) [12]
Repetition Time (TR) 15 - 20 ms (B15284909) (for VFA-SPGR) [12]
Echo Time (TE) 4 - 6 ms (for VFA-SPGR) [12]
Flip Angles (for VFA) Multiple angles, e.g., 2, 5, 10, 15, 20, 25 degrees [12]
Inversion Times (for IR) Multiple times, e.g., 50, 100, 200, 400, 800, 1600 ms [12]

| Slice Thickness | 2 - 4 mm |[14] |

Experimental Protocols

Protocol for Delayed this compound-Enhanced T1 Mapping of Knee Cartilage

This protocol is a synthesized approach for quantitative cartilage assessment using this compound, based on established dGEMRIC principles and T1 mapping techniques.

1. Patient Preparation:

  • Obtain informed consent.

  • Screen for contraindications to MRI and gadolinium-based contrast agents.[15]

  • Record patient weight to calculate the correct this compound dose.

  • To standardize the physiological state of the cartilage, the patient should perform light, controlled exercise (e.g., 10 minutes of walking) followed by a period of rest (e.g., 30 minutes) before the MRI.

2. Pre-Contrast Imaging (Baseline T1 Map):

  • Position the patient in the MRI scanner.

  • Acquire a baseline T1 map of the joint of interest using a quantitative T1 mapping sequence (e.g., 3D VFA-SPGR or IR-FSE).

  • Acquire standard morphological MRI sequences (e.g., proton density-weighted, T2-weighted) for anatomical reference.

3. This compound Administration:

  • Administer this compound intravenously at a dose of 0.1 mmol/kg body weight.[8][9]

  • The injection should be performed as a bolus at a rate of approximately 2 mL/second, followed by a saline flush.[10]

4. Post-Contrast Equilibration Period:

  • A delay period is required to allow for the diffusion of this compound into the cartilage.

  • For knee cartilage, a delay of 90 to 120 minutes is recommended.[3] During this time, the patient should perform light, intermittent walking to facilitate contrast agent distribution through joint loading.

5. Post-Contrast Imaging (Delayed T1 Map):

  • Reposition the patient in the exact same position as the pre-contrast scan.

  • Acquire a post-contrast T1 map using the identical sequence and parameters as the pre-contrast scan.

6. Data Analysis:

  • Co-register the pre- and post-contrast T1 maps to correct for any patient motion.[12][16]

  • Manually or automatically segment regions of interest (ROIs) in the cartilage on the morphological images.

  • Calculate the mean T1 values within the ROIs on both pre- and post-contrast maps.

  • The primary outcome measure is the post-contrast T1 value (T1Gd). Lower T1Gd values suggest higher contrast agent concentration and potentially lower GAG content.

Visualizations

Principle of dGEMRIC with Charged vs. Nonionic GBCAs

GAG_Interaction cluster_0 Healthy Cartilage (High GAG) cluster_1 Diseased Cartilage (Low GAG) GAG_H High Negative Charge Density (GAGs) GBCA_N_H Negatively Charged GBCA (e.g., Gd-DTPA) GAG_H->GBCA_N_H Strong Repulsion Gadovist_H Nonionic GBCA (this compound) GAG_H->Gadovist_H Weak Interaction (Diffusion-driven) Result_N_H Low GBCA Concentration (High T1) GBCA_N_H->Result_N_H leads to Result_G_H Moderate GBCA Concentration (Lower T1) Gadovist_H->Result_G_H leads to GAG_L Low Negative Charge Density (GAGs) GBCA_N_L Negatively Charged GBCA (e.g., Gd-DTPA) GAG_L->GBCA_N_L Weak Repulsion Gadovist_L Nonionic GBCA (this compound) GAG_L->Gadovist_L Diffusion-driven Result_N_L Higher GBCA Concentration (Low T1) GBCA_N_L->Result_N_L leads to Result_G_L High GBCA Concentration (Low T1) Gadovist_L->Result_G_L leads to

Caption: Principle of GBCA interaction with cartilage GAGs.

Experimental Workflow for Delayed this compound-Enhanced T1 Mapping

dGEMRIC_Workflow cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis PatientPrep Patient Preparation (Informed Consent, Weight, Exercise) PreContrast 1. Pre-Contrast MRI (Baseline T1 Map + Morphological) PatientPrep->PreContrast Injection 2. IV Injection (this compound 0.1 mmol/kg) PreContrast->Injection Delay 3. Equilibration Delay (90-120 min with light activity) Injection->Delay PostContrast 4. Post-Contrast MRI (Repeat T1 Map) Delay->PostContrast Registration Image Co-registration PostContrast->Registration Segmentation Cartilage ROI Segmentation Registration->Segmentation Calculation T1 Value Calculation (T1Gd) Segmentation->Calculation Interpretation Interpretation (Relate T1Gd to Cartilage Health) Calculation->Interpretation

Caption: Workflow for quantitative cartilage T1 mapping.

References

Application Notes and Protocols for Myocardial Perfusion and Viability Assessment Using Gadovist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadovist™ (gadobutrol) is a gadolinium-based contrast agent (GBCA) indicated for use in magnetic resonance imaging (MRI) to enhance the visualization of various tissues, including the myocardium.[1] Its application in cardiac MRI (CMR) is crucial for the non-invasive assessment of myocardial perfusion and viability, providing valuable insights into ischemic heart disease.[2][3] These application notes provide detailed protocols for conducting myocardial perfusion and viability studies using this compound, along with a summary of relevant quantitative data to aid in experimental design and data interpretation.

This compound is a macrocyclic, non-ionic GBCA with a high concentration (1.0 mmol/mL), which allows for a compact bolus injection.[1][4] This property is particularly advantageous for first-pass perfusion imaging. The assessment of myocardial viability is primarily achieved through late gadolinium enhancement (LGE) imaging, which has become the reference standard for identifying myocardial scar tissue.[5]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound in myocardial perfusion and viability assessment.

Table 1: Recommended Dosing and Administration for Myocardial Perfusion and Viability Studies

ParameterMyocardial Perfusion (Stress & Rest)Late Gadolinium Enhancement (Viability)
This compound Dose Two separate 0.05 mL/kg (0.05 mmol/kg) bolus injections0.1 to 0.2 mmol/kg body weight
Injection Rate Approximately 4 mL/second via a power injectorApproximately 2 mL/second
Saline Flush 20 mL at the same flow rate as the contrast injectionRecommended to ensure complete administration
Administration Administer through a separate IV line in the contralateral arm if a pharmacologic stress agent is used.[6]Administer as an intravenous injection.[7]

Table 2: Diagnostic Performance of this compound-Enhanced Cardiac MRI

ParameterValueClinical Context
Sensitivity for CAD Detection 77% - 83%For detecting significant coronary artery stenosis (>70%).[8]
Specificity for CAD Detection 80%For detecting significant coronary artery stenosis (>70%).[8]
Sensitivity for Viable Myocardium 96%Compared to PET as the gold standard.[2]
Specificity for Viable Myocardium 84%Compared to PET as the gold standard.[2]

Table 3: Image Quality Metrics for Late Gadolinium Enhancement with Different this compound Doses

This compound DoseSignal-to-Noise Ratio (SNR) of ScarContrast-to-Noise Ratio (CNR) of ScarKey Finding
0.10 mmol/kg LowerLowerInferior scar image quality compared to higher doses.[9]
0.15 mmol/kg Comparable to 0.20 mmol/kgComparable to 0.20 mmol/kgProvides similar LGE image quality to the higher dose.[9]
0.20 mmol/kg HigherHigherConsidered a standard dose for optimal LGE.[9]

Experimental Protocols

Myocardial Perfusion Imaging Protocol

This protocol outlines the steps for assessing myocardial perfusion under stress and at rest using this compound.

1. Patient Preparation:

  • Obtain informed consent.

  • Screen patients for contraindications to MRI and gadolinium-based contrast agents, including severe renal impairment (eGFR < 30 mL/min/1.73m²) due to the risk of nephrogenic systemic fibrosis (NSF).[6]

  • Instruct the patient to abstain from caffeine (B1668208) for at least 24 hours prior to the scan, as it can interfere with the effects of vasodilator stress agents.

  • Ensure the patient is well-hydrated.

  • Establish two intravenous lines, preferably in opposite arms: one for the administration of the pharmacological stress agent and one for this compound and saline flush.[7]

2. MRI Setup and Pre-Contrast Imaging:

  • Position the patient in the MRI scanner and perform standard localizer and cine imaging to assess cardiac function and anatomy.[9]

  • Acquire T2-weighted images to detect any myocardial edema.

3. Stress Perfusion Imaging:

  • Begin infusion of a pharmacological stress agent (e.g., adenosine, regadenoson, or dobutamine) according to the established institutional protocol.

  • At peak stress, administer a bolus of this compound at a dose of 0.05 mmol/kg body weight using a power injector at a rate of approximately 4 mL/second.[7]

  • Immediately follow the this compound injection with a 20 mL saline flush at the same injection rate.[7]

  • Acquire first-pass perfusion images using a T1-weighted fast gradient echo or steady-state free precession sequence.[10] Image acquisition should cover the entire left ventricle with at least three short-axis slices.[11]

4. Rest Perfusion Imaging:

  • Allow for a sufficient waiting period (typically 10-15 minutes) for the stress agent to wash out and for the initial this compound dose to clear from the blood pool.[12]

  • Administer a second bolus of this compound at a dose of 0.05 mmol/kg body weight at the same injection rate as the stress perfusion scan.[7]

  • Immediately follow with a 20 mL saline flush at the same rate.[7]

  • Acquire first-pass rest perfusion images using the same imaging sequence and slice prescriptions as the stress perfusion scan.

5. Data Analysis:

  • Visually assess for perfusion defects, which appear as areas of delayed or reduced signal intensity enhancement during stress compared to rest.

  • For quantitative analysis, signal intensity-time curves are generated for different myocardial segments. The upslope of the curve is used to calculate the myocardial perfusion reserve index (MPRI), which is the ratio of stress to rest myocardial blood flow.[8][12]

Myocardial Viability (Late Gadolinium Enhancement) Protocol

This protocol details the procedure for assessing myocardial viability by identifying scar tissue using LGE imaging with this compound.

1. Patient Preparation and Pre-Contrast Imaging:

  • Follow the same patient preparation and pre-contrast imaging steps as outlined in the myocardial perfusion protocol.

2. This compound Administration:

  • Administer this compound at a dose of 0.1 to 0.2 mmol/kg body weight.[9] If perfusion imaging was performed, the cumulative dose from the two injections (totaling 0.1 mmol/kg) is often sufficient for LGE imaging. If only a viability study is being performed, a single injection is administered.

  • The injection can be performed manually or with a power injector at a rate of approximately 2 mL/second.[7]

  • Follow the injection with a saline flush.

3. Late Gadolinium Enhancement Imaging:

  • Wait for 10-20 minutes after this compound administration to allow for differential washout of the contrast agent from healthy and scarred myocardium.[13][14]

  • Acquire LGE images using a 2D segmented inversion-recovery fast gradient-echo sequence.[9]

  • The inversion time (TI) must be carefully optimized to null the signal from normal myocardium, making areas of gadolinium retention (scar tissue) appear bright (hyperenhanced).[9]

4. Data Analysis:

  • Visually assess the presence, location, and transmural extent of LGE. The extent of hyperenhancement is a key predictor of functional recovery after revascularization.[15]

  • For quantitative analysis, the scar volume can be quantified using various techniques, such as the full-width at half-maximum (FWHM) method or by defining a signal intensity threshold (e.g., 5 or 6 standard deviations above the mean signal intensity of nulled, remote myocardium).[9][16]

Visualizations

Myocardial_Perfusion_and_Viability_Workflow cluster_prep Patient Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis p1 Informed Consent & Screening p2 IV Access (Dual Line) p1->p2 p3 ECG & Monitoring Setup p2->p3 i1 Localizer & Cine Imaging p3->i1 i2 Stress Perfusion Imaging (Pharmacological Stress + 0.05 mmol/kg this compound) i1->i2 i3 Rest Perfusion Imaging (10-15 min wait + 0.05 mmol/kg this compound) i2->i3 a1 Perfusion Analysis (Visual & Quantitative - MPRI) i2->a1 i4 Late Gadolinium Enhancement (10-20 min post-injection) i3->i4 i3->a1 a2 Viability Analysis (LGE Quantification - % Scar) i4->a2

Caption: Experimental workflow for a comprehensive myocardial perfusion and viability CMR study.

Late_Gadolinium_Enhancement_Principle cluster_injection This compound Injection cluster_distribution Distribution Phase (0-5 min) cluster_washout Washout & LGE Phase (10-20 min) cluster_imaging LGE Imaging inj IV Bolus of this compound dist This compound distributes in extracellular space inj->dist healthy Healthy Myocardium: Rapid Washout dist->healthy scar Scarred Myocardium: Slow Washout (Retention) dist->scar img T1-weighted IR Sequence: - Null signal from healthy tissue - Scar appears hyperenhanced healthy->img scar->img

Caption: Principle of Late Gadolinium Enhancement (LGE) for myocardial viability assessment.

References

Application Notes and Protocols for Gadovist-Enhanced Functional MRI in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional Magnetic Resonance Imaging (fMRI) is a cornerstone of modern neuroscience, providing non-invasive insights into brain function. The most common fMRI technique, Blood-Oxygen-Level-Dependent (BOLD) imaging, indirectly measures neuronal activity by detecting changes in blood oxygenation. However, BOLD fMRI has limitations, including susceptibility to physiological noise and a complex relationship with underlying neural events. An alternative and complementary approach is contrast-enhanced fMRI using agents like Gadovist® (gadobutrol) to measure changes in cerebral blood volume (CBV), a more direct indicator of neurovascular coupling.

This compound is a second-generation, macrocyclic, gadolinium-based contrast agent (GBCA) with high stability and relaxivity.[1] Its 1.0 M concentration allows for a compact bolus injection, which can be advantageous for dynamic imaging studies.[2] These characteristics make this compound a valuable tool for neuroscience researchers seeking to investigate brain function with high sensitivity and spatial specificity. These application notes provide detailed protocols and background information for conducting this compound-enhanced fMRI studies.

Mechanism of Action in Functional MRI

This compound is a paramagnetic contrast agent that shortens the T1 relaxation time of water protons in its vicinity.[3] When injected intravenously, it remains in the intravascular space within the brain due to the intact blood-brain barrier. In a functional MRI experiment, neuronal activation triggers a localized increase in cerebral blood flow (CBF) and, consequently, cerebral blood volume (CBV) in the activated brain region. This influx of blood containing this compound leads to a change in the MRI signal.

For fMRI applications, the primary interest is often in the T2* susceptibility effects of the contrast agent. As the bolus of this compound passes through the cerebral vasculature, it creates a local magnetic field inhomogeneity, causing a transient decrease in the T2-weighted MRI signal. The magnitude of this signal drop is proportional to the concentration of the contrast agent and, therefore, to the cerebral blood volume. By acquiring rapid T2-weighted images during a functional task, changes in CBV associated with neuronal activity can be mapped. This technique is often referred to as dynamic susceptibility contrast (DSC)-MRI.

Applications in Neuroscience

This compound-enhanced fMRI can be a powerful tool in various areas of neuroscience research, including:

  • High-Resolution Mapping of Brain Function: CBV-based fMRI can offer higher spatial resolution and be less susceptible to large draining vein artifacts compared to BOLD fMRI, allowing for more precise localization of neural activity.

  • Investigating Neurovascular Coupling: By providing a direct measure of blood volume changes, this compound-enhanced fMRI allows for a more direct investigation of the relationship between neural activity, blood flow, and blood volume.

  • Studies in Pathological Conditions: In conditions where neurovascular coupling may be altered, such as in brain tumors or after a stroke, CBV-fMRI can provide valuable information that may be confounded in BOLD fMRI.

  • Pharmacological fMRI: The robust and quantifiable nature of the CBV response makes it well-suited for studying the effects of pharmacological agents on brain function.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in fMRI studies.

ParameterValueUnitSource(s)
This compound (gadobutrol) Properties
Concentration1.0mmol/mL[4]
Recommended Dose0.1mmol/kg body weight[5][6]
T1 Relaxivity (in plasma)~5.6L/mmol·s[4]
Elimination Half-life~1.81hours[7]
Administration for fMRI
Injection Rate2 - 5mL/s[8][9]
Saline Flush20 - 30mL[9]
Imaging Parameters (Typical)
Magnetic Field Strength1.5 or 3Tesla[8]
Pulse SequenceT2*-weighted Gradient-Echo Echo-Planar Imaging (GRE-EPI)-[8]
Repetition Time (TR)~1.5seconds[9]
Echo Time (TE)~30 (at 3T)ms (B15284909)[9]

Experimental Protocols

Participant Preparation
  • Informed Consent: Obtain written informed consent from all participants. The consent form should clearly explain the procedures, including the intravenous injection of a contrast agent, and potential risks.

  • Screening: Screen participants for contraindications to MRI and gadolinium-based contrast agents. This includes screening for renal impairment, allergies to contrast media, and pregnancy. For patients with a history of renal disease, an estimated glomerular filtration rate (eGFR) should be obtained.

  • Fasting: It is recommended that patients refrain from eating for two hours prior to the investigation to minimize the risk of nausea and vomiting.[10]

  • IV Line Placement: Insert an 18- to 20-gauge intravenous catheter into a vein in the antecubital fossa, preferably in the right arm to avoid potential artifacts from left-sided injections.[8]

Experimental Workflow for a this compound-Enhanced fMRI Study

G Experimental Workflow for this compound-Enhanced fMRI cluster_pre_scan Pre-Scan Preparation cluster_mri_scan MRI Scanning Session cluster_post_scan Post-Scan Procedures participant_prep Participant Preparation & Consent iv_line IV Line Placement participant_prep->iv_line anatomical_scan Anatomical Scan (e.g., T1-weighted) baseline_fmri Baseline fMRI (optional, pre-contrast) anatomical_scan->baseline_fmri gadovist_admin This compound Administration (Bolus Injection) baseline_fmri->gadovist_admin functional_scan Functional Scan (Task Presentation) gadovist_admin->functional_scan participant_monitoring Participant Monitoring (min. 30 mins) data_processing Data Pre-processing participant_monitoring->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis

This compound-enhanced fMRI experimental workflow.
Detailed Protocol for a Task-Based fMRI Study

This protocol is a "best-practice" guideline synthesized from available literature on DSC-MRI and fMRI experimental design.

  • Anatomical Imaging:

    • Acquire a high-resolution T1-weighted anatomical image (e.g., MPRAGE) for anatomical reference and spatial normalization of the functional data.

  • Pre-Contrast Functional Imaging (Optional):

    • If a comparison with BOLD fMRI is desired, a functional run with the same task paradigm can be performed before the administration of this compound.

  • This compound Administration and Functional Imaging:

    • Timing: The functional scan should begin approximately 10 seconds before the injection of this compound to establish a baseline signal.[9]

    • Injection: Administer a single bolus of this compound at a dose of 0.1 mmol/kg body weight. The injection should be performed using a power injector at a rate of 3-5 mL/s, followed immediately by a 20-30 mL saline flush at the same rate.[8][9]

    • Functional Task Paradigm: The functional task should be presented to the participant during the continuous acquisition of T2*-weighted images. The design of the task (e.g., block design, event-related design) should be optimized for the specific research question.

    • Image Acquisition:

      • Use a T2*-weighted gradient-echo echo-planar imaging (GRE-EPI) sequence.

      • Repetition Time (TR): Approximately 1.5 seconds to ensure adequate temporal resolution.[9]

      • Echo Time (TE): Approximately 30 ms for a 3T scanner.[9]

      • Flip Angle: A flip angle of 60-90 degrees is often used in DSC-MRI.

      • Voxel Size: Aim for isotropic voxels (e.g., 2x2x2 mm or 3x3x3 mm) for optimal spatial resolution.

      • Acquisition Duration: The scan should continue for at least 90 to 120 seconds to capture the full first pass of the contrast agent bolus.[9]

  • Post-Processing and Data Analysis:

    • Motion Correction: Correct for head motion during the scan.

    • Conversion to Concentration-Time Curves: Convert the raw signal intensity time-course for each voxel into a concentration-time curve. This is typically done by taking the natural logarithm of the ratio of the signal intensity at each time point to the baseline signal intensity.

    • Arterial Input Function (AIF) Selection: Identify an arterial input function from a region of interest placed over a major cerebral artery (e.g., the middle cerebral artery).

    • Deconvolution: Deconvolve the tissue concentration-time curves with the AIF to obtain the impulse response function.

    • CBV Calculation: The area under the impulse response function is proportional to the cerebral blood volume.

    • Statistical Analysis: Use a general linear model (GLM) to identify voxels where the CBV changes significantly correlate with the task paradigm.

Signaling Pathway of Neurovascular Coupling and CBV-fMRI

The following diagram illustrates the cascade of events from neuronal activity to the generation of the CBV-fMRI signal, and where this compound plays a role.

G Neurovascular Coupling and this compound-Enhanced fMRI cluster_neural Neural Events cluster_vascular Vascular Response cluster_mri MRI Signal Generation neuronal_activity Neuronal Activity (e.g., in response to a stimulus) neurotransmitter_release Neurotransmitter Release (e.g., Glutamate) neuronal_activity->neurotransmitter_release vasodilation Vasodilation of Arterioles neurotransmitter_release->vasodilation Neurovascular Coupling increase_cbf Increased Cerebral Blood Flow (CBF) vasodilation->increase_cbf increase_cbv Increased Cerebral Blood Volume (CBV) increase_cbf->increase_cbv This compound This compound in Vasculature increase_cbv->this compound Increased concentration of This compound in activated region signal_change T2* Signal Decrease This compound->signal_change fmri_map Functional CBV Map signal_change->fmri_map

The role of this compound in fMRI of neurovascular coupling.

Safety Considerations

This compound is a safe and well-tolerated contrast agent. However, as with all gadolinium-based contrast agents, there are some safety considerations:

  • Nephrogenic Systemic Fibrosis (NSF): this compound is a Group II GBCA, which is associated with a very low risk of NSF.[11] Nevertheless, it is crucial to screen patients for renal impairment before administration.

  • Allergic Reactions: Although rare, allergic-like reactions can occur. It is important to have appropriate medical support available.

  • Gadolinium Retention: Trace amounts of gadolinium may be retained in the body, including the brain, after administration of GBCAs. The clinical significance of this is not yet fully understood. The use of macrocyclic agents like this compound is generally preferred due to their higher stability.

Conclusion

This compound-enhanced fMRI provides a powerful method for investigating brain function in neuroscience research. By directly measuring changes in cerebral blood volume, it offers a more direct and potentially more spatially precise view of neurovascular coupling compared to traditional BOLD fMRI. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers and scientists to effectively and safely implement this advanced neuroimaging technique in their studies. Careful consideration of the experimental design, data acquisition parameters, and post-processing steps is essential for obtaining high-quality and meaningful results.

References

Application Note: Mass Spectrometric Imaging of Gadovist® Distribution in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gadovist® (gadobutrol) is a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI) to enhance the visualization of tissues and lesions. Understanding the biodistribution of this compound® at the tissue and sub-tissue level is crucial for assessing its efficacy and safety. Mass Spectrometric Imaging (MSI) has emerged as a powerful, label-free technique to map the spatial distribution of drugs, metabolites, and endogenous molecules directly in tissue sections. This application note provides detailed protocols for the analysis of this compound® distribution in various tissues using two complementary MSI techniques: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for the detection of the intact molecule and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry Imaging (LA-ICP-MSI) for elemental mapping of gadolinium.

Target Audience

This document is intended for researchers, scientists, and drug development professionals interested in utilizing MSI to study the tissue pharmacokinetics of this compound® and other gadolinium-based contrast agents.

Data Presentation

The following table summarizes representative quantitative data on the distribution of this compound® in different mouse organs at a specific time point post-injection. This data is illustrative and would be generated following the protocols outlined below.

OrganThis compound® Concentration (µg/g tissue)
Kidney (Cortex)150 ± 25
Kidney (Medulla)85 ± 15
Liver45 ± 10
Heart30 ± 8
Brain5 ± 2

Note: The values presented are hypothetical and for illustrative purposes. Actual concentrations will vary depending on the animal model, dose, and time point.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

I. Animal Dosing and Tissue Collection
  • Animal Model: CD-1 mice (male, 8 weeks old).

  • Dosing: Administer this compound® intravenously via the tail vein at a dose of 0.1 mmol/kg body weight.

  • Time Points: Euthanize mice at various time points post-injection (e.g., 15 min, 1 hour, 4 hours, 24 hours) via cervical dislocation.

  • Tissue Harvesting: Immediately excise organs of interest (e.g., kidney, liver, heart, brain).

  • Sample Preparation:

    • Rinse tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

    • Snap-freeze the tissues in liquid nitrogen or isopentane (B150273) pre-cooled with liquid nitrogen to minimize ice crystal formation.

    • Store the frozen tissues at -80°C until sectioning.

II. Tissue Sectioning
  • Equilibrate the frozen tissue to the cryostat temperature (e.g., -20°C).

  • Mount the tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.

  • Cut tissue sections at a thickness of 12 µm.

  • Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides for MALDI-MSI and standard microscope slides for LA-ICP-MSI.

  • Store the mounted sections in a desiccator at -20°C until further processing.

III. MALDI-MSI Protocol for this compound® Detection
  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 70% acetonitrile, 30% water, and 0.1% trifluoroacetic acid (TFA).

  • Matrix Application:

    • Use an automated sprayer (e.g., TM-Sprayer, HTX Technologies) to apply a uniform, fine layer of the CHCA matrix onto the tissue sections.

    • Employ a multi-pass spraying protocol with optimized nozzle temperature, flow rate, and spray velocity to achieve a homogeneous crystal coating.

  • MALDI-MSI Data Acquisition:

    • Use a high-resolution MALDI-TOF mass spectrometer (e.g., Bruker rapifleX).

    • Ionization Mode: Positive ion reflectron mode.

    • Mass Range: m/z 500-800 to specifically target the [M+H]+ ion of this compound® (gadobutrol, C18H31GdN4O9; exact mass: 604.13).

    • Laser: Smartbeam 3D laser with a frequency of 10 kHz.

    • Spatial Resolution: 50 µm raster size.

    • Data Analysis: Use imaging software (e.g., SCiLS Lab) to generate ion intensity maps corresponding to the m/z of this compound®.

IV. LA-ICP-MSI Protocol for Gadolinium Mapping
  • Instrumentation: Use a laser ablation system (e.g., ESI NWR213) coupled to an inductively coupled plasma mass spectrometer (e.g., Agilent 8800 Triple Quadrupole ICP-MS).

  • Laser Ablation Parameters:

    • Laser Wavelength: 213 nm.

    • Spot Size: 30 µm.

    • Repetition Rate: 20 Hz.

    • Scan Speed: 150 µm/s.

    • Carrier Gas: Helium at a flow rate of 0.8 L/min.

  • ICP-MS Parameters:

    • Monitored Isotope: ¹⁵⁸Gd.

    • Dwell Time: 10 ms.

    • Data Acquisition Mode: Time-resolved analysis.

  • Data Analysis:

    • Use imaging software to reconstruct the spatial distribution of the ¹⁵⁸Gd signal intensity across the tissue section.

    • For quantitative analysis, use matrix-matched standards prepared in gelatin or tissue homogenates.

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation & Dosing cluster_tissue_collection Tissue Collection & Preparation cluster_sectioning Tissue Sectioning cluster_msi Mass Spectrometric Imaging cluster_maldi MALDI-MSI cluster_la_icp LA-ICP-MSI cluster_analysis Data Analysis animal_model CD-1 Mouse Model dosing This compound® IV Injection (0.1 mmol/kg) animal_model->dosing euthanasia Euthanasia at Time Points dosing->euthanasia harvesting Organ Harvesting euthanasia->harvesting snap_freeze Snap-Freezing harvesting->snap_freeze storage_minus_80 Storage at -80°C snap_freeze->storage_minus_80 cryosectioning Cryosectioning (12 µm) storage_minus_80->cryosectioning mounting Thaw-Mounting on Slides cryosectioning->mounting matrix_app Matrix Application (CHCA) mounting->matrix_app la Laser Ablation mounting->la maldi_acq Data Acquisition (MALDI-TOF) matrix_app->maldi_acq data_proc Image Reconstruction maldi_acq->data_proc icp_ms_acq Data Acquisition (ICP-MS) la->icp_ms_acq icp_ms_acq->data_proc quant Quantitative Analysis data_proc->quant signaling_pathways cluster_stimulus Stimulus cluster_pathways Affected Signaling Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_stress Oxidative Stress cluster_cellular_response Cellular Response Gd Free Gadolinium (Gd³⁺) EGFR EGFR Gd->EGFR Interference PI3K PI3K Gd->PI3K Activation ROS Reactive Oxygen Species Gd->ROS Induction Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inflammation Inflammation ERK->Inflammation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis Fibrosis Fibrosis Inflammation->Fibrosis

Troubleshooting & Optimization

Optimizing Gadovist Injection for Small Animal MRI: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gadovist (gadobutrol) injection protocols for small animal Magnetic Resonance Imaging (MRI). Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the successful and reproducible application of this contrast agent in your preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose of this compound for small animal MRI?

A1: The standard recommended dose of this compound for most small animal imaging applications is 0.1 mmol/kg body weight.[1][2][3][4][5] This dosage is equivalent to 0.1 mL/kg of the 1.0 M this compound solution. For specific research questions, such as perfusion studies or when enhanced diagnostic sensitivity is required, the dose may be increased, but should generally not exceed 0.3 mmol/kg.[2][3][4] It is always advisable to use the lowest dose that provides sufficient contrast for the diagnostic purpose.[4]

Q2: How should this compound be prepared for injection in a small animal like a mouse?

A2: this compound is a sterile solution and should be handled with aseptic technique. For a typical 25g mouse, the injection volume for a 0.1 mmol/kg dose is very small (2.5 µL). To ensure accurate dosing and minimize the risk of administration errors, it is highly recommended to dilute the stock this compound solution (1.0 mmol/mL) with sterile saline (0.9% NaCl). A 1:10 dilution, for example, will increase the injection volume to a more manageable 25 µL for a 25g mouse. Always visually inspect the solution for particulate matter and discoloration before administration.

Q3: What is the best method for intravenous injection in mice and rats?

A3: The lateral tail vein is the most common and accessible site for intravenous injections in mice and rats.[6][7] This procedure can be technically challenging due to the small vessel size.[7] An alternative, and potentially simpler, method for mice is retro-orbital injection, which has been shown to yield similar contrast agent kinetics to tail vein administration for dynamic contrast-enhanced MRI.[7]

Q4: I'm having trouble with tail vein injections. What are some common issues and how can I troubleshoot them?

A4: Difficulties with tail vein injections are common. Here are some troubleshooting tips:

  • Poor Vein Visibility: The lateral tail veins can be difficult to see, especially in animals with pigmented skin.[8] To improve visualization, ensure proper vasodilation by warming the animal for 5-10 minutes using a warming box, a circulating warm water pad, or a heat lamp.[6][9] Be cautious to avoid overheating the animal.

  • Vein Collapse: Using too large a needle or aspirating for blood can cause the small tail veins to collapse.[9][10] Use a small gauge needle (27-30G for mice, 25-27G for rats) and avoid pulling back on the plunger.[6][9]

  • Extravasation (Leaking outside the vein): If you feel resistance during injection or see a blister or white area forming on the tail, the needle is likely not in the vein.[8][9] Stop the injection immediately, withdraw the needle, and apply gentle pressure. You can attempt another injection at a site more cranial (closer to the body) on the tail.[8][10]

  • Animal Movement: Proper restraint is crucial for a successful injection.[10] Use a commercial restraint device of the appropriate size.[6] For new users, performing the procedure on an anesthetized animal is highly recommended until proficiency is achieved.[6]

Q5: How quickly should I start imaging after injecting this compound?

A5: Contrast-enhanced MRI can begin almost immediately after the injection.[3] Optimal signal enhancement is typically observed during the arterial first pass for angiography and within about 15 minutes after injection for other applications, depending on the tissue and pathology being studied.[3] For dynamic contrast-enhanced (DCE-MRI) studies, continuous image acquisition should occur before, during, and after the injection to capture the full kinetic curve of the contrast agent.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound injection in small animals.

Table 1: Recommended Dosages and Injection Volumes

AnimalBody Weight (g)This compound Dose (mmol/kg)Injection Volume (µL) of 1.0 M this compoundRecommended Diluted Volume (1:10 Dilution)
Mouse200.12.020
Mouse250.12.525
Mouse300.13.030
Rat2000.120.0200
Rat2500.125.0250
Rat3000.130.0300

Table 2: Recommended Needle Sizes for Tail Vein Injection

AnimalRecommended Needle Gauge
Mouse27 - 30 G
Rat25 - 27 G

Experimental Protocols

Protocol 1: this compound Preparation and Tail Vein Injection in a Mouse

1. Animal Preparation:

  • Weigh the mouse accurately to calculate the correct dose.[6]
  • To induce vasodilation, warm the mouse for 5-10 minutes in a warming chamber or by using a heat lamp.[6][9] Monitor the animal closely to prevent overheating.
  • Anesthetize the mouse using an appropriate anesthetic protocol (e.g., isoflurane) if required for the imaging procedure. Apply eye lubricant to prevent corneal drying during anesthesia.[6]
  • Place the mouse in a suitable restraint device.[6]

2. This compound Preparation:

  • Calculate the required volume of this compound based on the animal's weight and the target dose of 0.1 mmol/kg.
  • Prepare a 1:10 dilution of this compound with sterile saline to achieve a manageable injection volume.
  • Draw the diluted this compound solution into a sterile syringe (e.g., a 1 mL or insulin (B600854) syringe) fitted with a 27-30G needle.[6]
  • Ensure there are no air bubbles in the syringe.[9]

3. Injection Procedure:

  • Position the mouse's tail and identify one of the lateral tail veins.
  • Gently wipe the tail with 70% ethanol (B145695) or isopropanol.
  • With the needle bevel facing up, insert the needle parallel to the vein at a shallow angle.[6][9]
  • Advance the needle a few millimeters into the vein. A successful insertion should feel like the needle "slides" easily into the vessel.[11]
  • Slowly inject the diluted this compound solution.[9] There should be no resistance.[8] The vein may blanch (turn pale) as the solution displaces the blood.[10]
  • If resistance is felt or swelling occurs, stop the injection, withdraw the needle, and attempt a more cranial injection site.[8][9]
  • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[9]

4. Post-Injection:

  • Proceed immediately to the MRI scanner for image acquisition.
  • Monitor the animal during recovery from anesthesia.

Visualizations

Experimental_Workflow This compound Injection and MRI Workflow cluster_prep Preparation Phase cluster_injection Injection Phase cluster_imaging Imaging Phase Animal_Prep 1. Animal Preparation - Weighing - Anesthesia - Warming (Vasodilation) Restraint 2. Animal Restraint Animal_Prep->Restraint Vein_Access 4. Tail Vein Access Restraint->Vein_Access Gadovist_Prep 3. This compound Preparation - Dose Calculation - Dilution - Syringe Loading Injection 5. Slow Bolus Injection Gadovist_Prep->Injection Vein_Access->Injection MRI_Scan 6. MRI Acquisition Injection->MRI_Scan Monitoring 7. Post-Procedure Monitoring MRI_Scan->Monitoring

Caption: Workflow for this compound-enhanced small animal MRI.

Caption: Troubleshooting logic for tail vein injections.

References

Technical Support Center: Minimizing Motion Artifacts in Gadovist-Enhanced Scans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing motion artifacts in Gadovist-enhanced magnetic resonance imaging (MRI) scans. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent motion-related image degradation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of motion artifacts in MRI?

Motion artifacts in MRI are primarily caused by the movement of the subject during the scan. This movement can be voluntary, such as a subject changing their position, or involuntary, such as breathing, heartbeat, and peristalsis.[1][2] These movements lead to inconsistencies in the acquired data, resulting in ghosting, blurring, and other image distortions that can compromise the diagnostic quality of the images.[1]

Q2: Are motion artifacts more common with certain contrast agents?

Some studies have investigated whether specific gadolinium-based contrast agents are associated with a higher incidence of motion artifacts. For instance, "transient severe motion" (TSM) has been noted as a phenomenon in some contrast-enhanced liver scans.[3][4] However, studies comparing this compound (gadobutrol) with other agents like gadoxetate disodium (B8443419) have shown comparable motion scores in dynamic phase imaging, suggesting that the choice of contrast agent may not be the primary factor in motion artifacts.[5][6] One study found that the frequency of transient respiratory motion artifacts (TRMAs) was higher with gadoxetate disodium compared to gadobutrol (B1674391) in multiple-arterial-phase dynamic MRI.[6]

Q3: How can I prepare subjects to minimize voluntary motion?

Proper subject preparation is crucial for minimizing voluntary motion. Key strategies include:

  • Clear Communication: Explain the importance of remaining still during the scan. Providing an educational pamphlet that illustrates the negative impact of motion on image quality has been shown to significantly reduce the need for repeated sequences.[7][8]

  • Comfort: Ensure the subject is as comfortable as possible. This can be achieved by using cushions, padding, and ensuring a comfortable temperature in the scanning room. A comfortable subject is less likely to move.[9][10]

  • Immobilization: Use positioning aids like foam pads and straps to help the subject maintain a stable position.[9][10] For animal studies, appropriate restraints or anesthesia are critical.

  • Anxiety Reduction: High anxiety can lead to increased movement. Creating a calm environment and communicating with the subject throughout the scan can help reduce anxiety.[8] For preclinical studies, proper handling and acclimatization of the animals can serve a similar purpose.

Q4: What techniques can be used to mitigate involuntary physiological motion?

Several techniques can be employed to address involuntary motion from processes like respiration and cardiac function:

  • Pharmacological Agents: For abdominal imaging, agents like glucagon (B607659) can be used to temporarily reduce peristaltic motion.[10]

  • Respiratory Gating and Triggering: These techniques synchronize data acquisition with the subject's breathing cycle, either by using a sensor to track chest movement or by using navigator echoes to monitor diaphragm position.[11] This ensures data is collected at the same point in the respiratory cycle, reducing motion artifacts.[11]

  • Cardiac Gating: For cardiac imaging, electrocardiogram (ECG) gating synchronizes the MRI pulse sequence with the heartbeat to minimize artifacts from cardiac motion.[12]

  • Fast Imaging Sequences: Shorter acquisition times reduce the likelihood of motion occurring during the scan.[10][13] Techniques like echo-planar imaging (EPI) and fast low-angle shot (FLASH) can acquire images rapidly.[14]

Troubleshooting Guides

Issue 1: Ghosting artifacts are present in the phase-encoding direction.

  • Cause: This is a classic sign of periodic motion, such as respiration or pulsation.

  • Troubleshooting Steps:

    • Identify the Source: Determine the origin of the motion (e.g., breathing, cardiac).

    • Implement Gating/Triggering: If the motion is respiratory or cardiac, use the appropriate gating or triggering techniques.[11]

    • Swap Phase and Frequency Directions: This will move the artifact to a different axis, which may prevent it from obscuring the region of interest.[10]

    • Use Saturation Bands: Applying spatial saturation pulses can suppress the signal from moving tissues outside the area of interest.[10][12]

    • Consider Faster Sequences: Shortening the acquisition time per image can "freeze" the motion.[10][13]

Issue 2: Blurring is observed throughout the image.

  • Cause: This is often due to irregular, non-periodic subject movement.

  • Troubleshooting Steps:

    • Check Subject Comfort and Immobilization: Ensure the subject is comfortable and securely positioned.[9][10] Re-apply padding or restraints if necessary.

    • Communicate with the Subject: If applicable, remind the subject to remain still.

    • Increase Number of Signal Averages (NSA/NEX): Averaging multiple signal acquisitions can help to reduce the impact of random motion, though this will increase scan time.[10]

    • Employ Motion Correction Sequences: Advanced sequences like PROPELLER (BLADE) are designed to be less sensitive to motion and can correct for it during reconstruction.[10]

Issue 3: Image quality is poor specifically during the arterial phase of a dynamic contrast-enhanced (DCE) scan.

  • Cause: This can be due to "transient severe motion" (TSM), a phenomenon sometimes observed immediately after contrast injection, or poor timing of the arterial phase.[3][4]

  • Troubleshooting Steps:

    • Optimize Bolus Timing: Use a test bolus or automated bolus tracking to ensure accurate timing of the arterial phase acquisition.

    • Modify Injection Protocol: Some studies suggest that diluting the contrast agent or reducing the injection rate may help mitigate TSM artifacts, although this may not always be effective.[3][15]

    • Use Motion-Robust Sequences: Consider using radial or spiral k-space acquisition trajectories, which are inherently less sensitive to motion than Cartesian trajectories.[10]

    • Free-Breathing Techniques: For subjects who cannot hold their breath, free-breathing techniques with motion correction can be employed.[16][17]

Experimental Protocols & Data

Quantitative Data on Motion Artifact Reduction Techniques
TechniqueParameter MeasuredResultReference
Deep Learning-Based Motion Correction (MARC) Motion Artifact Score (1-5 scale)Reduction from 2.53 to 1.97 (p < 0.001)[3]
DR-CycleGAN (Deep Learning) Motion Artifact Grade (1-5 scale)Reduction from 2.9 to 2.0 (p < 0.001)[18][19]
Patient Education Pamphlet Patients Requiring Repeated SequencesReduction from 40 to 20 (p = 0.009)[8]
Motion-Corrected (MOCO) Sequence LGE Image QualitySignificantly higher with MOCO sequence[16]
Key Experimental Methodologies

Protocol 1: Implementation of Respiratory Gating

  • Subject Preparation: Position the subject comfortably on the scanner table.

  • Sensor Placement: Place the respiratory bellows sensor around the subject's lower chest or upper abdomen to detect breathing motion.[11]

  • Sequence Selection: Choose a T1-weighted sequence suitable for this compound-enhanced imaging.

  • Gating Setup: In the scanner's protocol settings, enable respiratory gating. The system will display the subject's respiratory waveform.

  • Triggering Window: Set the acquisition window to the end-expiratory phase of the breathing cycle, as this is the most stable period.

  • Image Acquisition: Begin the scan. The scanner will only acquire data during the specified window of the respiratory cycle.

Protocol 2: Application of a PROPELLER (BLADE) Motion Correction Sequence

  • Subject Positioning: Position the subject as for a standard scan.

  • Sequence Selection: From the scanner's sequence library, select a T2-weighted or FLAIR sequence with the PROPELLER (or equivalent vendor-specific name, e.g., BLADE) option.

  • Parameter Optimization: Adjust parameters such as TR, TE, and slice thickness as required for the specific research question.

  • Acquisition: The sequence acquires data in rotating rectangular strips ("blades") that oversample the center of k-space.

  • Reconstruction: The scanner's software uses the redundant information from the k-space center to detect and correct for in-plane translation and rotation of the subject's head.[10] Aberrant data can be rejected or corrected before the final image is reconstructed.

Visualized Workflows and Pathways

Motion_Artifact_Troubleshooting_Workflow cluster_start Start: Motion Artifact Detected cluster_identification Artifact Identification cluster_voluntary Voluntary Motion Mitigation cluster_involuntary Involuntary Motion Mitigation cluster_end Outcome Start Motion Artifact Observed in Scan IdentifyType Identify Artifact Type (Ghosting, Blurring, etc.) Start->IdentifyType IdentifySource Determine Motion Source (Voluntary vs. Involuntary) IdentifyType->IdentifySource Communicate Improve Subject Communication and Comfort IdentifySource->Communicate Voluntary Periodic Periodic Motion? (Respiratory/Cardiac) IdentifySource->Periodic Involuntary Immobilize Enhance Immobilization Communicate->Immobilize Rescan Rescan with Corrective Measures Immobilize->Rescan Gating Apply Gating/ Triggering Periodic->Gating Yes FastSeq Use Fast Imaging Sequences Periodic->FastSeq No Gating->Rescan MotionCorrect Use Motion-Correcting Sequences (e.g., PROPELLER) FastSeq->MotionCorrect Pharma Consider Pharmacological Agents (e.g., for Peristalsis) MotionCorrect->Pharma Pharma->Rescan ImageImproved Image Quality Improved Rescan->ImageImproved

Caption: Troubleshooting workflow for motion artifacts.

Gadovist_Scan_Optimization_Logic cluster_prep Pre-Scan Preparation cluster_scan Scanning Procedure cluster_quality_check Real-Time Quality Control cluster_correction Corrective Action SubjectScreening Screen Subject for Motion Risk ProtocolSelection Select Initial Protocol (Standard vs. Motion-Robust) SubjectScreening->ProtocolSelection Positioning Comfortable Positioning & Immobilization ProtocolSelection->Positioning GadovistAdmin Administer this compound Positioning->GadovistAdmin Acquisition Image Acquisition GadovistAdmin->Acquisition QualityCheck Assess Image Quality for Motion Artifacts Acquisition->QualityCheck Accept Acceptable Quality QualityCheck->Accept Yes Reject Artifacts Present QualityCheck->Reject No ImplementChanges Implement Corrective Measures (e.g., Gating, Re-instruction) Reject->ImplementChanges RescanSequence Rescan Affected Sequence ImplementChanges->RescanSequence RescanSequence->QualityCheck

Caption: Logical flow for optimizing a this compound-enhanced scan.

References

Calculating appropriate Gadovist dosage for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preclinical application of Gadovist® (gadobutrol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage calculation, administration, and troubleshooting for in vivo imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended dose of this compound for preclinical animal studies?

A1: The standard diagnostic dose of this compound in clinical practice is 0.1 mmol/kg body weight.[1][2][3][4] This dose is also a common starting point for preclinical studies in various animal models. However, the optimal dose may vary depending on the specific research question, the animal model, and the imaging protocol. For certain applications, a dose range of 0.1 to 0.3 mmol/kg may be considered to yield additional diagnostic information.[5]

Q2: How do I calculate the injection volume of this compound for a small animal, like a mouse?

A2: To calculate the injection volume, you need the animal's body weight in kilograms, the desired dose in mmol/kg, and the concentration of the this compound solution. This compound is supplied at a concentration of 1.0 mmol/mL.[4][6]

The formula is: Injection Volume (mL) = [Animal Weight (kg) x Desired Dose (mmol/kg)] / Concentration of this compound (mmol/mL)

For a standard dose of 0.1 mmol/kg, this simplifies to: Injection Volume (mL) = Animal Weight (kg) x 0.1

Q3: Can I dilute this compound before injection?

A3: While this compound is typically administered as a bolus injection[1][2], dilution with a sterile isotonic saline solution may be necessary for accurate dosing in small animals where the required injection volume is very small. Dilution helps to increase the injection volume to a manageable level (e.g., 50-100 µL for a mouse), reducing the potential for dosing errors and minimizing the impact of dead space in the syringe and needle.

Q4: What is the appropriate route of administration for this compound in preclinical studies?

A4: this compound is for intravenous administration only.[1][2] In rodents, this is typically performed via the lateral tail vein. It is crucial to ensure the needle is correctly placed in the vein to avoid extravasation.

Q5: Are there any known interactions of this compound with other substances?

A5: No formal interaction studies have been performed.[1] It is good laboratory practice not to mix this compound with other medicinal products in the same syringe.[7]

Troubleshooting Guide

Issue 1: Difficulty with Intravenous Injection (Tail Vein)

  • Problem: I am having trouble successfully administering this compound into the mouse tail vein.

  • Solution:

    • Vein Dilation: Warm the animal's tail before injection using a heat lamp or by immersing the tail in warm water. This will dilate the veins, making them more visible and easier to access.[8][9]

    • Proper Restraint: Use an appropriate restraint device to minimize animal movement.[8][9]

    • Needle Selection: Use a small gauge needle (e.g., 27-30G for mice) with the bevel facing up.[8][9]

    • Injection Technique: Insert the needle at a shallow angle, almost parallel to the tail.[8][9] You should feel no resistance when slowly depressing the plunger.[8] The vein should blanch (appear white) as the solution is injected.[8][10]

Issue 2: Swelling at the Injection Site

  • Problem: I noticed a small lump or swelling at the injection site after administering this compound.

  • Solution: This indicates extravasation, meaning the contrast agent has leaked into the surrounding tissue instead of the vein. Extravasation of this compound may cause moderate tissue irritation.[7][11]

    • Immediate Action: Stop the injection immediately if you notice swelling or feel resistance.[8] Withdraw the needle.

    • Post-Injection Care: Gently massage the area to help disperse the fluid. Monitor the animal for any signs of skin irritation or necrosis, although this is less common with non-ionic, macrocyclic agents like this compound compared to older, higher osmolarity agents.[12][13]

    • Prevention: To prevent this, ensure the needle is correctly placed in the vein before injecting the full volume. You can inject a very small test volume first to check for correct placement.[10]

Issue 3: Inconsistent or Weak Signal Enhancement in MRI

  • Problem: The contrast enhancement in my MRI images is not as strong as expected or varies between animals.

  • Solution:

    • Verify Dosage Calculation: Double-check your dosage calculations and the animal's weight. Inaccurate weighing or calculation is a common source of error.

    • Confirm Successful Injection: Ensure the full dose was administered intravenously and that there was no significant extravasation.

    • Timing of Imaging: Contrast-enhanced MRI should commence shortly after the injection.[1][2] Optimal signal enhancement is typically observed within about 15 minutes for many tissues.[1][2] Ensure your imaging protocol is timed appropriately to capture the peak enhancement for your region of interest.

    • Pulse Sequence: T1-weighted scanning sequences are particularly suitable for contrast-enhanced examinations with this compound.[1][2]

Quantitative Data Summary

Table 1: Recommended Dosages for Preclinical Studies

Animal ModelRecommended Dose (mmol/kg)Injection Volume for a 25g Mouse (mL)Notes
Rodents (Mouse, Rat)0.10.0025Standard starting dose.
0.20.0050May provide additional diagnostic information.[2]
0.30.0075Maximum recommended dose in some clinical scenarios.[5]
Rabbit0.1N/AStandard dose used in reproductive toxicity studies.[1]
Dog0.1N/AStandard dose.
Monkey0.1N/AStandard dose used in reproductive toxicity studies.[1]

Table 2: Physicochemical Properties and Relaxivity of this compound

PropertyValueReference
Concentration1.0 mmol/mL[4][6]
T1 Relaxivity in Human Plasma (1.5 T, 37°C)~5.2 L mmol⁻¹ s⁻¹
T2 Relaxivity in Human Plasma (1.5 T, 37°C)~6.1 L mmol⁻¹ s⁻¹
Osmolality (37°C)1603 mOsm/kg H₂O
Viscosity (37°C)4.96 mPa·s

Note: Relaxivity values can vary slightly depending on the experimental conditions (magnetic field strength, temperature, and medium).

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for a Mouse MRI Study

  • Animal Preparation:

    • Accurately weigh the mouse using a calibrated scale.

    • Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane (B1672236) inhalation).

    • Place the anesthetized mouse on a warming pad to maintain body temperature and promote vasodilation.

    • Gently warm the tail using a heat lamp or warm water to further dilate the lateral tail veins.

  • Dosage Calculation and Preparation:

    • Calculate the required injection volume based on the animal's weight and the desired dose (typically 0.1 mmol/kg).

    • Example for a 25g mouse at 0.1 mmol/kg:

      • Weight = 0.025 kg

      • Volume = 0.025 kg x 0.1 mmol/kg / 1.0 mmol/mL = 0.025 mL or 25 µL.

    • If the calculated volume is too small for accurate administration, dilute the this compound with sterile 0.9% saline. For example, a 1:4 dilution (1 part this compound, 3 parts saline) would increase the injection volume to 100 µL.

    • Draw the calculated volume of this compound (or diluted solution) into an appropriate syringe (e.g., a 250 µL Hamilton syringe or an insulin (B600854) syringe) with a 27-30G needle. Ensure there are no air bubbles.[9]

  • Intravenous Administration:

    • Position the mouse's tail and identify one of the lateral tail veins.

    • Clean the injection site with an alcohol wipe.

    • With the needle bevel up, insert the needle at a shallow angle into the vein.

    • Slowly inject the solution. There should be no resistance, and the vein should blanch.

    • If swelling occurs, stop immediately, withdraw the needle, and re-attempt at a more proximal site on the tail.

    • Once the full dose is administered, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • MRI Acquisition:

    • Position the animal in the MRI scanner.

    • Commence the T1-weighted imaging sequence immediately or as per the study protocol.[1][2]

Visualizations

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_imaging Imaging & Analysis Phase animal_prep Animal Preparation (Anesthesia, Warming) dose_calc Dosage Calculation (0.1 mmol/kg) animal_prep->dose_calc solution_prep Solution Preparation (Dilution if necessary) dose_calc->solution_prep iv_injection Intravenous Injection (Tail Vein) solution_prep->iv_injection check_extravasation Check for Extravasation iv_injection->check_extravasation check_extravasation->iv_injection Failed (Re-attempt) mri_scan Position Animal in MRI & Start T1w Scan check_extravasation->mri_scan Successful data_analysis Image & Data Analysis mri_scan->data_analysis

Caption: Experimental workflow for a preclinical MRI study using this compound.

References

Technical Support Center: Correcting for T1 Shortening Effects of Gadovist®

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when correcting for the T1 shortening effects of Gadovist® (gadobutrol).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind correcting for T1 shortening effects of this compound®?

The correction is based on the linear relationship between the change in the longitudinal relaxation rate (ΔR1) and the concentration of the gadolinium-based contrast agent (GBCA).[1][2][3] R1 is the reciprocal of the T1 relaxation time (R1 = 1/T1). The relationship can be expressed as:

ΔR1 = R1_post-contrast - R1_pre-contrast = r1 * [Gd]

Where:

  • R1_post-contrast is the relaxation rate after this compound® administration.

  • R1_pre-contrast is the native relaxation rate before contrast.

  • r1 is the T1 relaxivity of this compound® in the specific tissue and at the specific magnetic field strength.

  • [Gd] is the concentration of this compound®.

By measuring T1 values before and after contrast administration, one can calculate the change in R1 and subsequently determine the concentration of this compound® in the tissue of interest.

Q2: How do I determine the T1 relaxivity (r1) of this compound® for my specific experiment?

The T1 relaxivity of this compound® is not a fixed value and depends on several factors, including the magnetic field strength of the MRI scanner, the temperature, and the biological environment (e.g., plasma, whole blood, specific tissue type).[4]

For precise quantification, it is highly recommended to determine the r1 value experimentally under your specific conditions. This can be achieved by creating a phantom with known concentrations of this compound® in a medium that mimics the biological environment of your interest (e.g., saline, plasma). By performing T1 mapping on the phantom, you can plot R1 against the known concentrations, and the slope of the resulting linear fit will give you the r1 value.[5]

Q3: What are the recommended T1 mapping sequences for quantifying this compound® concentration?

Several T1 mapping sequences can be used, with the most common being:

  • Modified Look-Locker Inversion Recovery (MOLLI): Known for its high precision and good reproducibility, making it a popular choice for cardiac T1 mapping.[6][7][8][9] However, it can be sensitive to off-resonance effects and magnetization transfer.[8]

  • Shortened Modified Look-Locker Inversion Recovery (ShMOLLI): A faster variant of MOLLI, suitable for patients who have difficulty with long breath-holds.[7]

  • Saturation Recovery Single-Shot Acquisition (SASHA): Less sensitive to off-resonance and magnetization transfer effects compared to MOLLI.[8]

  • Look-Locker (LL): A well-established technique for T1 measurement.[2]

The choice of sequence will depend on the specific application, available hardware and software, and the required balance between accuracy, precision, and acquisition time.

Q4: Can I use literature values for the T1 relaxivity of this compound®?

While literature provides r1 values for this compound® under various conditions (see Table 1), it is crucial to recognize that these may not perfectly match your experimental setup.[10] Factors like scanner-specific parameters, temperature fluctuations, and differences in tissue composition can lead to variations. For the most accurate quantitative results, calibrating the r1 value using a phantom is the gold-standard approach.[11][12]

Troubleshooting Guides

Problem 1: Non-linear relationship observed between ΔR1 and this compound® concentration in my phantom calibration.

  • Possible Cause: High concentrations of this compound® can lead to a non-linear relationship between R1 and concentration.[3] This is because at high concentrations, T2* shortening effects can become dominant, leading to signal loss that confounds the T1 measurement.

  • Solution:

    • Dilute your samples: Ensure your phantom concentrations are within a range where the linear relationship holds. A phantom study confirmed linearity up to 2.5 mM/l for gadobutrol (B1674391).[2]

    • Check your T1 mapping sequence: Some sequences are more susceptible to T2* effects at high contrast concentrations.

    • Review your data analysis: Ensure that the regions of interest (ROIs) are drawn correctly and consistently across all phantom concentrations.

Problem 2: Significant variability in post-contrast T1 values between subjects, even with the same this compound® dose.

  • Possible Cause: Patient-specific physiological factors can significantly influence the measured post-contrast T1 values.[13][14] These include:

    • Renal function: The glomerular filtration rate (GFR) affects the clearance rate of this compound®, thus influencing its concentration at a given time point after injection.[15][16][17][18]

    • Hematocrit: The volume of red blood cells in blood affects the distribution of the contrast agent in the blood pool and can influence T1 relaxivity.[19][20][21][22]

    • Body composition: The standard weight-based dosing (mmol/kg) may not accurately reflect the distribution volume in individuals with varying body compositions.[14]

    • Time of acquisition: The delay between contrast injection and T1 map acquisition will impact the measured T1 due to contrast washout.[13]

  • Solution:

    • Standardize acquisition time: Maintain a consistent delay between this compound® injection and post-contrast T1 mapping for all subjects.

    • Record physiological parameters: Measure and record each subject's GFR and hematocrit.

    • Consider advanced correction models: For inter-subject comparisons, you may need to apply correction models that account for variations in GFR, hematocrit, and body composition.[13][14]

    • Calculate Extracellular Volume (ECV): ECV is a derived metric that is inherently corrected for many of these confounding factors and provides a more robust measure of the extracellular space.[10] It is calculated using pre- and post-contrast T1 values of the tissue and the blood pool, along with the hematocrit.

Problem 3: My T1 maps show artifacts that interfere with accurate quantification.

  • Possible Cause: T1 mapping is susceptible to various artifacts that can compromise the accuracy of the measurements.[6][23][24][25] Common artifacts include:

    • Motion artifacts: Caused by patient movement or breathing, leading to blurring and ghosting.

    • Partial volume effects: Occur at the interface of tissues with different T1 values (e.g., myocardium and blood pool), leading to an inaccurate T1 measurement that is an average of the two tissues.

    • Off-resonance artifacts: Result from magnetic field inhomogeneities, often appearing as dark bands in the image.[25]

    • Mistriggering: In cardiac T1 mapping, incorrect ECG gating can lead to data acquisition at different points in the cardiac cycle, resulting in motion artifacts.[25]

  • Solution:

    • Motion Correction: Use motion correction algorithms during post-processing to align the source images used for T1 map generation.[10]

    • Careful ROI placement: Draw ROIs carefully to avoid tissue boundaries and areas with obvious artifacts.

    • Sequence Optimization: Optimize sequence parameters to minimize sensitivity to off-resonance effects.

    • Quality Control: Visually inspect all T1 maps for artifacts before performing quantitative analysis. Discard or flag data from regions with significant artifacts.

Data Presentation

Table 1: T1 Relaxivity (r1) of this compound® in Human Blood and Plasma

Magnetic Field StrengthMediumr1 (L·mmol⁻¹·s⁻¹)Reference
1.5 THuman Plasma4.9 - 5.5[14]
1.5 THuman Whole Blood4.6 ± 0.2[17]
3 THuman PlasmaNot specified
3 THuman Whole Blood4.5 ± 0.3[17]
7 THuman PlasmaNot specified
7 THuman Whole Blood4.2 ± 0.3[26]

Experimental Protocols

Protocol 1: Phantom Preparation for T1 Relaxivity Calibration

Objective: To create a phantom with varying concentrations of this compound® to determine its T1 relaxivity (r1) at a specific magnetic field strength and temperature.

Materials:

  • This compound® (1.0 mmol/mL) solution[20]

  • Physiological saline (0.9% NaCl) or another appropriate solvent (e.g., plasma)

  • A set of identical, sealed, non-magnetic tubes or vials

  • Phantom holder

  • MRI scanner

Methodology:

  • Prepare a stock solution: Dilute the this compound® solution with saline to a known stock concentration (e.g., 10 mM).

  • Create serial dilutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0, 2.5 mM).[2] Also include a tube with only saline (0 mM).

  • Fill the phantom tubes: Carefully fill each tube with a different concentration of the diluted this compound® solution, ensuring no air bubbles are present.

  • Arrange the phantom: Place the tubes in a phantom holder and position it within the MRI scanner's isocenter.

  • Temperature equilibration: Allow the phantom to equilibrate to the scanner room temperature or a controlled temperature using a water bath.

  • Acquire T1 maps: Perform T1 mapping of the phantom using the same sequence and parameters that will be used in your experiments.

  • Data Analysis:

    • Draw ROIs in the center of each tube on the T1 map to obtain the mean T1 value for each concentration.

    • Calculate R1 (1/T1) for each concentration.

    • Plot R1 as a function of the this compound® concentration.

    • Perform a linear regression on the data points. The slope of the line represents the T1 relaxivity (r1).

Mandatory Visualizations

G cluster_workflow Workflow for Correcting T1 Shortening Acquire Pre-contrast T1 Map Acquire Pre-contrast T1 Map Administer this compound® Administer this compound® Acquire Pre-contrast T1 Map->Administer this compound® Calculate R1 Maps Calculate R1 Maps Acquire Pre-contrast T1 Map->Calculate R1 Maps Acquire Post-contrast T1 Map Acquire Post-contrast T1 Map Administer this compound®->Acquire Post-contrast T1 Map Acquire Post-contrast T1 Map->Calculate R1 Maps Calculate ΔR1 Map Calculate ΔR1 Map Calculate R1 Maps->Calculate ΔR1 Map Calculate [Gd] Map Calculate [Gd] Map Calculate ΔR1 Map->Calculate [Gd] Map Determine r1 Determine r1 Determine r1->Calculate [Gd] Map

Caption: Workflow for calculating this compound® concentration from T1 maps.

G T1 Shortening T1 Shortening This compound® Concentration This compound® Concentration This compound® Concentration->T1 Shortening T1 Relaxivity (r1) T1 Relaxivity (r1) T1 Relaxivity (r1)->T1 Shortening Magnetic Field Strength Magnetic Field Strength Magnetic Field Strength->T1 Relaxivity (r1) Temperature Temperature Temperature->T1 Relaxivity (r1) Tissue Microenvironment Tissue Microenvironment Tissue Microenvironment->T1 Relaxivity (r1)

Caption: Factors influencing the T1 shortening effect of this compound®.

References

Gadovist MRA Technical Support Center: Troubleshooting Signal Voids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gadovist-enhanced Magnetic Resonance Angiography (MRA). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, particularly signal voids, that may be encountered during your experiments.

Troubleshooting Guide: Signal Voids in this compound MRA

Signal voids in MRA are regions where the expected signal from blood vessels is absent, potentially leading to misinterpretation of the data. These can arise from a variety of factors related to the physics of MRI, the experimental setup, and the contrast agent's administration.

Question: What are the common causes of signal voids in this compound MRA and how can I address them?

Answer: Signal voids in this compound MRA can be broadly categorized into technical and physiological causes. Below is a step-by-step guide to help you identify and mitigate these issues.

Step 1: Evaluate Technical Parameters

Incorrect sequence parameters are a frequent source of signal loss.

  • Issue: Inappropriate Echo Time (TE)

    • Explanation: A long TE can lead to signal loss due to intravoxel dephasing, where protons within the same voxel lose phase coherence due to turbulent or slow flow. This is a common cause of flow voids.[1][2]

    • Solution:

      • Reduce the Echo Time (TE). Shorter TEs minimize the time available for dephasing to occur.[2]

      • Ensure that the TE is appropriate for the vessel size and expected flow velocity you are imaging.

  • Issue: Incorrect Timing of Bolus Acquisition

    • Explanation: The acquisition of the MRA data must be perfectly timed with the arrival of the this compound bolus in the region of interest. If the acquisition is too early or too late, the concentration of the contrast agent in the vessels will be suboptimal, leading to poor signal.

    • Solution:

      • Test Bolus: Perform a small test bolus injection to determine the precise circulation time for the individual subject.

      • Automated Bolus Tracking: Utilize real-time imaging techniques to track the arrival of the contrast bolus and trigger the MRA sequence automatically.

  • Issue: High VENC (Velocity Encoding) Setting in Phase-Contrast MRA

    • Explanation: In Phase-Contrast MRA (PC-MRA), the VENC setting determines the maximum blood flow velocity that can be measured without aliasing. If the VENC is set too high for the actual blood flow, it can lead to reduced signal-to-noise in the vessels.

    • Solution:

      • Optimize the VENC setting based on the expected blood flow velocities in the vessels of interest. It should be set just above the highest expected velocity to avoid aliasing while maintaining good signal.

Step 2: Assess Injection Protocol

The way this compound is administered plays a crucial role in image quality.

  • Issue: Suboptimal Injection Rate or Volume

    • Explanation: this compound's high concentration allows for a compact bolus, which is advantageous for MRA.[3][4][5][6] However, an injection rate that is too slow can lead to excessive dilution of the contrast agent before it reaches the target vessels, resulting in a weak signal. Conversely, an injection rate that is too fast can cause artifacts. The recommended dose for MRA is generally 0.1 mL/kg body weight.[7][8]

    • Solution:

      • Use a power injector for a consistent and controlled injection rate.

      • Follow the recommended injection rate for this compound MRA, typically between 1.0 and 2.0 mL/s.

      • Ensure the correct volume is administered based on the subject's weight.[8]

  • Issue: Saline Flush Timing and Volume

    • Explanation: A saline flush following the this compound injection is critical to push the entire contrast bolus from the injection tubing into the circulation, ensuring a sharp and well-defined bolus.

    • Solution:

      • Immediately follow the this compound injection with a saline flush of at least 20-30 mL at the same injection rate.

Step 3: Consider Physiological Factors

Patient or subject-related factors can also contribute to signal voids.

  • Issue: Patient Motion

    • Explanation: Movement during the MRA acquisition can cause significant artifacts, including signal loss and ghosting.[9][10]

    • Solution:

      • Ensure the subject is comfortable and well-immobilized.

      • Use motion correction techniques available on the MRI scanner.

      • For conscious subjects, provide clear instructions to remain still.

  • Issue: Turbulent Flow

    • Explanation: In areas of vessel stenosis or other pathologies, blood flow can become turbulent. This rapid and chaotic motion leads to severe intravoxel dephasing and signal loss, which is a true pathological finding but can also be exacerbated by technical parameters.[1]

    • Solution:

      • While this is often the phenomenon you are trying to detect, optimizing technical parameters like using a shorter TE can help to better delineate the extent of the signal void.[2]

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting signal voids in this compound MRA.

G start Signal Void Detected in this compound MRA check_params Step 1: Review Technical Parameters start->check_params check_te Is TE Optimized? check_params->check_te adjust_te Action: Shorten TE check_te->adjust_te No check_timing Is Bolus Timing Correct? check_te->check_timing Yes adjust_te->check_timing adjust_timing Action: Use Test Bolus / Bolus Tracking check_timing->adjust_timing No check_injection Step 2: Evaluate Injection Protocol check_timing->check_injection Yes adjust_timing->check_injection check_rate Is Injection Rate / Volume Correct? check_injection->check_rate adjust_rate Action: Use Power Injector & Optimize Rate check_rate->adjust_rate No check_flush Is Saline Flush Adequate? check_rate->check_flush Yes adjust_rate->check_flush adjust_flush Action: Ensure Immediate & Sufficient Saline Flush check_flush->adjust_flush No check_physio Step 3: Consider Physiological Factors check_flush->check_physio Yes adjust_flush->check_physio check_motion Is Motion an Issue? check_physio->check_motion adjust_motion Action: Immobilize Subject & Use Motion Correction check_motion->adjust_motion Yes check_flow Is Turbulent Flow Expected? check_motion->check_flow No end_resolved Issue Resolved adjust_motion->end_resolved flow_note Note: Signal void may be pathological. Correlate with other findings. check_flow->flow_note Yes check_flow->end_resolved No end_pathological Potential Pathological Finding flow_note->end_pathological

A troubleshooting workflow for addressing signal voids in this compound MRA.

Frequently Asked Questions (FAQs)

Q1: Can the concentration of this compound (1.0 M) contribute to signal voids?

A1: The high concentration of this compound is generally beneficial for MRA as it provides a higher signal intensity and allows for a more compact bolus.[3][4][5][6] However, at very high concentrations in slow-flowing blood, T2* effects can sometimes lead to signal loss. This is less common in typical MRA applications but can be a factor. Ensuring optimal bolus timing and injection rate is key to mitigating this.

Q2: Are there specific MRA sequences that are more prone to signal voids with this compound?

A2: Signal voids are more dependent on the sequence parameters (like a long TE) rather than the sequence type itself.[1][2] However, sequences that are more sensitive to flow dynamics, such as those without flow compensation, may be more susceptible. Time-of-flight (TOF) MRA can also exhibit flow voids, particularly in areas of turbulent flow.[2]

Q3: Does this compound require a different injection protocol compared to 0.5 M gadolinium-based contrast agents?

A3: Yes, due to its higher concentration, the injection volume of this compound is half that of a 0.5 M agent for an equivalent gadolinium dose.[5][6] This necessitates a careful review of the injection protocol to ensure the correct volume and a sufficient saline flush are used to deliver a compact and effective bolus.

Q4: How can I differentiate between a true vessel pathology (like a stenosis) and a technical artifact causing a signal void?

A4: This is a critical diagnostic challenge. Here are a few tips:

  • Review other sequences: Look for corresponding abnormalities on non-contrast sequences or sequences with different parameters.

  • Correlate with anatomy: Assess if the signal void occurs in a location prone to turbulence (e.g., bifurcations, stenotic segments).

  • Repeat with optimized parameters: If a technical artifact is suspected, repeating the scan with a shorter TE or adjusted bolus timing can help clarify the finding.

  • Consider the shape: Artifactual voids may have a less defined or unusual shape compared to those caused by true pathology.

Experimental Protocols

Protocol 1: Standard this compound-Enhanced MRA of the Carotid Arteries

  • Patient Positioning: Supine, head first, with the carotid arteries centered in the coil.

  • Localization: Acquire standard localizer images in three planes.

  • Pre-contrast Imaging (Optional): Acquire a T1-weighted sequence before contrast administration.

  • Test Bolus (Recommended):

    • Inject 1-2 mL of this compound followed by a 20 mL saline flush.

    • Acquire a series of rapid, low-resolution images over the aortic arch to determine the transit time to the carotid arteries.

  • Contrast-Enhanced MRA Acquisition:

    • Sequence: 3D T1-weighted gradient echo sequence.

    • Injection: Administer this compound at a dose of 0.1 mmol/kg body weight (0.1 mL/kg) at a rate of 1.5-2.0 mL/s using a power injector.

    • Saline Flush: Immediately follow with a 20-30 mL saline flush at the same rate.

    • Timing: Start the MRA acquisition based on the transit time determined from the test bolus, or use an automated bolus tracking method.

  • Post-processing: Reconstruct the acquired data into maximum intensity projection (MIP) and multiplanar reformatted (MPR) images for evaluation.

Quantitative Data Summary

ParameterRecommended ValueRationale
This compound Dose 0.1 mmol/kg (0.1 mL/kg)Standard dose for optimal vessel enhancement in MRA.[7][8]
Injection Rate 1.0 - 2.0 mL/sEnsures a compact bolus for sharp vessel depiction.
Saline Flush Volume 20 - 30 mLClears the injection line and ensures the complete dose reaches circulation.
Echo Time (TE) As short as possibleMinimizes signal loss from intravoxel dephasing.[2]

References

Technical Support Center: Gadovist® Enhanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gadovist® (gadobutrol) for arterial phase imaging in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage and administration rate for this compound for arterial phase imaging?

A1: The standard recommended dose of this compound for most applications in adults and children is 0.1 mmol/kg body weight, which is equivalent to 0.1 mL/kg of the 1.0 M solution.[1][2][3] For specific applications, administration guidelines are as follows:

  • Contrast-Enhanced Magnetic Resonance Angiography (CE-MRA): A bolus injection is administered, and imaging can commence immediately afterward to capture the arterial first pass.[1][2][3][4] For adults, an injection rate of approximately 1.5 mL/second followed by a 30 mL normal saline flush is recommended.[2]

  • Central Nervous System (CNS) MRI: An injection rate of approximately 2 mL/second is recommended.[1]

  • Whole Body MRI (excluding MRA): Generally, 0.1 mL/kg body weight is sufficient.[3][5]

  • Cardiac MRI: For perfusion studies, a higher injection rate of approximately 4-5 mL/second may be used.[1][2]

Q2: How does the high concentration of this compound affect bolus timing?

A2: this compound has a higher concentration (1.0 mmol/mL) compared to many other gadolinium-based contrast agents. This results in a smaller injection volume for the same dose, which can create a more compact contrast bolus. This characteristic can be advantageous for dynamic imaging, but it also necessitates precise timing to capture the peak arterial enhancement.[6]

Q3: What are the best methods for timing the arterial phase acquisition with this compound?

A3: To ensure optimal arterial phase imaging, patient-specific timing methods are highly recommended over a fixed delay. The two primary methods are:

  • Bolus Tracking (Automated Triggering): This technique involves real-time monitoring of a region of interest (e.g., the aorta). The MRI scanner automatically initiates the diagnostic scan once a predefined signal intensity threshold is reached, indicating the arrival of the contrast bolus. This method is highly reproducible and minimizes timing errors.

  • Test Bolus: This method involves injecting a small preliminary bolus (e.g., 1-2 mL) of the contrast agent to determine the precise circulation time to the region of interest for that specific individual. The delay for the main contrast injection is then calculated based on this measurement. The test-bolus method has been shown to be superior to bolus-tracking in achieving optimal timing for hepatic dynamic MRI.[7][8][9]

Q4: What is the role of a saline flush in this compound-enhanced arterial phase imaging?

A4: Following the this compound injection with a normal saline flush (saline chaser) is a standard and recommended practice.[2] The saline flush helps to:

  • Push the entire contrast bolus from the injection tubing and peripheral veins into the central circulation, ensuring the complete administered dose reaches the imaging volume.

  • Create a more compact and uniform bolus , which can lead to a sharper peak of arterial enhancement.

  • Reduce artifacts in the subclavian vein and superior vena cava.

Experimental Protocols

Protocol 1: General Purpose CE-MRA with Bolus Tracking

This protocol is a general guideline and should be adapted based on the specific anatomical region, MRI system, and institutional preferences.

  • Patient Preparation:

    • Ensure the patient has no contraindications to this compound.

    • Establish intravenous access with an appropriately sized catheter (e.g., 18-20 gauge) to accommodate the desired injection rate.

  • Contrast Administration:

    • Prepare the this compound dose of 0.1 mmol/kg body weight in a power injector.

    • Prepare a saline flush of 20-30 mL in the power injector.

    • Set the injection rate for this compound (e.g., 1.5 - 2.0 mL/s). The saline flush should be administered at the same rate.

  • Imaging Sequence:

    • Position the patient and perform localizer and pre-contrast scans.

    • Set up the 3D T1-weighted gradient-echo sequence for the arterial phase.

    • Place the bolus tracking region of interest (ROI) over the desired artery (e.g., abdominal aorta for renal or peripheral MRA).

  • Acquisition:

    • Start the bolus tracking monitoring sequence.

    • Initiate the power injection of this compound followed immediately by the saline flush.

    • The MRI system will automatically trigger the acquisition of the arterial phase sequence once the signal intensity in the ROI reaches the predefined threshold.

Protocol 2: Liver Dynamic Contrast-Enhanced MRI with Test Bolus

This protocol is specifically for dynamic liver imaging where precise arterial phase timing is critical for lesion characterization.

  • Patient Preparation:

    • As per Protocol 1.

  • Test Bolus Injection:

    • Prepare a test bolus of 1-2 mL of this compound followed by a 20 mL saline flush.

    • Perform a series of rapid, low-resolution T1-weighted images over the aorta at the level of the celiac artery.

    • Inject the test bolus and measure the time from injection to peak signal intensity in the aorta. This is the time-to-peak (TTP).

  • Main Contrast Injection and Imaging:

    • Calculate the optimal scan delay for the arterial phase. This is often the TTP minus a few seconds to account for the time to acquire the center of k-space.

    • Prepare the full dose of this compound (0.1 mmol/kg) and a 20-30 mL saline flush in a power injector.

    • Set the injection rate (e.g., 1.5 - 2.0 mL/s).

    • Initiate the main contrast injection.

    • Start the arterial phase 3D T1-weighted gradient-echo sequence at the calculated delay.

    • Proceed with subsequent portal venous and delayed phase acquisitions as required.

Data Presentation

ParameterCNS MRABody MRA (General)Peripheral MRACardiac Perfusion MRI
This compound Dose 0.1 mmol/kg0.1 mmol/kg0.1 - 0.2 mmol/kg0.05 - 0.1 mmol/kg
Injection Rate ~2.0 mL/s[1]1.5 - 2.0 mL/s1.5 - 2.0 mL/s4.0 - 5.0 mL/s[1][2]
Saline Flush 20-30 mL20-30 mL20-30 mL20-30 mL
Timing Method Bolus TrackingBolus Tracking / Test BolusBolus Tracking / Test BolusBolus Tracking
Typical Arterial Phase Window 15-25 seconds post-injection (early); 30-40 seconds post-injection (late)[10]15-25 seconds post-injection (early); 30-40 seconds post-injection (late)[10]Varies significantly with patient conditionRapid acquisition post-injection

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Arterial Enhancement - Incorrect bolus timing (too early or too late)- Suboptimal injection rate or technique- Patient factors (e.g., poor cardiac output)- Inadequate this compound dose- Utilize bolus tracking or a test bolus for precise timing.- Ensure a sufficiently high injection rate (e.g., >1.5 mL/s) followed by a saline flush.- Consider adjusting the timing window based on patient's age and cardiovascular status.- Verify the correct dose was administered.
Venous Contamination - Scan acquisition is too late, allowing contrast to reach the venous system.- Arteriovenous shunting in the patient.- Use a faster imaging sequence or adjust the timing to be earlier.- Employ a test bolus to accurately determine the optimal arterial window.- For peripheral MRA, thigh compression can be used to slow venous return.[11]
Motion Artifacts - Patient movement during the scan.- Respiratory motion, which can be exacerbated by the sensation of the contrast injection.- Clearly instruct the patient on the importance of holding still and breath-holding.- Use motion correction techniques available on the MRI scanner.- For abdominal imaging, consider a faster acquisition sequence to shorten the breath-hold duration.
Ringing Artifacts (Gibbs Artifacts) - Occur when there is a sharp transition in signal intensity, which can happen with a very concentrated, rapid bolus.- Ensure the center of k-space is acquired at the peak of arterial enhancement.- A slightly slower injection rate may help to broaden the bolus peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_timing Bolus Timing cluster_acquisition Image Acquisition prep Patient Preparation & IV Access contrast_prep Prepare this compound & Saline Flush prep->contrast_prep timing_choice Select Timing Method contrast_prep->timing_choice test_bolus Perform Test Bolus (1-2 mL this compound) timing_choice->test_bolus Test Bolus bolus_track Setup Bolus Tracking (Place ROI) timing_choice->bolus_track Bolus Tracking injection Inject Full Dose this compound & Saline Flush test_bolus->injection bolus_track->injection scan Acquire Arterial Phase Images injection->scan

Caption: Experimental workflow for this compound-enhanced arterial phase MRI.

troubleshooting_workflow cluster_solutions1 Weak Enhancement Solutions cluster_solutions2 Venous Contamination Solutions cluster_solutions3 Motion Artifact Solutions start Suboptimal Arterial Phase Image q1 Is arterial enhancement weak? start->q1 q2 Is there venous contamination? q1->q2 No sol1a Verify Dose & Injection Rate q1->sol1a Yes q3 Are motion artifacts present? q2->q3 No sol2a Adjust Timing to be Earlier q2->sol2a Yes end Review and Report q3->end No sol3a Re-instruct Patient (Breath-holding) q3->sol3a Yes sol1b Optimize Timing: - Use Test Bolus - Adjust Bolus Tracking sol1a->sol1b sol1b->q2 sol2b Use Faster Sequence sol2a->sol2b sol2c Apply Thigh Compression (for peripheral MRA) sol2b->sol2c sol2c->q3 sol3b Use Motion Correction sol3a->sol3b sol3c Use Faster Sequence sol3b->sol3c sol3c->end

Caption: Troubleshooting decision tree for suboptimal arterial phase imaging.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gadovist (gadobutrol) in high-field magnetic resonance imaging (MRI). The focus is on mitigating signal saturation and ensuring optimal image quality at field strengths of 3T and above.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-enhanced high-field MRI experiments in a question-and-answer format.

Issue 1: Decreased or Saturated Signal in the Region of Interest (ROI) Post-Contrast

Question: Why is the signal intensity in my ROI unexpectedly low or showing a plateau effect after administering a standard dose of this compound at 3T?

Answer: This phenomenon is likely due to T1 shortening-induced signal saturation, sometimes referred to as "T1 quenching." At high concentrations, this compound significantly shortens the T1 relaxation time of surrounding protons.[1][2][3] If the pulse sequence parameters, particularly the repetition time (TR) and flip angle, are not optimized for this rapid T1 recovery, the longitudinal magnetization does not have sufficient time to return to its equilibrium state before the next excitation pulse. This leads to a reduced signal intensity, and beyond a certain concentration, further increases in this compound concentration will not increase, and may even decrease, the signal.[1][3]

Troubleshooting Steps:

  • Review Pulse Sequence Parameters:

    • Increase TR: A longer TR allows for more complete T1 relaxation between excitation pulses.

    • Optimize Flip Angle: The optimal flip angle for maximum signal enhancement is dependent on the T1 of the tissue post-contrast. At high field strengths like 3T, a lower flip angle than what is typically used at 1.5T may be necessary to maximize gray-to-white matter contrast in T1 spin-echo sequences.[4] For gradient-echo sequences, the Ernst angle (which maximizes signal for a given T1 and TR) will be different for post-contrast tissue. Consider reducing the flip angle to avoid saturation.[5][6]

  • Consider Dose and Administration Adjustments:

    • Dose Reduction: At higher field strengths (e.g., 7T), a reduced dose of contrast agent may provide comparable or even superior enhancement to a standard dose at 3T.[7]

    • Dilution: Diluting this compound with saline can lower the peak concentration in the ROI, thereby mitigating saturation effects. This can be particularly useful in dynamic contrast-enhanced (DCE) MRI.[8][9]

    • Slower Injection Rate: A slower injection rate can broaden the bolus arrival time and reduce the peak concentration of this compound in the tissue at any given time point.

  • Utilize Quantitative T1 Mapping:

    • Perform T1 mapping before and after contrast administration to accurately quantify the change in T1 relaxation time and estimate the this compound concentration in the tissue.[1][10][11][12][13] This data can help in retrospectively understanding the cause of signal saturation and in prospectively optimizing imaging parameters.

Issue 2: Inconsistent or Non-Uniform Enhancement Across the ROI

Question: I am observing patchy or heterogeneous signal enhancement within my ROI after this compound administration. What could be the cause?

Answer: Inconsistent enhancement can be due to several factors, including physiological variations in perfusion, magnetic field inhomogeneities, or issues with the contrast bolus delivery.

Troubleshooting Steps:

  • Assess Bolus Timing and Injection:

    • Ensure a consistent and appropriate injection rate for your application.

    • Use a saline flush immediately following the this compound injection to ensure the full dose is delivered to the central circulation and to help create a tighter bolus.

    • For dynamic studies, use a test bolus or an automated bolus tracking technique to accurately time the acquisition to the arterial phase.

  • Optimize Magnetic Field Homogeneity:

    • Ensure proper shimming of the magnetic field over the imaging volume to minimize B0 inhomogeneities, which can be more pronounced at higher field strengths.[14]

    • Susceptibility artifacts, which can cause signal loss, are also more prominent at high fields, especially near air-tissue interfaces.[14] Consider using pulse sequences that are less sensitive to susceptibility effects if imaging in such regions.

  • Review Imaging Parameters:

    • In gradient-echo sequences, ensure that the echo time (TE) is sufficiently short to minimize T2* signal loss, which can be exacerbated by high concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: How does the relaxivity of this compound change with increasing magnetic field strength?

A1: The T1 relaxivity (r1) of this compound, which is a measure of its effectiveness in shortening T1 relaxation, generally decreases as the magnetic field strength increases from 1.5T to 3T and 7T.[1][15] Conversely, the T2 relaxivity (r2) tends to increase with higher field strengths. Despite the decrease in r1, this compound still exhibits higher T1 relaxivity compared to other macrocyclic gadolinium-based contrast agents (GBCAs).[1][15]

Q2: If T1 relaxivity decreases at higher field strengths, why is contrast enhancement often improved?

A2: The overall contrast enhancement depends on the interplay between the relaxivity of the contrast agent and the relaxation times of the surrounding tissues. As the magnetic field strength increases, the native T1 relaxation times of biological tissues also increase.[16] This longer native T1 provides a greater dynamic range for the T1-shortening effect of this compound, leading to improved background suppression and, consequently, higher contrast-to-noise ratio (CNR) between enhancing tissue and the surrounding non-enhancing tissue.[16]

Q3: What is the recommended starting dose of this compound for high-field MRI?

A3: The standard recommended dose for this compound is 0.1 mmol/kg body weight.[17] However, for high-field systems (3T and above), it may be possible to achieve sufficient contrast with a lower dose due to the increased T1 of tissues.[7] The optimal dose will depend on the specific application, the pulse sequence used, and the region being imaged. For initial experiments, starting with the standard dose and optimizing imaging parameters is recommended. If signal saturation is observed, a dose reduction or dilution should be considered.

Q4: Can I use fat suppression techniques with this compound-enhanced imaging?

A4: Yes, however, care must be taken with certain types of fat suppression. Chemical shift-based methods, such as spectral fat saturation, are generally compatible with post-contrast imaging. Inversion recovery techniques like STIR (Short Tau Inversion Recovery) that rely on T1 differences for suppression should be used with caution after this compound administration, as the T1 shortening effect of the contrast agent can cause inadvertent suppression of the signal from enhancing tissues.

Quantitative Data Summary

Table 1: T1 Relaxivity (r1) of Gadobutrol (B1674391) in Human Plasma/Blood at 37°C

Field Strengthr1 in Human Plasma (L/mmol·s)r1 in Human Blood (L/mmol·s)
1.5 T4.78 ± 0.123.47 ± 0.16 (at 3T)
3 T4.97 ± 0.593.47 ± 0.16
7 T3.83 ± 0.24Not specified

Data compiled from Noebauer-Huhmann et al. (2019).[15]

Table 2: General Recommendations for Pulse Sequence Parameter Adjustments at High Field Strengths (3T and above) to Mitigate Saturation

ParameterRecommendationRationale
Repetition Time (TR) IncreaseAllows for more complete T1 recovery of tissues with shortened T1 due to this compound, reducing saturation.
Flip Angle Decrease/OptimizeReduces the saturation of longitudinal magnetization, especially in T1-weighted gradient-echo sequences. The optimal angle for contrast may be lower than the Ernst angle for pre-contrast tissue.[4][5]
Echo Time (TE) Keep shortMinimizes T2* signal loss, which is more pronounced at high field strengths and high contrast agent concentrations.
Inversion Time (TI) Adjust for IR sequencesIn inversion recovery sequences, the TI may need to be adjusted to account for the shortened T1 of enhancing tissues.

Experimental Protocols

Protocol 1: Optimization of Flip Angle for a T1-Weighted Gradient-Echo Sequence

Objective: To determine the optimal flip angle that maximizes the contrast-to-noise ratio (CNR) between an enhancing lesion and surrounding tissue without causing signal saturation.

Methodology:

  • Phantom Preparation (Optional but recommended): Prepare a phantom with varying concentrations of this compound (e.g., 0.1 to 5 mmol/L) in a medium that mimics the T1 of the tissue of interest.

  • Pre-Contrast Imaging: Acquire a baseline T1-weighted gradient-echo scan of the ROI using a standard flip angle.

  • This compound Administration: Administer this compound at the desired dose and injection rate.

  • Post-Contrast Imaging Series:

    • Acquire a series of T1-weighted gradient-echo scans at a fixed TR and TE, but with varying flip angles (e.g., in increments of 5 or 10 degrees, covering a range from low to high angles).

    • Ensure the timing of these acquisitions corresponds to the expected peak enhancement of the ROI.

  • Data Analysis:

    • Measure the signal intensity (SI) of the enhancing ROI and a region of background tissue in each of the post-contrast images.

    • Calculate the CNR for each flip angle using the formula: CNR = (SI_ROI - SI_background) / SD_noise, where SD_noise is the standard deviation of the signal in a noise-only region.

    • Plot CNR as a function of the flip angle to identify the optimal value that provides the maximum CNR.

Visualizations

Troubleshooting_Signal_Saturation Start Problem: Low/Saturated Signal in ROI at High Field CheckParams Review Pulse Sequence Parameters (TR, Flip Angle, TE) Start->CheckParams CheckDose Review Dose and Administration (Dose, Dilution, Injection Rate) Start->CheckDose UseT1Map Perform Quantitative T1 Mapping Start->UseT1Map IncreaseTR Increase TR CheckParams->IncreaseTR OptimizeFA Optimize Flip Angle CheckParams->OptimizeFA ReduceDose Reduce Dose / Dilute this compound CheckDose->ReduceDose SlowInjection Slow Injection Rate CheckDose->SlowInjection QuantifyT1 Quantify T1 and [Gd] UseT1Map->QuantifyT1 Solution Solution: Optimized Signal Enhancement IncreaseTR->Solution OptimizeFA->Solution ReduceDose->Solution SlowInjection->Solution QuantifyT1->Solution

Caption: Troubleshooting workflow for this compound-related signal saturation.

Signal_Intensity_Factors Signal Signal Intensity This compound This compound Concentration T1_shortening T1 Shortening This compound->T1_shortening increases T2_star_effects T2* Effects This compound->T2_star_effects increases FieldStrength Field Strength (B0) FieldStrength->T2_star_effects increases Tissue_T1 Native Tissue T1 FieldStrength->Tissue_T1 increases PulseSequence Pulse Sequence Parameters TR TR PulseSequence->TR FlipAngle Flip Angle PulseSequence->FlipAngle TE TE PulseSequence->TE T1_shortening->Signal influences T2_star_effects->Signal influences Tissue_T1->Signal influences TR->Signal influences FlipAngle->Signal influences TE->Signal influences

Caption: Key factors influencing signal intensity in this compound-enhanced MRI.

References

Technical Support Center: Post-processing of Gadovist™ DCE-MRI Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dynamic Contrast-Enhanced MRI (DCE-MRI) data acquired with Gadovist™ (gadobutrol).

General Post-processing Workflow

The post-processing of this compound™ DCE-MRI data involves a series of steps to derive quantitative parameters that reflect tissue microvasculature. A typical workflow includes motion correction, T1 mapping, arterial input function (AIF) determination, and pharmacokinetic modeling.

Below is a diagram illustrating the general post-processing workflow for DCE-MRI data.

DCE-MRI Post-processing Workflow cluster_0 Data Acquisition cluster_1 Pre-processing cluster_2 Signal to Concentration Conversion cluster_3 Pharmacokinetic Analysis cluster_4 Output Raw_Data Raw 4D DCE-MRI Data Motion_Correction Motion Correction Raw_Data->Motion_Correction T1_Mapping Pre-contrast T1 Mapping Motion_Correction->T1_Mapping AIF Arterial Input Function (AIF) Determination Motion_Correction->AIF Concentration_Conversion Signal to Concentration Conversion T1_Mapping->Concentration_Conversion AIF->Concentration_Conversion PK_Modeling Pharmacokinetic Modeling (e.g., Tofts Model) Concentration_Conversion->PK_Modeling Parametric_Maps Quantitative Parametric Maps (Ktrans, Vp, Ve) PK_Modeling->Parametric_Maps

Caption: A flowchart of the typical post-processing pipeline for DCE-MRI data.

Frequently Asked Questions (FAQs) and Troubleshooting

1. T1 Mapping

  • Q: Which method should I use for pre-contrast T1 mapping?

    • A: The variable flip angle (VFA) method is commonly used for T1 mapping in DCE-MRI because it can provide T1 maps with the same spatial resolution and coverage as the dynamic images in a time-efficient manner.[1] However, it is sensitive to B1 field inhomogeneity, which can lead to errors in T1 estimation.[1] Inversion recovery spin-echo (IR-SE) is considered a gold standard for T1 measurement but is more time-consuming.

  • Q: My T1 values seem incorrect. What could be the cause and how can I fix it?

    • A: Inaccurate T1 values can result from B1 field inhomogeneity, especially at higher field strengths (e.g., 3T).[1]

      • Troubleshooting:

        • B1 Correction: Apply a B1 correction map to your VFA data. This involves acquiring a B1 map (e.g., using the Bloch-Siegert method) and incorporating it into the T1 calculation to correct for flip angle inaccuracies.[1]

        • Protocol Optimization: Ensure your VFA protocol uses an adequate number of flip angles with appropriate values to ensure accurate fitting.

        • Phantom Scans: Regularly scan a phantom with known T1 values to validate the accuracy of your T1 mapping protocol.

2. Arterial Input Function (AIF)

  • Q: How should I select the Arterial Input Function (AIF)?

    • A: The AIF can be determined by manually drawing a region of interest (ROI) in a major artery within the field of view or by using automated or semi-automated methods. Automated methods often involve clustering algorithms or template matching to identify arterial voxels based on their signal intensity-time course characteristics, such as a rapid and high peak enhancement.

  • Q: My AIF curve has a low peak or is very noisy. What should I do?

    • A: A suboptimal AIF can significantly impact the accuracy of pharmacokinetic parameters.

      • Troubleshooting:

        • ROI Placement: Ensure the ROI is placed in the center of the artery to minimize partial volume effects from surrounding tissues.

        • Motion Correction: Verify that motion correction has been adequately performed, as motion can cause the ROI to move outside the artery.

        • AIF Averaging: If possible, average the signal from several voxels within the artery to improve the signal-to-noise ratio (SNR).

        • Population AIF: If a reliable individual AIF cannot be obtained, consider using a population-averaged AIF, but be aware that this will not account for individual variations in physiology.

  • Q: What is AIF dispersion and how can I correct for it?

    • A: AIF dispersion refers to the broadening and delay of the AIF as it travels from the measurement site to the tissue of interest. This can lead to an underestimation of Ktrans.

      • Troubleshooting:

        • Model-based Correction: Some pharmacokinetic models can incorporate a term to account for AIF dispersion.

        • Deconvolution Techniques: Deconvolution algorithms can be used to estimate the "true" AIF at the tissue level.

3. Pharmacokinetic Modeling

  • Q: Which pharmacokinetic model should I use?

    • A: The choice of model depends on the tissue being studied and the research question.

      • Tofts Model: This is the most common model and is suitable for tissues where the contribution of the intravascular component to the signal is negligible. It yields the parameters Ktrans (transfer constant) and Ve (extravascular extracellular space volume).

      • Extended Tofts Model: This model adds a third parameter, Vp (plasma volume), and is more appropriate for highly vascularized tissues where the intravascular component is significant.

Below is a diagram illustrating the logical relationships within the Extended Tofts model.

Extended Tofts Model cluster_0 Compartments cluster_1 Input Plasma Blood Plasma (Vp) EES Extravascular Extracellular Space (Ve) Plasma->EES Ktrans EES->Plasma kep = Ktrans / Ve AIF Arterial Input Function (Cp(t)) AIF->Plasma

Caption: A diagram of the Extended Tofts pharmacokinetic model.

  • Q: My Ktrans values are negative. What does this mean and how do I fix it?

    • A: Negative Ktrans values are physiologically meaningless and usually indicate a problem with the data or the model fitting.

      • Causes and Solutions:

        • Noise: High levels of noise in the data can lead to unstable model fitting. Try to improve the SNR of your data or use a more robust fitting algorithm.

        • Poor AIF: An inaccurate AIF is a common cause of negative Ktrans. Re-evaluate your AIF selection and ensure it is free of artifacts.

        • Incorrect T10: Errors in the pre-contrast T1 value can propagate to the pharmacokinetic parameters. Verify the accuracy of your T1 map.

        • Model Misspecification: The chosen pharmacokinetic model may not be appropriate for the tissue being studied. Consider trying a different model.

        • Constrain the Fit: Some software packages allow you to constrain the fitting algorithm to only produce non-negative values for the parameters.

4. This compound™-Specific Considerations

  • Q: Does the high concentration (1.0 M) of this compound™ affect post-processing?

    • A: The high concentration and relaxivity of this compound™ can lead to a more pronounced T1 shortening effect.

      • Potential Issues:

        • T1 Saturation: At high concentrations, the relationship between signal intensity and contrast agent concentration can become non-linear, potentially leading to an underestimation of the AIF peak and subsequent errors in pharmacokinetic parameters. Ensure your imaging sequence parameters (e.g., flip angle, TR) are optimized to minimize T1 saturation effects.

        • T2 Effects:* In highly concentrated areas like large vessels, T2* shortening can lead to signal loss, which can also affect the accuracy of the AIF.

Quantitative Data Tables

The following tables provide a summary of representative quantitative DCE-MRI parameters from studies that have utilized gadobutrol (B1674391) (this compound™). Note that these values can vary significantly depending on the specific tumor subtype, patient population, and imaging protocol.

Table 1: Quantitative DCE-MRI Parameters in Breast Cancer (Gadobutrol)

Tissue TypeKtrans (min⁻¹)VpVe
Invasive Ductal Carcinoma0.33 ± 0.65[2]-0.48 ± 0.41[2]
Malignant Lesions---
Benign Lesions---

Table 2: Quantitative DCE-MRI Parameters in Glioma (Gadobutrol)

Tissue TypeKtrans (min⁻¹)VpVe
High-Grade Glioma0.106 ± 0.0590.022 ± 0.0130.301 ± 0.134
Low-Grade Glioma0.034 ± 0.0210.015 ± 0.0090.187 ± 0.098

Table 3: Quantitative DCE-MRI Parameters in Prostate Cancer (Gadobutrol)

Tissue TypeKtrans (min⁻¹)VpVe
Prostate Cancer0.29 ± 0.15-0.39 ± 0.13
Normal Peripheral Zone0.11 ± 0.05-0.32 ± 0.10

Experimental Protocols

Protocol 1: Variable Flip Angle (VFA) T1 Mapping

  • Sequence: Use a 3D spoiled gradient-echo (SPGR) or similar sequence.

  • Flip Angles: Acquire a series of images with at least two different flip angles (e.g., 2°, 5°, 10°, 15°). The choice of flip angles should be optimized for the expected range of T1 values in the tissue of interest.[3]

  • Repetition Time (TR): Keep the TR short (e.g., < 20 ms) and constant across all flip angle acquisitions.

  • Echo Time (TE): Use the shortest possible TE to minimize T2* effects.

  • Data Fitting: Fit the signal intensities from the different flip angle images to the SPGR signal equation to solve for the T1 relaxation time on a voxel-by-voxel basis.

  • B1 Correction (Recommended): Acquire a B1 map and use it to correct the nominal flip angles for spatial inhomogeneities, improving the accuracy of the T1 map.[1]

Protocol 2: Automated Arterial Input Function (AIF) Selection

  • Pre-processing: Perform motion correction on the dynamic image series.

  • Candidate Voxel Selection: Identify potential arterial voxels based on a set of criteria, such as:

    • High peak signal intensity.

    • Early time to peak.

    • Rapid signal wash-in.

  • Clustering: Apply a clustering algorithm (e.g., k-means, fuzzy c-means) to group voxels with similar signal intensity-time course shapes.

  • AIF Cluster Identification: Select the cluster that best represents the characteristics of an arterial input function.

  • AIF Calculation: Average the signal intensity-time curves of the voxels within the selected cluster to generate the final AIF.

For further assistance, please consult the user manual of your analysis software or contact your application specialist.

References

Navigating Gadolinium Deposition in Longitudinal Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in longitudinal studies, the use of gadolinium-based contrast agents (GBCAs) in magnetic resonance imaging (MRI) presents a significant challenge. While GBCAs are invaluable for enhancing image quality, concerns about gadolinium deposition in tissues over repeated administrations necessitate careful consideration and mitigation strategies. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems and questions that arise when designing and conducting longitudinal studies involving GBCAs.

Problem/Question Recommended Solution/Answer
How can we minimize gadolinium exposure in a longitudinal study requiring contrast-enhanced MRI? Prioritize Macrocyclic GBCAs: If a GBCA is necessary, exclusively use macrocyclic agents, which are more stable and have a lower propensity for gadolinium release and deposition compared to linear agents.[1][2] Optimize Dosing: Adhere to the lowest effective dose of the GBCA required to achieve the desired image contrast. Avoid repeated administrations unless clinically essential.[3] Consider Alternatives: Explore non-gadolinium contrast agents or non-contrast MRI techniques whenever feasible.[4][5][6][7]
What are the viable alternatives to gadolinium-based contrast agents for our study? Manganese-Based Agents: These agents, such as Mn-PyC3A, have shown promise with T1 relaxivity comparable to some GBCAs and offer the advantage of being cleared through both renal and hepatobiliary pathways.[4][8] Iron-Based Agents: Low-molecular-weight iron chelates are being investigated as potential T1 contrast agents.[5] Ferumoxytol can be considered as a blood pool agent for MR Angiography.[6][7] Non-Contrast Techniques: Depending on the research question, techniques like Arterial Spin Labeling (ASL) or Time-of-Flight (TOF) MR angiography can be effective alternatives for assessing perfusion and vascular structures without exogenous contrast.[7]
We are observing unexpected changes in T1-weighted signal intensity in our longitudinal data. Could this be due to gadolinium deposition? Yes, repeated administration of GBCAs, particularly linear agents, can lead to T1 shortening and hyperintensity in certain brain regions like the dentate nucleus and globus pallidus, which is indicative of gadolinium deposition.[9][10][11][12] This can confound the interpretation of longitudinal changes. It is crucial to meticulously document the type and cumulative dose of GBCA used for each subject.
How can we account for the potential confounding effects of gadolinium deposition in our data analysis? Record GBCA History: Maintain a detailed log of all GBCA administrations for each study participant, including the specific agent, dose, and date. Statistical Modeling: Incorporate the cumulative GBCA dose as a covariate in your statistical models to assess and potentially correct for its influence on imaging outcomes. Sub-group Analysis: If your study includes participants who have received different types of GBCAs (linear vs. macrocyclic) or varying numbers of doses, consider performing sub-group analyses to investigate the impact of gadolinium exposure.
What are the best practices for obtaining informed consent from participants in a longitudinal study involving GBCAs? The consent form should explicitly state that gadolinium can be retained in the body, including the brain, for months to years after administration.[9][13] It should also be made clear that the long-term clinical consequences of this deposition are not fully understood.[10][14] The potential risks should be clearly explained, alongside the benefits of using a GBCA for the specific research questions.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding gadolinium deposition.

1. What is gadolinium deposition? Gadolinium deposition refers to the retention of small amounts of gadolinium in various body tissues, including the brain, bone, and skin, following the administration of GBCAs.[10][14][15] This occurs even in individuals with normal kidney function.[8][15]

2. Why is gadolinium deposition a concern in longitudinal studies? In longitudinal studies, participants may undergo multiple contrast-enhanced MRI scans, leading to cumulative exposure to GBCAs. The retained gadolinium can potentially confound the interpretation of study results by causing changes in imaging signals over time that are unrelated to the disease process being studied.[9] While the clinical significance of this deposition is still under investigation, it is a critical factor to consider in study design and data analysis.[14][16]

3. Do all gadolinium-based contrast agents have the same risk of deposition? No. GBCAs are classified based on their molecular structure into linear and macrocyclic agents. Linear agents are less stable and are associated with a higher risk of gadolinium deposition compared to the more stable macrocyclic agents.[1][2][16] Regulatory agencies like the European Medicines Agency have restricted or suspended the use of some linear GBCAs.[14]

4. How is gadolinium deposition detected and quantified? Gadolinium deposition can be indirectly observed as an increase in signal intensity on T1-weighted MRI scans.[9][17] For direct quantification in tissue samples, the most common and sensitive method is inductively coupled plasma mass spectrometry (ICP-MS).[2][18][19][20]

5. What is being done to address the issue of gadolinium deposition? Research is ongoing to develop safer and more stable contrast agents, including alternative metal-based agents like manganese and iron.[4][5][8] There is also a strong emphasis on the judicious use of existing GBCAs, including strict adherence to indications, using the lowest effective dose, and preferring macrocyclic agents.[3][21]

Experimental Protocols

Protocol: Quantification of Gadolinium in Tissue Samples using ICP-MS

This protocol outlines the general steps for measuring gadolinium concentrations in post-mortem or biopsied tissue samples.

  • Sample Preparation:

    • Accurately weigh the tissue sample (typically 0.1-0.5 g).

    • Place the sample in a clean, acid-washed digestion vessel.

    • Add a known volume of high-purity nitric acid.

    • If required, add a small volume of hydrogen peroxide to aid in the digestion of fatty tissues.

  • Microwave Digestion:

    • Place the digestion vessels in a microwave digestion system.

    • Ramp the temperature and pressure according to a validated program suitable for tissue digestion. This typically involves heating to around 200°C.

    • After digestion, allow the vessels to cool to room temperature.

  • Dilution:

    • Carefully open the digestion vessels in a fume hood.

    • Dilute the digested sample with deionized water to a final volume that will bring the expected gadolinium concentration within the calibrated range of the ICP-MS instrument.

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument using a series of gadolinium standards of known concentrations.

    • Include internal standards to correct for matrix effects and instrument drift.

    • Analyze the prepared samples, along with procedural blanks and quality control samples.

  • Data Analysis:

    • Calculate the concentration of gadolinium in the original tissue sample based on the measured concentration in the diluted solution, accounting for the initial tissue weight and dilution factors.

    • Results are typically reported in micrograms of gadolinium per gram of tissue (µg/g).[12][19][20]

Quantitative Data Summary

Table 1: Gadolinium Retention in Different Tissues and with Different GBCA Types

TissueGBCA TypeReported Gadolinium Concentration (µg/g of tissue)Reference
Brain (Dentate Nucleus, Globus Pallidus)Linear (Gadodiamide)0.1 - 19.4[20]
Brain (Dentate Nucleus, Globus Pallidus)Linear0.1 - 58.8[12]
LiverNot specifiedMedian: 0.348 (Range: 0.120 - 0.874)[19]
BoneLinear (Gadodiamide)~4 times higher than macrocyclic[1]
BoneNot specified13-23 times higher than in brain[2]

Table 2: Pharmacokinetics of GBCAs in Patients with Normal and Impaired Renal Function

Renal FunctionGBCA Half-lifeReference
Normal~1.5 hours[3]
Moderate Chronic Kidney Disease5.6 hours[3]
Severe Chronic Kidney Disease9.2 hours[3]
GFR <5 mL/minUp to 30 hours[3]

Visualizations

Signaling Pathway: Potential Mechanism of Gadolinium-Induced Fibrosis

GBCAs_Fibrosis_Pathway GBCA Less Stable Linear GBCA Gd_ion Free Gd³⁺ Ion GBCA->Gd_ion Macrophage Macrophage Gd_ion->Macrophage Uptake/ Activation TGF_beta TGF-β Macrophage->TGF_beta Secretion Fibroblast Fibroblast TGF_beta->Fibroblast Activation Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation ECM Excessive Extracellular Matrix Deposition (Fibrosis) Myofibroblast->ECM Production Longitudinal_Study_Workflow Start Study Start: Participant Recruitment Screening Screening: - Assess Renal Function (eGFR) - History of GBCA Exposure Start->Screening Baseline Baseline Imaging Screening->Baseline Decision Contrast Necessary? Baseline->Decision NonContrast Non-Contrast MRI (e.g., ASL, TOF) Decision->NonContrast No Contrast Contrast-Enhanced MRI Decision->Contrast Yes FollowUp Longitudinal Follow-up (Time points: 1, 2, ...n) NonContrast->FollowUp Macrocyclic Administer Macrocyclic GBCA (Lowest Effective Dose) Contrast->Macrocyclic Macrocyclic->FollowUp FollowUp->Decision Next Imaging Session Analysis Data Analysis: - Record all GBCA exposures - Model cumulative dose as covariate FollowUp->Analysis End Study Conclusion Analysis->End GBCA_Classification GBCAs Gadolinium-Based Contrast Agents (GBCAs) Linear Linear Agents GBCAs->Linear Macrocyclic Macrocyclic Agents GBCAs->Macrocyclic LessStable Less Stable Chelate Linear->LessStable - characterized by - MoreStable More Stable Chelate Macrocyclic->MoreStable - characterized by - HighRisk Higher Deposition Risk LowRisk Lower Deposition Risk LessStable->HighRisk leads to MoreStable->LowRisk leads to

References

Validation & Comparative

A Head-to-Head Battle of Contrast Agents: Gadovist® vs. Magnevist® for Tumor Enhancement in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, the choice of a gadolinium-based contrast agent (GBCA) for preclinical magnetic resonance imaging (MRI) is a critical decision that can significantly impact the visualization and assessment of tumor pathophysiology. This guide provides an objective comparison of two widely used GBCAs, Gadovist® (gadobutrol) and Magnevist® (gadopentetate dimeglumine), focusing on their performance in enhancing tumor tissue in rodent models.

This comparison synthesizes findings from preclinical studies, highlighting quantitative data on enhancement, and provides detailed experimental protocols to aid in study design and replication. The primary focus is on a key study that directly compared these agents in a rat glioma model, offering valuable insights for researchers utilizing mouse and other rodent models for cancer research.

Key Physicochemical and Pharmacokinetic Differences

This compound and Magnevist differ in their molecular structure, concentration, and relaxivity, all of which influence their efficacy as MRI contrast agents. This compound is a macrocyclic, non-ionic agent, while Magnevist is a linear, ionic agent.[1] The macrocyclic structure of this compound provides greater kinetic and thermodynamic stability, leading to a lower risk of gadolinium ion release in the body.[1]

One of the most significant differences is that this compound is formulated at a 1.0 M concentration, double the 0.5 M concentration of Magnevist.[1] This higher concentration, combined with its higher T1 relaxivity, contributes to a greater T1 shortening effect, which is the basis for contrast enhancement in T1-weighted MRI.[1][2]

Quantitative Comparison of Tumor Enhancement

A pivotal preclinical study directly compared the tumor enhancement of this compound and Magnevist in a rat brain glioma model. The results demonstrated a consistently superior performance of this compound in terms of both signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) at all time points following injection.[3]

Time Post-InjectionParameterThis compound® (gadobutrol)Magnevist® (gadopentetate dimeglumine)Percentage Improvement with this compound®
1 minute Tumor SNR38.5 ± 7.932.9 ± 6.817.0%
Tumor CNR21.9 ± 6.017.9 ± 5.022.3%
3 minutes Tumor SNR41.2 ± 8.135.1 ± 6.917.4%
Tumor CNR24.6 ± 5.020.3 ± 5.021.2%
5 minutes Tumor SNR40.5 ± 7.834.8 ± 6.916.4%
Tumor CNR23.9 ± 4.919.8 ± 5.020.7%
7 minutes Tumor SNR39.4 ± 7.533.8 ± 6.916.6%
Tumor CNR22.8 ± 4.718.8 ± 5.021.3% (p<0.05)
9 minutes Tumor SNR38.2 ± 7.232.8 ± 6.916.5%
Tumor CNR21.6 ± 4.417.8 ± 5.021.3%

Table adapted from a study in a rat brain glioma model at 1.5 T.[3] Values are presented as mean ± standard deviation. SNR: Signal-to-Noise Ratio; CNR: Contrast-to-Noise Ratio.

The improvement in tumor CNR with this compound ranged from 12% to 40% compared to Magnevist, with the difference reaching statistical significance at 7 minutes post-injection.[3] These findings are further supported by a study using monochromatic quantitative computed tomography in a rat glioma model, which found that the concentration of gadolinium in both the center and periphery of the tumor was higher after the injection of this compound compared to Magnevist.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical imaging studies. The following protocols are based on the direct comparative study of this compound and Magnevist in a rat glioma model.[3]

Animal Model
  • Animal: Wistar rats (n=8 per group)

  • Tumor Model: Brain glioma induced by stereotactic injection of C6 glioma cells into the right frontal lobe.

  • Tumor Growth: MRI was performed when tumors reached a sufficient size for evaluation.

Contrast Agent Administration
  • Contrast Agents:

    • This compound® (gadobutrol)

    • Magnevist® (gadopentetate dimeglumine)

  • Dose: 0.1 mmol/kg body weight for both agents.

  • Administration: Intravenous injection via a tail vein catheter.

  • Study Design: Intraindividual crossover design, where each animal received both contrast agents in a randomized order, separated by a 24-hour washout period.

MRI Acquisition
  • MRI System: 1.5 T clinical MR system.

  • Coil: A dedicated small animal coil.

  • Sequence: T1-weighted spin-echo sequence.

  • Imaging Parameters:

    • Repetition Time (TR): 450 ms

    • Echo Time (TE): 14 ms

    • Slice Thickness: 2 mm

    • Field of View (FOV): 80 x 80 mm

    • Matrix Size: 256 x 256

  • Imaging Timeline:

    • Pre-contrast scans were acquired before injection.

    • Post-contrast scans were acquired at 1 minute, and then at 2-minute intervals for a total of 9 minutes post-injection.

Mechanism of Enhanced Performance

The superior performance of this compound in tumor enhancement can be attributed to a combination of its physicochemical properties.

G cluster_outcome Tumor Enhancement Gadovist_Structure Macrocyclic Non-ionic Gadovist_Conc Higher Concentration (1.0 M) Higher_Gd_Conc Higher Gd Concentration in Tumor Gadovist_Conc->Higher_Gd_Conc delivers more Gd per unit volume Gadovist_Relax Higher T1 Relaxivity Greater_T1_Shortening Greater T1 Shortening Gadovist_Relax->Greater_T1_Shortening Magnevist_Structure Linear Ionic Magnevist_Conc Standard Concentration (0.5 M) Magnevist_Relax Standard T1 Relaxivity Higher_Gd_Conc->Greater_T1_Shortening Improved_Enhancement Improved Tumor Enhancement (SNR/CNR) Greater_T1_Shortening->Improved_Enhancement G cluster_pre Pre-Imaging cluster_imaging Imaging Session cluster_post Post-Imaging Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Animal_Prep Animal Anesthesia & Catheterization Tumor_Growth->Animal_Prep Pre_Contrast Pre-contrast MRI Scan Animal_Prep->Pre_Contrast Injection IV Injection of Contrast Agent Pre_Contrast->Injection Post_Contrast Dynamic Post-contrast MRI Scans Injection->Post_Contrast Image_Analysis Image Analysis (ROI Placement) Post_Contrast->Image_Analysis Data_Quant Data Quantification (SNR, CNR) Image_Analysis->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis

References

A Comparative Analysis of Relaxivity in Macrocyclic vs. Linear Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

Gadolinium-based contrast agents (GBCAs) are essential tools in magnetic resonance imaging (MRI), enhancing the signal intensity of tissues by shortening the longitudinal relaxation time (T1) of water protons. The efficacy of a GBCA is quantified by its relaxivity (r1), a measure of its potency in enhancing the relaxation rate. GBCAs are broadly classified into two structural categories: linear and macrocyclic, based on the type of chelating ligand that encapsulates the gadolinium ion (Gd³⁺). This guide provides an objective comparison of the relaxivity of these two classes, supported by experimental data, to inform researchers, scientists, and drug development professionals.

A primary differentiator between these two classes lies in their kinetic and thermodynamic stability. Macrocyclic agents encase the gadolinium ion in a pre-organized, cage-like structure, leading to significantly higher stability compared to the flexible, open-chain structure of linear agents.[1][2][3] This superior stability of macrocyclic GBCAs minimizes the in-vivo release of toxic free Gd³⁺ ions, a crucial factor in their safety profile and in reducing long-term gadolinium retention in tissues like the brain.[1][4][5][6]

Quantitative Comparison of r1 Relaxivity

The r1 relaxivity of GBCAs is influenced by several factors, including the magnetic field strength, temperature, and the biological medium in which it is measured.[7] The following tables summarize the r1 relaxivity values for a range of commercially available macrocyclic and linear GBCAs measured in human whole blood and plasma at a physiological temperature of 37°C across different magnetic field strengths.

Table 1: r1 Relaxivity of Macrocyclic GBCAs

Agent Name (Brand Name) Type Medium r1 at 1.5 T (L·mmol⁻¹·s⁻¹) r1 at 3 T (L·mmol⁻¹·s⁻¹) r1 at 7 T (L·mmol⁻¹·s⁻¹) Reference
Gadoterate (Dotarem®) Ionic Human Plasma 3.32 ± 0.13 3.00 ± 0.13 2.84 ± 0.09 [8][9]
Human Blood 3.9 ± 0.2 3.4 ± 0.4 2.8 ± 0.4 [10]
Gadobutrol (Gadovist®) Non-ionic Human Plasma 4.78 ± 0.12 4.97 ± 0.59 3.83 ± 0.24 [8][9]
Human Blood 4.6 ± 0.2 4.5 ± 0.3 4.2 ± 0.3 [10]
Gadoteridol (ProHance®) Non-ionic Human Plasma 3.80 ± 0.10 3.28 ± 0.09 3.21 ± 0.07 [8][9]

| | | Human Blood | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 |[10] |

Table 2: r1 Relaxivity of Linear GBCAs

Agent Name (Brand Name) Type Medium r1 at 1.5 T (L·mmol⁻¹·s⁻¹) r1 at 3 T (L·mmol⁻¹·s⁻¹) r1 at 7 T (L·mmol⁻¹·s⁻¹) Reference
Gadopentetate (Magnevist®) Ionic Human Blood 4.3 ± 0.4 3.8 ± 0.2 3.1 ± 0.4 [10]
Gadobenate (MultiHance®) Ionic Human Blood 6.2 ± 0.5 5.4 ± 0.3 4.7 ± 0.1 [10]
Gadoxetate (Eovist®/Primovist®) Ionic Human Blood 7.2 ± 0.2 5.5 ± 0.3 4.9 ± 0.1 [10]
Gadodiamide (Omniscan®) Non-ionic Human Blood 4.5 ± 0.1 3.9 ± 0.2 3.7 ± 0.2 [10]

| Gadoversetamide (Optimark®) | Non-ionic | Human Blood | 4.4 ± 0.2 | 4.2 ± 0.2 | 4.3 ± 0.2 |[10] |

From the data, it is evident that there is no simple rule stating that one structural class has universally higher relaxivity than the other. However, certain linear agents, namely Gadobenate and Gadoxetate, exhibit notably higher r1 values. This is attributed to their weak and transient interaction with serum albumin, which slows their molecular tumbling rate and consequently increases relaxivity.[11] Among the macrocyclic agents, Gadobutrol consistently shows a higher relaxivity compared to Gadoteridol and Gadoterate.[8][9] A general trend of decreasing r1 relaxivity with increasing magnetic field strength is observed for most agents.[8][12]

Structural and Workflow Diagrams

The fundamental structural difference between the two classes of GBCAs is visualized below.

cluster_0 GBCA Structures cluster_1 Properties Macro Macrocyclic Chelate Gd_ion_M Gd³⁺ Macro->Gd_ion_M Encapsulates Linear Linear Chelate Gd_ion_L Gd³⁺ Linear->Gd_ion_L Binds Prop_M High Stability (Cage-like) Prop_L Lower Stability (Flexible) G A 1. Sample Preparation B Prepare serial dilutions of GBCA in human whole blood/plasma A->B C 2. Phantom Setup & Imaging D Place samples in phantom Maintain temperature at 37°C C->D E Acquire images using Inversion Recovery sequence D->E F 3. Data Analysis G Measure Signal Intensity (SI) for each concentration at each Inversion Time F->G H Calculate T1 relaxation time by fitting SI data G->H I 4. Relaxivity Calculation J Plot Relaxation Rate (R1 = 1/T1) vs. GBCA Concentration I->J K Calculate r1 (slope of the line) via linear regression J->K

References

A Head-to-Head Comparison of Gadovist® and ProHance® for Central Nervous System Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the realm of neuroimaging, the choice of a gadolinium-based contrast agent (GBCA) is critical for the accurate detection, delineation, and characterization of central nervous system (CNS) pathologies. Among the available macrocyclic agents, Gadovist® (gadobutrol) and ProHance® (gadoteridol) are two widely utilized non-ionic compounds. This guide provides an objective, data-driven comparison of their performance in CNS imaging, drawing upon key head-to-head clinical trials to inform researchers, scientists, and drug development professionals.

Physicochemical Properties and Relaxivity

This compound and ProHance share a similar macrocyclic molecular structure, which contributes to their high stability and favorable safety profile. A key differentiator lies in their concentration and relaxivity. This compound is formulated at a 1.0 M concentration, double that of ProHance's 0.5 M concentration.[1] This higher concentration in this compound has been a topic of investigation regarding its potential impact on image enhancement.

Relaxivity (r1), a measure of a GBCA's ability to shorten the T1 relaxation time of water protons, is a crucial factor in determining contrast enhancement. Gadobutrol (B1674391) generally exhibits a slightly higher r1 relaxivity compared to gadoteridol (B1662839).

PropertyThis compound® (gadobutrol)ProHance® (gadoteridol)
Molecular Structure Non-ionic, macrocyclicNon-ionic, macrocyclic
Concentration 1.0 mol/L[1]0.5 mol/L[1]
r1 Relaxivity (1.5T, in plasma) 4.7–5.2 L mmol⁻¹ s⁻¹[1]4.1–4.3 L mmol⁻¹ s⁻¹[1]
Protein Binding Negligible[1]Negligible[1]

Clinical Efficacy in CNS Imaging: The TRUTH Study

The most definitive head-to-head comparison of this compound and ProHance in CNS imaging comes from the multicenter, intraindividual, crossover "TRUTH" (Tumor Imaging Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol with Gadoteridol) study.[1] In this trial, patients with known or suspected brain tumors received both contrast agents at a standard dose of 0.1 mmol/kg in two separate MRI examinations.

The study's primary endpoint was to determine if the twofold higher concentration of gadobutrol provided a benefit in routine morphologic imaging. The results demonstrated no significant qualitative or quantitative differences between the two agents in lesion enhancement, extent, delineation, or internal morphology.[1]

Quantitative and Qualitative Imaging Outcomes
Outcome MeasureThis compound® (gadobutrol)ProHance® (gadoteridol)Statistical Significance
Mean Lesion Enhancement (%) 96.9% - 98.8%92.8% - 97.3%No significant difference[1]
Lesion-to-Background Ratio No significant difference from ProHanceNo significant difference from this compoundNo significant difference[1]
Lesion Detection (Patients with lesions) Reader 1: 133/139, Reader 2: 137/139, Reader 3: 132/139Reader 1: 135/139, Reader 2: 136/139, Reader 3: 136/139No significant difference for 2 of 3 readers; minimal difference in favor of gadoteridol for 1 reader[1]
Tumor Characterization (Malignant/Benign) Three-reader agreement: 66.4% (κ = 0.43)Three-reader agreement: 70.3% (κ = 0.45)No significant difference[1]

Experimental Protocols

A standardized and rigorous methodology is essential for the valid comparison of contrast agents. The following outlines the typical experimental protocol employed in head-to-head, intraindividual, crossover studies like the TRUTH study.

Study Design and Patient Population

The intraindividual crossover design is a powerful methodology as each patient serves as their own control, minimizing inter-patient variability. In such studies, adult patients with suspected or known brain tumors are recruited. Each patient undergoes two 1.5T MRI examinations, one with this compound and the other with ProHance, administered in a randomized order. A washout period of at least 24 to 48 hours is maintained between the two examinations.

MRI Acquisition Parameters

To ensure a direct comparison, imaging sequences and the timing of post-contrast T1-weighted acquisitions are kept identical for both examinations within the same patient. While specific parameters may vary slightly between imaging systems, they are maintained within a predefined range.

Typical 1.5T MRI Scan Parameters:

SequenceTR (ms)TE (ms)ExcitationsSlice Thickness (mm)Field of View (cm)
T1-weighted Spin-Echo (SE) 333–7677.7–161–34–517 × 22–28 × 28
T1-weighted Gradient-Echo (GRE) -----

Note: Specific parameters for T1-GRE sequences were also kept identical but were not explicitly detailed in the primary TRUTH study publication.

Safety and Tolerability

Both this compound and ProHance are considered to have excellent safety profiles, characteristic of macrocyclic GBCAs. In the TRUTH study, there were no significant differences in the incidence of adverse events between the two agents.[1] Both are classified as Group II agents by the European Medicines Agency, indicating a low risk of nephrogenic systemic fibrosis (NSF).

Safety ParameterThis compound® (gadobutrol)ProHance® (gadoteridol)
Adverse Event Incidence (TRUTH Study) No significant difference from ProHance[1]No significant difference from this compound[1]
Risk of Nephrogenic Systemic Fibrosis (NSF) LowLow

Visualizing the Comparison

Experimental Workflow of a Head-to-Head Crossover Study

G Experimental Workflow: Head-to-Head Crossover Study cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Imaging Sessions cluster_3 Image Analysis cluster_4 Outcome A Patient Cohort (Suspected/Known CNS Lesions) B Randomized Assignment A->B C1 MRI Exam 1: This compound (0.1 mmol/kg) B->C1 Group 1 C2 MRI Exam 1: ProHance (0.1 mmol/kg) B->C2 Group 2 D Washout Period (>=24-48 hours) C1->D C2->D E1 MRI Exam 2: ProHance (0.1 mmol/kg) D->E1 Group 1 E2 MRI Exam 2: This compound (0.1 mmol/kg) D->E2 Group 2 F Blinded Reader Image Evaluation (Qualitative & Quantitative) E1->F E2->F G Comparative Analysis of Efficacy and Safety F->G

Caption: Workflow of an intraindividual crossover clinical trial.

Key Comparison Points: this compound vs. ProHance

G Key Comparison Points: this compound vs. ProHance cluster_properties Physicochemical Properties cluster_efficacy Clinical Efficacy (TRUTH Study) cluster_safety Safety Profile GCAs This compound vs. ProHance Concentration Concentration (1.0M vs 0.5M) GCAs->Concentration Relaxivity Relaxivity (r1) (Slightly higher for this compound) GCAs->Relaxivity Enhancement Lesion Enhancement (No significant difference) GCAs->Enhancement Detection Lesion Detection (No significant difference) GCAs->Detection Characterization Tumor Characterization (No significant difference) GCAs->Characterization AdverseEvents Adverse Events (Similar incidence) GCAs->AdverseEvents NSF NSF Risk (Low for both) GCAs->NSF

Caption: Core comparison parameters for this compound and ProHance.

Conclusion

Head-to-head clinical evidence, most notably from the TRUTH study, indicates that this compound and ProHance provide similar diagnostic information for the visualization and characterization of brain lesions when administered at the standard dose of 0.1 mmol/kg. The twofold higher concentration of this compound does not appear to confer a significant clinical advantage in routine morphologic CNS imaging. Both agents are well-tolerated with comparable and favorable safety profiles. The choice between these two macrocyclic GBCAs may, therefore, be guided by other factors such as institutional preference, cost, and availability, with the assurance of their comparable clinical performance in CNS applications.

References

Unveiling Tumor Microenvironments: Gadovist DCE-MRI Validated by Histopathology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of oncological imaging, Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) with Gadovist® (gadobutrol) emerges as a powerful tool for non-invasively assessing tumor microvasculature. Its utility is significantly strengthened by robust validation against the gold standard of histopathology, providing confidence in its quantitative measurements to guide therapeutic strategies.

This guide provides a comparative overview of this compound's performance in DCE-MRI, supported by experimental data and detailed protocols from key validation studies. We will delve into the correlation between imaging-derived parameters and direct histological findings, offering a clear perspective on its application in preclinical and clinical research.

Performance Against the Gold Standard: Key Validation Data

This compound-enhanced DCE-MRI has demonstrated significant correlations with histopathological markers of tumor angiogenesis and cellularity across various cancer models. Below is a summary of quantitative data from a pivotal study validating its use in a preclinical model of prostate carcinoma.

DCE-MRI ParameterHistopathology MarkerCorrelation Coefficient (r)P-valueFinding
Tumor PerfusionApoptotic Cells (TUNEL)-0.56<0.05A significant negative correlation, indicating that lower perfusion is associated with higher rates of cell death.[1][2]
Tumor PerfusionTumor Vascularity (RECA-1)0.56<0.05A significant positive correlation, confirming that DCE-MRI-measured perfusion reflects the underlying vessel density.[1][2]

In a study on experimental prostate carcinomas, treatment with the anti-angiogenic drug Sorafenib led to a significant decrease in tumor perfusion as measured by this compound DCE-MRI.[1][2] This corresponded with a significant decrease in tumor vascularity and an increase in apoptosis, as confirmed by immunohistochemistry.[1][2] These findings underscore the ability of this compound DCE-MRI to non-invasively monitor treatment response targeting the tumor vasculature.

Comparative Insights: this compound vs. Other Contrast Agents

While direct head-to-head comparisons with histopathological validation are limited, studies have explored the performance of this compound relative to other gadolinium-based contrast agents (GBCAs). This compound, a 1.0 M macrocyclic GBCA, has a higher concentration and T1 relaxivity compared to many 0.5 M agents.[3][4] This characteristic is suggested to potentially improve the accuracy of prostate cancer detection.[3] In a study involving 379 patients, multiparametric MRI using 1 M gadobutrol (B1674391) resulted in significantly higher specificity and accuracy for prostate cancer detection compared to 0.5 M GBCAs.[3]

However, in the context of brain tumor imaging, a multicenter intraindividual crossover comparison found no significant differences in qualitative and quantitative imaging performance between gadobutrol and gadoteridol (B1662839) (a 0.5 M macrocyclic GBCA) when administered at the same dose.[5][6] This suggests that while physicochemical properties differ, the clinical impact may be application-dependent.

Experimental Workflow & Methodologies

The validation of DCE-MRI with histopathology relies on a meticulous experimental workflow. The following diagram illustrates a typical preclinical study design.

experimental_workflow cluster_animal_model Animal Model Preparation cluster_imaging DCE-MRI Protocol cluster_analysis Data Analysis cluster_histopathology Histopathological Validation cluster_correlation Correlation Analysis tumor_implantation Tumor Cell Implantation (e.g., Subcutaneous) tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth group_allocation Allocation to Treatment and Control Groups tumor_growth->group_allocation baseline_mri Baseline DCE-MRI (Pre-treatment) group_allocation->baseline_mri treatment Therapeutic Intervention (e.g., Anti-angiogenic drug) baseline_mri->treatment followup_mri Follow-up DCE-MRI treatment->followup_mri tumor_excision Tumor Excision followup_mri->tumor_excision image_processing DCE-MRI Image Processing (Pharmacokinetic Modeling) parameter_extraction Extraction of Quantitative Parameters (Ktrans, Vp, etc.) image_processing->parameter_extraction correlation Statistical Correlation of DCE-MRI and Histology Data parameter_extraction->correlation tissue_processing Tissue Processing & Staining (e.g., H&E, CD31, TUNEL) tumor_excision->tissue_processing microscopic_analysis Microscopic Analysis & Quantification tissue_processing->microscopic_analysis microscopic_analysis->correlation

Preclinical validation workflow for DCE-MRI with histopathology.
Key Experimental Protocols

Animal Model: Studies often utilize immunodeficient rodents (e.g., nude mice or rats) with subcutaneously implanted human tumor xenografts. For instance, Copenhagen rats with subcutaneous MLLB-2 prostate carcinomas have been used.[1][2]

DCE-MRI Acquisition: A typical protocol involves the use of a clinical or preclinical MRI scanner (e.g., 3T).[1][2] Following the acquisition of baseline T1-weighted images, a bolus of this compound (typically 0.1 mmol/kg body weight) is injected intravenously, and dynamic T1-weighted images are acquired with high temporal resolution for several minutes.[1][2]

Pharmacokinetic Modeling: The acquired dynamic data is then post-processed using pharmacokinetic models, such as the Tofts or extended Tofts model, to generate quantitative parameters. These parameters include:

  • Ktrans (Volume Transfer Constant): Reflects the leakage of contrast agent from the plasma into the extravascular extracellular space, indicative of vessel permeability and blood flow.

  • ve (Extravascular Extracellular Volume Fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.

  • vp (Plasma Volume Fraction): Represents the volume of blood plasma per unit volume of tissue.

The following diagram illustrates the logical relationship of these parameters.

pharmacokinetic_model cluster_vascular Vascular Compartment cluster_tissue Tissue Compartment plasma Blood Plasma (Vp) ees Extravascular Extracellular Space (EES) (Ve) plasma->ees Ktrans ees->plasma kep (k_ep = Ktrans/Ve)

Two-compartment pharmacokinetic model in DCE-MRI.

Histopathology: Following the final imaging session, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are then stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and with specific immunohistochemical markers. Common markers include:

  • CD31 (or RECA-1 in rats): To assess microvessel density (MVD).

  • Ki-67: To quantify cell proliferation.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling): To identify apoptotic cells.

The stained slides are then digitized and analyzed to quantify the respective markers, which are then correlated with the DCE-MRI parameters.

References

A Head-to-Head Comparison: Gadovist® vs. Gadopentetate Dimeglumine in Preclinical Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two leading gadolinium-based contrast agents, Gadovist® (gadobutrol) and gadopentetate dimeglumine (Magnevist®), reveals significant differences in performance within preclinical cancer models. This guide synthesizes key experimental data on their efficacy, physicochemical properties, and safety profiles to inform researchers in the selection of an appropriate contrast agent for oncological studies.

This compound, a macrocyclic, non-ionic agent, consistently demonstrates superior contrast enhancement and higher gadolinium deposition within tumor tissues compared to the linear, ionic agent gadopentetate dimeglumine. These differences are primarily attributed to this compound's higher concentration (1.0 M vs. 0.5 M) and greater T1 relaxivity, leading to more pronounced signal intensity on T1-weighted magnetic resonance imaging (MRI).

Comparative Analysis of Physicochemical Properties

The fundamental differences in the molecular structure and formulation of this compound and gadopentetate dimeglumine directly impact their performance as MRI contrast agents. This compound's macrocyclic chelate structure offers higher kinetic and thermodynamic stability, reducing the potential for in vivo release of toxic free gadolinium ions compared to the linear structure of gadopentetate dimeglumine. Furthermore, its higher concentration allows for a more compact bolus injection, which can contribute to improved enhancement in dynamic contrast-enhanced (DCE-MRI) studies.

PropertyThis compound® (gadobutrol)Gadopentetate DimeglumineSignificance for Preclinical Imaging
Structure Macrocyclic, non-ionicLinear, ionicMacrocyclic structure provides greater stability, reducing the risk of gadolinium release.
Concentration 1.0 M0.5 MHigher concentration allows for a more compact bolus, potentially leading to a higher peak signal and better perfusion imaging.
T1 Relaxivity (in plasma, 1.5T) ~5.2 L·mmol⁻¹·s⁻¹~4.1 L·mmol⁻¹·s⁻¹Higher relaxivity leads to greater T1 shortening and stronger signal enhancement at the same gadolinium concentration.

Performance in Preclinical Glioma Models

Studies utilizing rat glioma models provide direct quantitative evidence of this compound's superior performance in enhancing brain tumors. These models, which mimic the disrupted blood-brain barrier characteristic of high-grade gliomas, are crucial for evaluating contrast agent efficacy.

A key study by Attenberger et al. (2010) compared the two agents at a standard dose of 0.1 mmol/kg in a rat brain glioma model at 1.5T. The results showed consistently greater tumor enhancement with this compound at all measured time points post-injection.[1] The improvement in tumor Contrast-to-Noise Ratio (CNR) with this compound ranged from 12% to 40% compared to gadopentetate dimeglumine, with the difference reaching statistical significance at 7 minutes post-injection.[1]

Another pivotal preclinical study by Le Duc et al. (2004) used monochromatic quantitative computed tomography to directly measure gadolinium concentration in a C6 rat glioma model. Following a 2.5 mmol/kg intravenous injection, the gadolinium concentration in both the center and periphery of the tumor was significantly higher after this compound administration compared to gadopentetate dimeglumine.[2] This provides direct evidence that this compound achieves higher accumulation within the tumor tissue.

Performance Metric (Rat Glioma Model)This compound® (gadobutrol)Gadopentetate DimeglumineAdvantage
Tumor CNR Improvement (vs. Gd-DTPA at 7 min) 12% - 40% higherBaselineThis compound®[1]
Tumor SNR (at 1.5T, 1-9 min post-injection) Consistently HigherLowerThis compound®[1]
Gadolinium Concentration in Tumor Significantly HigherLowerThis compound®[2]

Gd-DTPA refers to gadopentetate dimeglumine.

Experimental Methodologies

To ensure reproducibility and accurate comparison, the experimental protocols used in these key preclinical studies are detailed below.

Rat Glioma Model & Imaging Protocol (Synthesized from Attenberger et al. & Le Duc et al.)

This protocol represents a standard workflow for comparing contrast agents in a preclinical brain tumor model.

G Experimental Workflow for Preclinical Contrast Agent Comparison cluster_animal_prep Animal Model Preparation cluster_imaging Imaging Protocol (Intra-individual Crossover) cluster_analysis Data Analysis cell_culture C6 Glioma Cell Culture implantation Stereotactic Intracranial Implantation in Rats cell_culture->implantation tumor_growth Tumor Growth Phase (approx. 2 weeks) implantation->tumor_growth pre_contrast Pre-contrast T1-weighted MRI Scan tumor_growth->pre_contrast randomization Randomized Injection (Agent A or B, 0.1 mmol/kg) pre_contrast->randomization post_contrast_1 Dynamic Post-contrast Scans (e.g., at 1, 3, 5, 7, 9 mins) randomization->post_contrast_1 washout Washout Period (24 hours) post_contrast_1->washout injection_2 Crossover Injection (Agent B or A, 0.1 mmol/kg) washout->injection_2 post_contrast_2 Repeat Dynamic Post-contrast Scans injection_2->post_contrast_2 roi ROI Placement (Tumor, Contralateral Brain) post_contrast_2->roi quantification Quantification of SNR and CNR roi->quantification stats Statistical Analysis (Paired t-test) quantification->stats

Workflow for comparing contrast agents in a rat glioma model.
  • Animal Model: Male Wistar or Fischer-344 rats are typically used. C6 glioma cells are cultured and then stereotactically implanted into the brain parenchyma (e.g., the striatum). Tumors are allowed to grow for approximately two weeks until they reach a suitable size for imaging.

  • Imaging System: Experiments are performed on a 1.5T or 3T clinical or preclinical MRI scanner.

  • Crossover Design: To minimize inter-animal variability, an intra-individual crossover design is employed. Each rat receives injections of both this compound and gadopentetate dimeglumine, separated by a washout period of at least 24 hours to ensure complete clearance of the first agent. The order of injection is randomized.

  • Contrast Administration: A standard dose of 0.1 mmol/kg body weight is administered as an intravenous bolus injection via a tail vein catheter.

  • MRI Sequences: T1-weighted spin-echo (SE) or gradient-echo (GRE) sequences are acquired before and at multiple time points after contrast injection (e.g., 1, 3, 5, 7, and 9 minutes).

  • Data Analysis: Regions of Interest (ROIs) are drawn on the images over the enhancing portion of the tumor and in a corresponding area of normal brain tissue on the contralateral side. The Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) are calculated for each time point and statistically compared between the two agents.

Molecular Structure and Stability

The chemical structure of the chelating ligand that binds the gadolinium ion is a critical determinant of the agent's safety. This compound's macrocyclic structure encapsulates the gadolinium ion more completely and stably than the linear, open-chain structure of gadopentetate dimeglumine. This difference in stability has implications for gadolinium retention in tissues.

G cluster_this compound This compound (gadobutrol) cluster_gd_dtpa Gadopentetate Dimeglumine gadovist_structure Macrocyclic Structure gadovist_stability High Kinetic & Thermodynamic Stability gadovist_structure->gadovist_stability gadovist_risk Lower Risk of Gadolinium Release gadovist_stability->gadovist_risk gddtpa_structure Linear Structure gddtpa_stability Lower Kinetic & Thermodynamic Stability gddtpa_structure->gddtpa_stability gddtpa_risk Higher Risk of Gadolinium Release gddtpa_stability->gddtpa_risk

References

Navigating the Nuances of MRI Contrast: A Comparative Guide to Gadovist™ Relaxivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-platform consistency of a contrast agent's relaxivity is paramount for reproducible and reliable magnetic resonance imaging (MRI) results. This guide provides an objective comparison of the relaxivity of Gadovist™ (gadobutrol) with other macrocyclic gadolinium-based contrast agents (GBCAs), supported by experimental data and detailed protocols.

This compound™, a macrocyclic, non-ionic GBCA, is distinguished by its high concentration (1.0 mmol/mL) and molecular structure, which contribute to its relaxivity properties. Relaxivity, a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons, is a critical factor in determining image contrast. This guide focuses on the longitudinal (r1) and transverse (r2) relaxivity of this compound™ in comparison to other commonly used macrocyclic agents, gadoteridol (B1662839) and gadoterate (B1198928) meglumine (B1676163).

Comparative Relaxivity Data

The following tables summarize the r1 and r2 relaxivity values of this compound™, gadoteridol, and gadoterate meglumine at various magnetic field strengths, measured in human plasma and whole blood at 37°C. This data, primarily drawn from a key comparative study, highlights the consistent performance of this compound™ across different platforms.[1][2][3]

Table 1: Longitudinal Relaxivity (r1) in Human Plasma

Contrast AgentMagnetic Field Strength (Tesla)r1 Relaxivity (L·mmol⁻¹·s⁻¹)
This compound™ (gadobutrol) 1.5 T4.78 ± 0.12[1][2]
3.0 T4.97 ± 0.59[1][2]
7.0 T3.83 ± 0.24[1][2]
Gadoteridol 1.5 T3.80 ± 0.10[1][2]
3.0 T3.28 ± 0.09[1][2]
7.0 T3.21 ± 0.07[1][2]
Gadoterate meglumine 1.5 T3.32 ± 0.13[1][2]
3.0 T3.00 ± 0.13[1][2]
7.0 T2.84 ± 0.09[1][2]

Table 2: Longitudinal Relaxivity (r1) in Human Whole Blood at 3.0 T

Contrast Agentr1 Relaxivity (L·mmol⁻¹·s⁻¹)
This compound™ (gadobutrol) 3.47 ± 0.16[1][2]
Gadoteridol 2.61 ± 0.16[1][2]
Gadoterate meglumine 2.72 ± 0.17[1][2]

Table 3: Transverse Relaxivity (r2) in Human Plasma at 3.0 T

Contrast Agentr2 Relaxivity (L·mmol⁻¹·s⁻¹)
This compound™ (gadobutrol) 3.9
Gadoteridol 3.4

The data consistently demonstrates that this compound™ exhibits a higher r1 relaxivity compared to gadoteridol and gadoterate meglumine across all tested magnetic field strengths in human plasma.[1][2] This trend is also observed in human whole blood at 3T.[1][2] The higher relaxivity of this compound™ is attributed to its molecular structure and higher concentration.

Experimental Protocols

The relaxivity measurements presented in this guide were predominantly derived from studies employing a standardized and clinically relevant methodology. The key aspects of the experimental protocol are outlined below.

1. Sample Preparation:

  • Phantoms containing four different concentrations of the GBCAs (gadobutrol, gadoteridol, and gadoterate meglumine) were prepared.

  • The contrast agents were diluted in either human plasma or heparinized human whole blood.

  • All experiments were conducted at a physiological temperature of 37°C.

2. MRI Data Acquisition:

  • An inversion recovery turbo spin echo (TSE) sequence was used to acquire images with multiple inversion times (TIs). This sequence is crucial for accurate T1 measurements.

  • Data was collected at magnetic field strengths of 1.5T, 3T, and 7T.

3. Data Analysis:

  • The signal intensities from the images were fitted to the signal equation of the inversion recovery sequence to determine the T1 relaxation times for each concentration.

  • The T1 relaxation rates (R1 = 1/T1) were then plotted against the concentration of the GBCA.

  • The r1 relaxivity was calculated as the slope of the linear regression of the T1 rates versus concentration, often using a 1/y-weighted regression to account for variations in measurement precision at different concentrations.[1][2]

For the determination of r2 relaxivity, a similar phantom setup is used, but with a multi-echo spin echo sequence to acquire images at various echo times (TEs). The signal decay over the different TEs is then fitted to an exponential function to calculate the T2 relaxation time, and the r2 relaxivity is determined from the slope of the T2 relaxation rates (R2 = 1/T2) versus concentration.

Visualizing the Experimental Workflow

To further clarify the process of relaxivity measurement, the following diagram illustrates the typical experimental workflow.

RelaxivityMeasurementWorkflow cluster_prep Sample Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solutions of GBCAs prep2 Create Serial Dilutions in Medium (e.g., Plasma, Blood) prep1->prep2 prep3 Load Samples into Phantom prep2->prep3 mri1 Place Phantom in MRI Scanner prep3->mri1 mri2 Set Temperature to 37°C mri1->mri2 mri3 Acquire Data using Specific Pulse Sequence (e.g., Inversion Recovery for r1) mri2->mri3 analysis1 Extract Signal Intensity Data mri3->analysis1 analysis2 Fit Data to Determine Relaxation Times (T1 or T2) analysis1->analysis2 analysis3 Plot Relaxation Rates (1/T) vs. Concentration analysis2->analysis3 analysis4 Calculate Relaxivity (Slope of the Line) analysis3->analysis4

References

Evaluating the Diagnostic Accuracy of Gadovist-Enhanced MRI: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Gadovist® (gadobutrol) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) used to enhance Magnetic Resonance Imaging (MRI) across various applications.[1][2] Its unique formulation as a 1.0 molar (1.0 M) solution, twice the concentration of many other GBCAs, is designed to deliver a high dose of gadolinium in a compact bolus, potentially improving lesion visualization and diagnostic performance.[1][2] This guide provides an objective comparison of this compound's diagnostic accuracy against other alternatives, supported by data from key clinical studies.

Central Nervous System (CNS) Imaging

Contrast-enhanced MRI is the standard for diagnosing CNS lesions where there is a disruption of the blood-brain barrier.[3][4] The efficacy of this compound has been rigorously tested against other macrocyclic agents in large-scale, intraindividual crossover studies, where each patient receives both contrast agents under identical conditions, providing a direct comparison.

Comparison with Gadoterate (B1198928) Meglumine (B1676163) (Dotarem®/Clariscan®)

The REMIND study, a multicenter, double-blind, randomized, intraindividual crossover trial involving 279 patients with primary brain tumors, compared this compound with gadoterate meglumine.[5][6] The study's primary endpoint was to demonstrate the non-inferiority of gadoterate meglumine to this compound for overall lesion visualization and characterization.[6][7] While non-inferiority was established, quantitative analyses revealed significantly higher mean lesion percentage enhancement and higher signal-to-noise (SNR) and contrast-to-noise (CNR) ratios with this compound.[5] Despite these quantitative differences, the qualitative assessments, such as lesion border delineation and diagnostic confidence, showed no significant variance between the two agents.[5][7]

Comparison with Gadoteridol (B1662839) (ProHance®)

In the TRUTH study, which had a similar intraindividual crossover design, this compound was compared with gadoteridol in 209 patients with known or suspected brain tumors.[8][9] The results showed no significant differences in either qualitative endpoints (contrast enhancement, lesion border delineation) or quantitative measurements like percentage signal enhancement and lesion-to-background ratio.[8] Both agents provided similar diagnostic information and lesion visualization.[9] Another study comparing this compound to gadoteridol found that while both were superior to unenhanced MRI, this compound demonstrated superior contrast enhancement and improved sensitivity and accuracy for detecting malignant disease, which was attributed to its higher relaxivity.[3]

Comparison with Gadopentetate Dimeglumine (Magnevist®) for Brain Metastases

A study evaluating the detection of brain metastases compared a double dose of this compound to a double dose of the linear GBCA gadopentetate dimeglumine in 27 patients.[10] The results showed that this compound-enhanced MRI detected 25 additional lesions that were not seen with gadopentetate dimeglumine.[10] Furthermore, the mean lesion-to-brain CNR was significantly higher with this compound (2.17 vs. 1.90), indicating superior lesion conspicuity.[10][11]

Table 1: Comparative Diagnostic Performance in CNS Lesions

MetricThis compound (gadobutrol)Gadoterate MeglumineGadoteridolGadopentetate DimeglumineStudy / Citation
Lesion Visualization Good/Excellent (>90% of patients)Good/Excellent (>90% of patients)Good/Excellent (90-100% of patients)Not Directly ComparedREMIND[5], TRUTH[8]
Mean Lesion % Enhancement Significantly HigherLowerSimilarNot Directly ComparedREMIND[5]
Lesion-to-Brain CNR 2.17 (double dose)Not ComparedSimilar1.90 (double dose)Kim et al.[10][11]
Additional Lesions Detected 25 additional lesions Not ComparedNot ComparedBaselineKim et al.[10]
Diagnostic Confidence High/Excellent (>81% of patients)High/Excellent (>81% of patients)SimilarNot ComparedREMIND[5]
Experimental Protocol: The REMIND Study
  • Study Design : A multicenter, double-blind, randomized, controlled, intraindividual, crossover, non-inferiority study.[5][6]

  • Patient Population : 279 patients with known or suspected primary brain (intracranial) tumors.[5]

  • Methodology : Each patient underwent two identical MRI examinations at a time interval of 2 to 14 days. They were randomly assigned to receive either this compound or gadoterate meglumine at the first examination and the other agent at the second.[6]

  • Dosage : Both contrast agents were administered at a standard dose of 0.1 mmol/kg of body weight.[5][6]

  • Image Analysis : Three independent, blinded off-site readers evaluated the images based on a 4-point scale for qualitative endpoints (overall lesion visualization, border delineation, internal morphology, contrast enhancement) and quantitative measurements (signal intensity).[5][7]

experimental_workflow cluster_study Intraindividual Crossover Study Workflow cluster_group1 Group 1 cluster_group2 Group 2 p1 Patient Recruitment (N=279, Brain Tumors) rand Randomization p1->rand mri1_g1 MRI 1 with This compound (0.1 mmol/kg) rand->mri1_g1 Arm A mri1_g2 MRI 1 with Gadoterate Meglumine (0.1 mmol/kg) rand->mri1_g2 Arm B washout1 Washout Period (2-14 days) mri1_g1->washout1 mri2_g1 MRI 2 with Gadoterate Meglumine (0.1 mmol/kg) washout1->mri2_g1 analysis Blinded Image Reading (3 Independent Readers) mri2_g1->analysis washout2 Washout Period (2-14 days) mri1_g2->washout2 mri2_g2 MRI 2 with This compound (0.1 mmol/kg) washout2->mri2_g2 mri2_g2->analysis results Data Analysis (Qualitative & Quantitative) analysis->results

Workflow for a typical intraindividual crossover trial.

Breast Cancer Imaging

This compound is approved by the U.S. Food and Drug Administration (FDA) for use in breast MRI to assess the presence and extent of malignant disease.[12][13] This approval was based on two large, identically designed Phase III trials, GEMMA-1 and GEMMA-2.

These studies demonstrated that this compound-enhanced breast MRI provided a statistically significant improvement in identifying the extent of breast cancer compared to unenhanced MRI.[14] However, the studies also noted that in breasts with confirmed malignancy, this compound-enhanced MRI overestimated the histologically confirmed extent of the disease in up to 50% of patients.[13]

Table 2: Diagnostic Accuracy of this compound-Enhanced MRI in Breast Cancer (GEMMA Studies)

MetricThis compound-Enhanced MRIUnenhanced MRIMammography (for comparison)Citation
Sensitivity 80% - 89%37% - 73%68% - 73%[12][14][15]
Specificity >80% (in 5 of 6 readers)Not Reported86% - 94%[12][13]
Experimental Protocol: The GEMMA-1 and GEMMA-2 Studies
  • Study Design : Two multicenter, Phase III clinical trials with identical designs.[12]

  • Patient Population : A total of 787 patients with recently diagnosed breast cancer across 13 countries.[12]

  • Methodology : Patients underwent both unenhanced and this compound-enhanced breast MRI. The primary comparison was the diagnostic efficacy (sensitivity, specificity) of the enhanced scan versus the unenhanced scan.

  • Image Analysis : In each study, three independent radiologists analyzed the MRI images to assess the presence and extent of breast cancer. A separate set of three radiologists read only the X-ray mammography for comparison.[12][13]

Liver Lesion Imaging

In the characterization of focal liver lesions (FLLs), dynamic contrast-enhanced MRI is crucial. While this compound is an extracellular agent, its performance can be compared to other extracellular agents and hepatobiliary-specific agents like gadoxetic acid (Primovist®/Eovist®), which are taken up by hepatocytes and provide functional information in a delayed phase.[16][17]

One study comparing a gadolinium-based agent to a superparamagnetic iron oxide (SPIO) agent for FLL characterization found that while the gadolinium agent had a sensitivity of 79%, the SPIO agent demonstrated significantly higher specificity (99% vs. 85%) and positive predictive value (96% vs. 68%).[18] For the detection of metastases, hepatobiliary agents like gadoxetic acid have been shown to increase sensitivity due to the contrast between the enhancing liver parenchyma and the non-enhancing metastatic lesions in the hepatobiliary phase.[19]

A comprehensive review of this compound's performance across 65 studies found its sensitivity for liver indications ranged from 79% to 100%.[20]

Table 3: Comparative Diagnostic Performance in Focal Liver Lesions (FLLs)

Agent TypeDiagnostic AccuracySensitivitySpecificityPPVNPVStudy / Citation
Gadolinium (Gd) 83%79%85%68%91%Ciresi et al.[18]
SPIO 92%74%99%96%90%Ciresi et al.[18]
Gadoxetic Acid (for HCC <2cm) Low (Figure of Merit: 0.787)63%Not Reported79%Not ReportedBae et al.[21]

Note: The study by Ciresi et al. used a generic gadolinium agent, not specifically this compound, but provides a relevant comparison of agent classes.

logical_relationship cluster_properties Physicochemical Properties of this compound cluster_mri_effect Impact on MRI Physics cluster_diagnostic_outcome Resulting Diagnostic Advantage prop1 High Concentration (1.0 M) effect1 Compact, High-Concentration Bolus prop1->effect1 prop2 High T1 Relaxivity effect2 More Efficient T1 Shortening (Faster Proton Relaxation) prop2->effect2 outcome1 Increased Signal Intensity (SI) effect1->outcome1 effect2->outcome1 outcome2 Higher Signal-to-Noise (SNR) & Contrast-to-Noise (CNR) Ratios outcome1->outcome2 outcome3 Improved Lesion Conspicuity & Border Delineation outcome2->outcome3 outcome4 Higher Diagnostic Confidence & Accuracy outcome3->outcome4

This compound's properties and their impact on diagnostics.

Conclusion

This compound (gadobutrol) is a highly effective contrast agent for MRI, demonstrating robust diagnostic performance across a range of indications. In CNS imaging, it provides lesion enhancement that is at least non-inferior, and in some quantitative measures superior, to other commonly used macrocyclic GBCAs.[5][8] It has shown a definite superiority in detecting brain metastases compared to older, linear agents.[10][11] For breast cancer, its use significantly improves sensitivity for detecting the presence and extent of malignant disease over unenhanced MRI.[12][14] The higher concentration and relaxivity of this compound contribute to strong signal enhancement and high-quality images, which can increase diagnostic confidence and accuracy in clinical practice.[3][22]

References

Comparative analysis of Gadovist and gadoterate meglumine stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the realm of gadolinium-based contrast agents (GBCAs), stability is a paramount concern, directly impacting patient safety and diagnostic efficacy. This guide provides a detailed comparative analysis of the stability of two widely used macrocyclic GBCAs: Gadovist® (gadobutrol) and gadoterate (B1198928) meglumine (B1676163). By examining their thermodynamic and kinetic stability through experimental data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making.

Executive Summary

Both this compound® and gadoterate meglumine are classified as macrocyclic GBCAs, a structural class renowned for its high stability compared to linear agents. This inherent stability is attributed to the pre-organized cage-like structure of the macrocyclic ligand, which firmly entraps the gadolinium ion (Gd³⁺). However, subtle differences in their molecular structure and ionic character do lead to variations in their stability profiles. Gadoterate meglumine, an ionic compound, generally exhibits higher thermodynamic stability. Conversely, both agents demonstrate exceptional kinetic inertness under physiological conditions, signifying a very low propensity for gadolinium release in vivo.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key stability parameters for this compound® and gadoterate meglumine, compiled from published experimental data.

Stability ParameterThis compound® (gadobutrol)Gadoterate MeglumineKey Insights
Chemical Structure Non-ionic, macrocyclicIonic, macrocyclicBoth are macrocyclic, contributing to their high stability.
Thermodynamic Stability (log Ktherm) 21-22[1]25.6[2][3]Gadoterate meglumine shows a higher thermodynamic stability constant, indicating a stronger ligand-metal bond at equilibrium.
Conditional Stability (log Kcond at pH 7.4) Not explicitly cited19.3[2][3][4]Reflects stability under physiological pH. Gadoterate meglumine's value is high, and while not cited, gadobutrol's is expected to be slightly lower.
Kinetic Stability (Dissociation Half-life)
Under Acidic Conditions (pH 1.2)18 hours[5]4 ± 0.5 days[5]Gadoterate meglumine is kinetically more inert under harsh acidic conditions.
Under Acidic Conditions (pH 1)14.1 hours[6]2.7 days[6]Confirms the higher kinetic stability of gadoterate meglumine in acidic environments.
Under Physiological Conditions (25°C, 0.15M NaCl)> 1900 years[7]> 1900 years[7]Both agents are exceptionally stable under conditions mimicking the human body, with negligible dissociation over a biologically relevant timescale.

Understanding Stability: Thermodynamic vs. Kinetic

The stability of a GBCA is characterized by two key concepts:

  • Thermodynamic Stability: This refers to the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium. It is quantified by the thermodynamic stability constant (Ktherm). A higher log Ktherm value indicates a more stable complex.

  • Kinetic Stability (or Inertness): This describes the rate at which the gadolinium ion dissociates from the ligand. It is often expressed as the dissociation half-life (t1/2), which is the time it takes for half of the complex to break down. A longer half-life signifies greater kinetic stability.

For in vivo applications, kinetic stability is often considered the more critical parameter. Given the relatively short circulation time of GBCAs in the body, a slow dissociation rate is crucial to minimize the release of toxic free Gd³⁺ ions.

Experimental Protocols: Assessing Stability

The determination of GBCA stability involves a series of rigorous experimental procedures. Below are the methodologies for the key experiments cited in the comparison.

Potentiometric Titration for Thermodynamic Stability (log Ktherm)

This method is employed to determine the formation constant of the gadolinium complex.

G cluster_0 Experimental Setup cluster_1 Procedure cluster_2 Data Analysis A GBCA Solution B Potentiometric Titrator with pH Electrode A->B is placed in E Record pH changes B->E measures C Standardized Acid/Base Titrant C->B is added via D Titrate GBCA solution with acid/base F Generate titration curve E->F data used for G Analyze titration curve to determine protonation constants of the ligand F->G is analyzed H Calculate the stability constant (log Ktherm) G->H values used to

Caption: Workflow for Potentiometric Titration.

Methodology:

  • A solution of the gadolinium-based contrast agent is prepared at a known concentration.

  • The solution is placed in a thermostated vessel equipped with a pH electrode connected to a potentiometric titrator.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the GBCA solution.

  • The pH of the solution is recorded after each addition of the titrant.

  • The resulting data are plotted as a pH versus volume of titrant added, generating a titration curve.

  • The titration curve is analyzed using specialized software to determine the protonation constants of the ligand.

  • These protonation constants are then used to calculate the thermodynamic stability constant (log Ktherm) of the gadolinium complex.

Gadolinium Speciation and Release by HPLC-ICP-MS

This powerful analytical technique is used to separate and quantify the intact GBCA from any released (free) gadolinium.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification A Incubate GBCA in relevant medium (e.g., serum, acidic solution) B Inject sample into HPLC system A->B C Separate intact GBCA from free Gd³⁺ using a suitable column (e.g., reversed-phase, HILIC) B->C D Introduce eluent into ICP-MS C->D E Atomize and ionize the sample D->E F Detect and quantify gadolinium isotopes E->F G Determine the concentration of intact GBCA and free Gd³⁺ F->G G cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Data Analysis A Prepare GBCA solution B Add competing metal ion (e.g., Zn²⁺) A->B C Place sample in NMR spectrometer B->C D Measure the longitudinal relaxation time (T1) of water protons over time C->D E Calculate the relaxation rate (R1 = 1/T1) D->E F Correlate changes in R1 to the release of Gd³⁺ E->F G Determine the rate of transmetallation F->G

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Gadovist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is a critical component of responsible research. This guide provides essential, step-by-step procedures for the proper disposal of Gadovist (gadobutrol), a gadolinium-based contrast agent. Adherence to these protocols is vital for laboratory safety, environmental protection, and regulatory compliance.

This compound, while a valuable tool in diagnostic imaging, requires careful handling and disposal due to its chemical nature and the environmental concerns associated with gadolinium. Improper disposal can lead to contamination of water systems and pose risks to both human health and ecosystems.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, ensure that all personnel handling this compound waste are familiar with the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are recommended), a lab coat, and safety glasses with side shields.

  • Designated Waste Accumulation Area: All this compound waste should be handled in a designated area, away from the general workflow, to prevent cross-contamination.

  • Spill Management: In the event of a spill, immediately contain the liquid with an inert absorbent material. The contaminated absorbent must then be disposed of as hazardous chemical waste. The area should be cleaned with soap and water. Never return spilled material to the original container for reuse.[1]

Quantitative Data Summary

While specific quantitative data on disposal is largely dependent on local regulations and waste management provider capabilities, the following table summarizes key characteristics of this compound waste relevant to its disposal profile.

ParameterValue
Active Ingredient Gadobutrol
Chemical Nature Non-ionic, macrocyclic gadolinium chelate
Primary Hazard Environmental (Aquatic) Toxicity
Recommended Disposal Incineration via a licensed hazardous waste management service
EPA Waste Classification Typically managed as a non-hazardous pharmaceutical waste, but must be assessed against RCRA characteristics (ignitability, corrosivity, reactivity, toxicity).

Detailed Disposal Protocol for this compound Waste

The following protocol outlines the step-by-step procedure for the disposal of this compound and materials contaminated with it in a laboratory setting. This protocol is a general guideline and should be adapted to comply with your institution's specific policies and local regulations.

1. Waste Segregation at the Point of Generation:

  • Proper segregation is the first and most critical step.

  • Immediately designate any unused or expired this compound solution, as well as any materials that have come into contact with it, as chemical waste.

  • This includes:

    • Unused or expired vials and pre-filled syringes of this compound.

    • Contaminated labware such as pipette tips, tubes, and flasks.

    • Contaminated PPE, including gloves and absorbent pads.

2. Waste Collection and Containment:

  • Liquid this compound Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene).

    • Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Solid this compound-Contaminated Waste:

    • Place all solid waste, such as empty vials, contaminated gloves, and labware, into a separate, clearly labeled, puncture-resistant container.

    • It is good practice to double-bag solid waste before placing it in the final disposal container.

3. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.

    • The full chemical name: "this compound (gadobutrol) Waste".

    • The primary hazard: "Environmental Hazard".

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory and principal investigator.

4. Storage of Waste:

  • Store all this compound waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure that all containers are tightly sealed to prevent leaks or spills.

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [2] This practice is strongly discouraged by the EPA due to the potential for water contamination.

  • Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The preferred method for the final disposal of pharmaceutical waste like this compound is high-temperature incineration.[3]

  • Ensure that all required documentation for the waste pickup is completed accurately.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research laboratory.

Gadovist_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation & Identification cluster_2 Step 2: Containment cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start Unused/Expired this compound or Contaminated Materials segregate Is the waste liquid or solid? start->segregate liquid_waste Liquid Waste: Unused this compound solution segregate->liquid_waste Liquid solid_waste Solid Waste: Empty vials, contaminated PPE, labware segregate->solid_waste Solid contain_liquid Collect in a labeled, leak-proof liquid waste container liquid_waste->contain_liquid contain_solid Collect in a labeled, puncture-resistant solid waste container solid_waste->contain_solid storage Store in a designated, secure satellite accumulation area contain_liquid->storage contain_solid->storage disposal Arrange for pickup by EHS or licensed hazardous waste contractor storage->disposal

This compound Disposal Decision Workflow

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment, and fostering a culture of safety and responsibility within the scientific community.

References

Safeguarding Your Research: Essential Protocols for Handling Gadovist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with contrast agents like Gadovist (gadobutrol), a clear and immediate understanding of safety and handling protocols is not just a matter of compliance, but of personal and collective well-being. This guide provides essential, step-by-step information for the safe operational use and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate laboratory engineering controls. Adherence to these guidelines is critical to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Wear protective gloves.To prevent skin contact.
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.To protect eyes from splashes.
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.To prevent contamination of personal clothing.
Respiratory Protection Approved respiratory protection should be worn if exposure limits are exceeded or irritation is experienced.To prevent inhalation of vapors, mists, or sprays.

Essential Engineering Controls:

Control MeasureDescriptionPurpose
Ventilation Ensure adequate ventilation, especially in confined areas.To maintain air quality and minimize inhalation exposure.
Eye/Body Wash Station Suitable eye/body wash equipment should be available in the vicinity of any potential exposure.To provide immediate decontamination in case of accidental contact.

Procedural Guidance: From Handling to Disposal

Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection. The following protocols provide a clear, step-by-step approach.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is properly ventilated. Have an eye/body wash station readily accessible.

  • Inspection: Visually inspect the this compound container for any damage or leaks before use. Do not use if the container appears compromised.

  • Aseptic Technique: If applicable, handle the product in a manner that maintains sterility.

  • Administration (in a research context): If administering the agent, follow established institutional protocols. Ensure that any sharps used are handled with care.[1]

  • Post-Handling: After handling, wash hands thoroughly. Decontaminate any surfaces that may have come into contact with the product.

Disposal Protocol:

  • Unused Product: Any unused medicinal product or waste material should be disposed of in accordance with local requirements.[2][3] Do not empty into drains or dispose of into the sewer system.[1]

  • Contaminated Materials:

    • Soak up spills with inert absorbent material and place in a suitable container for disposal.[4][5]

    • Biologically contaminated materials should be incinerated.[1]

    • Contaminated sharps must be discarded immediately in closable, puncture-resistant, and leak-proof containers that are appropriately labeled.[1]

  • General Waste: Do not dispose of this compound with household waste.[6] The preferred method for disposal of waste product is incineration.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Accidental Release Measures:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Use dikes or absorbents to contain any spills and prevent migration into sewers or streams.[1]

  • Cleanup: Equip cleanup crew with proper protection.[1] Clean up spills immediately by absorbing the material with an inert substance and placing it in a suitable container for safe disposal.[1][4][5]

  • Reporting: Contact competent authorities after a spill.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely managing this compound within a research setting, from initial preparation to final disposal.

Gadovist_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D Inspect this compound Container A->D B Ensure Adequate Ventilation B->D C Verify Eye/Body Wash Station is Accessible C->D E Handle Using Aseptic Technique D->E M Evacuate & Ventilate Area D->M If Spill Occurs F Administer per Protocol (if applicable) E->F G Decontaminate Work Surfaces F->G J Segregate Contaminated Waste F->J H Wash Hands Thoroughly G->H I Dispose of Unused Product per Local Regulations H->I K Incinerate Biologically Contaminated Materials J->K L Use Sharps Container for Contaminated Sharps J->L N Contain Spill with Absorbents M->N O Cleanup with Proper PPE N->O P Dispose of Cleanup Materials as Hazardous Waste O->P

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadovist
Reactant of Route 2
Gadovist

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.